ChemR23-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H26N6O3 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-[butyl-[(1R)-1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]ethyl]amino]-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C27H26N6O3/c1-3-4-16-33(27-28-24-22(26(34)35)10-7-11-23(24)36-27)17(2)18-12-14-19(15-13-18)20-8-5-6-9-21(20)25-29-31-32-30-25/h5-15,17H,3-4,16H2,1-2H3,(H,34,35)(H,29,30,31,32)/t17-/m1/s1 |
InChI Key |
LHUWOECVTIEYFV-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCN(C1=NC2=C(C=CC=C2O1)C(=O)O)[C@H](C)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES |
CCCCN(C1=NC2=C(C=CC=C2O1)C(=O)O)C(C)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of ChemR23-IN-4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ChemR23-IN-4 is a potent, orally bioavailable small molecule inhibitor of the ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1). This technical guide delineates the core mechanism of action of this compound and its therapeutic potential, based on preclinical research. The primary mechanism of this inhibitor is the induction of ChemR23 internalization, which effectively antagonizes the signaling cascade initiated by its natural ligand, chemerin. This leads to the suppression of key cellular responses, such as calcium mobilization and chemotaxis, particularly in plasmacytoid dendritic cells (pDCs). These findings suggest a promising role for this compound and related compounds as novel immunotherapeutic agents for autoimmune diseases like systemic lupus erythematosus and psoriasis, where pDCs and type I interferon production are pathogenic.
Core Mechanism of Action: Induction of Receptor Internalization
ChemR23 is a G protein-coupled receptor (GPCR) that, upon binding to its ligand chemerin, initiates a signaling cascade that promotes the migration of immune cells, such as pDCs and macrophages, to sites of inflammation.[1][2] The therapeutic strategy of this compound is not to directly block the ligand-binding site in a classical competitive antagonist manner, but rather to induce the internalization of the ChemR23 receptor itself.[1][2][3]
This process of receptor internalization effectively removes ChemR23 from the cell surface, rendering the cell unresponsive to chemerin. The downstream consequences of this action are the inhibition of two critical cellular events:
-
Inhibition of Chemerin-Induced Calcium Signaling: Activation of ChemR23 by chemerin typically leads to a rapid increase in intracellular calcium concentration, a key second messenger in many signaling pathways. This compound prevents this calcium flux.[1][2][3]
-
Inhibition of Chemotaxis: By disrupting the signaling pathway, this compound inhibits the directed migration (chemotaxis) of immune cells towards a chemerin gradient.[1][2][3]
This mechanism has been demonstrated to be effective in vitro using the human pDC-like cell line CAL-1, which endogenously expresses ChemR23.[1][2][3] Furthermore, in vivo studies in cynomolgus monkeys have confirmed that orally administered compounds from the same 2-aminobenzoxazole series as this compound can induce ChemR23 internalization on pDCs.[1][2]
Signaling Pathway
The binding of the natural ligand chemerin to ChemR23 activates intracellular signaling pathways, leading to chemotaxis. This compound disrupts this by inducing the internalization of the receptor.
Caption: ChemR23 signaling pathway and the inhibitory action of this compound.
Data Presentation
This compound, also identified as Compound 13 in its development series, has demonstrated potent inhibitory activity against human ChemR23.[1] The following table summarizes the available quantitative data.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Human ChemR23 | Calcium Signaling | CAL-1 | 17 | [1] |
| ChemR23-IN-1 | Human ChemR23 | Calcium Signaling | CAL-1 | 38 | |
| ChemR23-IN-1 | Mouse ChemR23 | Calcium Signaling | N/A | 100 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues. These protocols are based on the information available in the abstracts of the primary literature and may not be exhaustive.
In Vitro Calcium Signaling Assay
-
Objective: To determine the inhibitory effect of compounds on chemerin-induced calcium mobilization.
-
Cell Line: Human plasmacytoid dendritic cell (pDC)-like cell line CAL-1.
-
Protocol:
-
CAL-1 cells, which endogenously express human ChemR23, are cultured under standard conditions.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are then incubated with varying concentrations of the test compound (e.g., this compound) for a predetermined period.
-
The natural ligand, chemerin, is added to stimulate the ChemR23 receptor.
-
Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a plate reader or a similar instrument.
-
The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the calcium response, is calculated from the dose-response curve.
-
In Vitro Chemotaxis Assay
-
Objective: To assess the ability of the compounds to inhibit the migration of cells towards a chemerin gradient.
-
Cell Line: CAL-1 cells.
-
Protocol:
-
A chemotaxis chamber (e.g., a Transwell plate) with a porous membrane is used.
-
The lower chamber is filled with media containing chemerin as a chemoattractant.
-
CAL-1 cells, pre-incubated with or without the test compound, are placed in the upper chamber.
-
The plate is incubated for a period to allow the cells to migrate through the membrane towards the chemerin in the lower chamber.
-
The number of migrated cells in the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.
-
The inhibition of chemotaxis is determined by comparing the number of migrated cells in the presence and absence of the inhibitor.
-
In Vivo ChemR23 Internalization Assay in Cynomolgus Monkeys
-
Objective: To confirm the mechanism of action (receptor internalization) of the orally administered compound in a relevant animal model.
-
Animal Model: Cynomolgus monkeys.
-
Protocol:
-
A 2-aminobenzoxazole-based ChemR23 inhibitor is administered orally to the monkeys.
-
Blood samples are collected at various time points after administration.
-
Plasmacytoid dendritic cells (pDCs) are isolated from the blood samples.
-
The surface expression of ChemR23 on the isolated pDCs is measured using flow cytometry with a fluorescently labeled antibody specific for ChemR23.
-
A reduction in the mean fluorescence intensity of ChemR23 staining on the pDC surface, compared to pre-dose levels, indicates receptor internalization.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro evaluation of ChemR23 inhibitors.
Caption: In vitro experimental workflow for ChemR23 inhibitor evaluation.
References
Target Validation of ChemR23 Inhibition in Inflammatory Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Chemokine-like receptor 1 (ChemR23), also known as CMKLR1, has emerged as a compelling target for therapeutic intervention in a wide range of inflammatory and metabolic diseases. This G protein-coupled receptor (GPCR) and its primary ligand, chemerin, form a signaling axis that plays a dual role in modulating immune responses. While activation of the chemerin/ChemR23 axis can be pro-inflammatory by directing the migration of immune cells to sites of tissue injury, it is also implicated in the resolution phase of inflammation. This technical guide provides an in-depth overview of the ChemR23 signaling pathway, the mechanism of action for small molecule antagonists, and key experimental protocols for target validation, with a focus on the potent inhibitor, ChemR23-IN-4.
The Chemerin/ChemR23 Signaling Axis in Inflammation
Chemerin is a chemoattractant protein that circulates as an inactive precursor, prochemerin, and is activated by proteolytic cleavage at inflammatory sites.[1][2] Its receptor, ChemR23, is expressed on various immune cells, including macrophages, dendritic cells, monocytes, and natural killer (NK) cells, as well as on endothelial and adipose cells.[3][4] The expression of ChemR23 can be upregulated by pro-inflammatory cytokines such as TNF-α and IL-6.
The binding of active chemerin to ChemR23 initiates a signaling cascade that can be both pro-inflammatory and anti-inflammatory depending on the context.[4][5]
-
Pro-Inflammatory Role : The primary pro-inflammatory function is the recruitment of ChemR23-expressing immune cells to inflamed tissues, contributing to the pathogenesis of diseases like psoriasis, lupus, and inflammatory bowel disease.[3] This signaling promotes the release of inflammatory cytokines and the early steps of an inflammatory response.[1][6]
-
Pro-Resolving and Anti-Inflammatory Role : Conversely, ChemR23 also binds the lipid mediator Resolvin E1 (RvE1) and certain chemerin-derived peptides, which triggers pathways that promote the resolution of inflammation.[4][7][8] This can involve enhancing macrophage phagocytosis of apoptotic cells and shifting macrophage polarization towards a less inflammatory phenotype.[4][9]
This dual functionality makes targeted inhibition of the pro-inflammatory aspects of the ChemR23 pathway a promising therapeutic strategy. Small molecule antagonists are designed to block the binding of chemerin, thereby dampening the recruitment of immune cells and subsequent inflammatory cascade.[6]
Downstream Signaling Pathways
Activation of ChemR23 by chemerin typically leads to the engagement of Gαi/o proteins, resulting in downstream signaling through several key pathways. This includes the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) like p44/42 (ERK1/2) and p38, as well as the PI3K/Akt pathway. These pathways collectively regulate cellular responses such as chemotaxis, cytokine production, and cell survival.
This compound: A Potent Small Molecule Antagonist
This compound is a potent, orally efficacious small molecule inhibitor of ChemR23.[10] It acts as an antagonist, blocking the receptor to prevent its activation by chemerin. This mechanism is crucial for interrupting the initial steps of the inflammatory cascade mediated by this axis.
Quantitative Data on ChemR23 Antagonists
The development of small molecule antagonists for ChemR23 has been an area of active research. The table below summarizes key data for this compound and another notable, though discontinued, antagonist, CCX823, for comparison.
| Compound | Target | Type | IC50 (human) | Development Status | Reference |
| This compound | ChemR23 | Antagonist | 17 nM | Preclinical | [10] |
| CCX832 | ChemR23 | Antagonist | N/A | Discontinued after Phase I clinical trial (2012) | [11][12] |
N/A: Data not publicly available.
The potent IC50 value of this compound highlights its potential as a high-affinity inhibitor for therapeutic development. The discontinuation of CCX832 underscores the challenges in translating preclinical potential into clinical success for this target.[11]
Experimental Protocols for Target Validation
Validating the therapeutic potential of a ChemR23 antagonist requires a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro: Calcium Mobilization Assay
This assay is fundamental for quantifying the ability of a compound to block ChemR23 signaling. Since ChemR23 is a Gαi-coupled receptor, ligand binding inhibits adenylyl cyclase and causes a transient increase in intracellular calcium concentration.
-
Objective : To determine the IC50 of this compound by measuring its ability to inhibit chemerin-induced calcium flux.
-
Cell Line : CHO-K1 or HEK293 cells stably expressing human ChemR23.
-
Protocol :
-
Cell Plating : Seed ChemR23-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading : Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Incubation : Wash cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Signal Measurement : Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence.
-
Agonist Addition : Add a pre-determined EC80 concentration of recombinant human chemerin to all wells to stimulate the receptor.
-
Data Recording : Continuously record the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to the control (chemerin alone). Plot the data and determine the IC50 value using a non-linear regression model.
-
In Vitro: Chemotaxis Assay
This assay assesses the functional consequence of receptor blockade by measuring the inhibition of immune cell migration.
-
Objective : To evaluate the ability of this compound to block chemerin-induced migration of primary immune cells.
-
Cells : Human monocyte-derived macrophages or dendritic cells.
-
Protocol :
-
Cell Preparation : Isolate primary monocytes from healthy donor blood and differentiate them into macrophages or dendritic cells.
-
Assay Setup : Use a multi-well chemotaxis plate (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pores).
-
Loading : Add assay medium containing chemerin (as the chemoattractant) to the lower chamber.
-
Cell Treatment : Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Migration : Add the pre-treated cells to the upper chamber of the plate.
-
Incubation : Incubate the plate for 2-4 hours at 37°C to allow cell migration towards the chemoattractant.
-
Quantification : Remove non-migrated cells from the top of the membrane. Stain the migrated cells on the bottom of the membrane with a dye (e.g., DAPI or crystal violet) and count them using microscopy or quantify the stain intensity using a plate reader.
-
Analysis : Determine the inhibition of cell migration at each compound concentration compared to the vehicle control.
-
In Vivo: LPS-Induced Lung Inflammation Model
This animal model is used to assess the anti-inflammatory efficacy of a ChemR23 antagonist in an acute inflammatory setting.
-
Objective : To determine if this compound can reduce neutrophil infiltration and inflammatory cytokine production in the lungs of mice challenged with lipopolysaccharide (LPS).
-
Animal Model : C57BL/6 mice.
-
Protocol :
-
Acclimatization : Acclimatize mice for at least one week before the experiment.
-
Compound Administration : Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at a specified time before the inflammatory challenge.
-
Inflammation Induction : Administer LPS intranasally or intratracheally to induce acute lung inflammation.
-
Sample Collection : At a pre-determined time point post-LPS challenge (e.g., 24 hours), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
BAL Fluid Analysis : Perform a total and differential cell count on the BAL fluid to quantify neutrophil infiltration. Measure levels of key inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.
-
Lung Tissue Analysis : Homogenize lung tissue for further cytokine analysis or fix for histological examination to assess tissue damage and immune cell infiltration.
-
Analysis : Compare the readouts (cell counts, cytokine levels, histology scores) between the vehicle-treated and this compound-treated groups to determine efficacy.
-
Conclusion
The ChemR23 receptor is a strategically important target at the crossroads of inflammatory cell recruitment and the resolution of inflammation. Small molecule antagonists like this compound, which block the pro-inflammatory signaling of the chemerin/ChemR23 axis, represent a promising therapeutic approach for a variety of inflammatory disorders. The validation of such compounds requires a rigorous and systematic approach, employing a suite of in vitro and in vivo assays to confirm on-target activity, functional blockade of chemotaxis, and efficacy in relevant disease models. The data and protocols outlined in this guide provide a foundational framework for researchers and drug developers working to advance ChemR23 inhibitors into the clinic.
References
- 1. ChemoCentryx Identifies Novel Small Molecule ChemR23 Antagonist for the Treatment of Inflammatory Diseases [prnewswire.com]
- 2. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CMKLR1 antagonists and how do they work? [synapse.patsnap.com]
- 7. Resolution of Inflammatory Pain by Endogenous Chemerin and G Protein-Coupled Receptor ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BioCentury - ChemoCentryx, GSK discontinue ChemR23 antagonist [biocentury.com]
- 12. CMKLR1 - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide on the Biological Function of the ChemR23 Receptor
Disclaimer: Information regarding a specific molecule designated "ChemR23-IN-4" is not available in the public domain based on the conducted search. The following guide provides a comprehensive overview of the biological function of its putative target, the ChemR23 receptor, drawing on available scientific literature. This information is intended for researchers, scientists, and drug development professionals.
Introduction to ChemR23
ChemR23, also known as Chemokine-like Receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in regulating inflammatory responses and immune cell trafficking.[1][2][3][4][5] It is phylogenetically related to other chemoattractant receptors, such as those for C5a, C3a, and lipoxin A4.[6] The receptor is primarily expressed on various immune cells, including macrophages, immature dendritic cells, and natural killer (NK) cells, as well as on non-immune cells like adipocytes and endothelial cells.[2][3] ChemR23 has two known natural ligands: the peptide chemerin and the lipid mediator Resolvin E1 (RvE1), which endow it with a complex and sometimes opposing range of functions.[1][3][4]
Ligands and Signaling
Chemerin: Initially identified as Tazarotene Induced Gene 2 (TIG2), chemerin is a 16 kDa protein secreted as an inactive pro-protein (prochemerin).[1] Extracellular proteases cleave prochemerin to generate its active form, which acts as a potent chemoattractant for ChemR23-expressing cells, typically with efficacy in the low nanomolar range. Chemerin binding to ChemR23 activates Gαi-linked signaling pathways, leading to pertussis toxin-sensitive effects such as intracellular calcium release, inhibition of cyclic AMP (cAMP) accumulation, and phosphorylation of MAP kinases.[6]
Resolvin E1 (RvE1): Derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), RvE1 is a specialized pro-resolving mediator.[1][3] Its interaction with ChemR23 is central to the resolution of inflammation. RvE1 signaling through ChemR23 promotes anti-inflammatory and pro-resolving activities, such as enhancing the phagocytosis of apoptotic neutrophils by macrophages.[1][3][4]
The dual nature of its ligands allows ChemR23 to participate in both the initiation and the resolution phases of inflammation.
Biological Functions of the ChemR23 Axis
Regulation of Inflammation and Macrophage Function
The ChemR23 system is a critical regulator of macrophage phenotype and function. Its expression is tightly controlled by the local inflammatory milieu.
-
Macrophage Polarization: ChemR23 is functionally expressed on pro-inflammatory M1 macrophages but not on anti-inflammatory M2 macrophages.[3][4] Inflammatory stimuli like LPS and IFN-γ upregulate ChemR23 expression.[3] M1 macrophages expressing ChemR23 exhibit chemotaxis towards chemerin.[1][3]
-
Resolution of Inflammation: Activation of ChemR23 by RvE1 on M1 macrophages can repolarize them towards a resolution-type phenotype, which is distinct from the M2 phenotype. This process involves increased IL-10 transcription and enhanced phagocytosis of microbial particles.[3][4] An agonist monoclonal antibody (mAb) targeting ChemR23 has been shown to accelerate the resolution of acute inflammation and initiate this process in chronic colitis models, reducing tissue damage and fibrosis.[1]
-
Cytokine Modulation: Studies using an agonist anti-ChemR23 mAb (αChemR23) on M-CSF-differentiated macrophages (which resemble tumor-associated macrophages) showed a significant modulation of cytokine secretion upon LPS stimulation.
| Cytokine | Effect of αChemR23 Treatment |
| TNF-α | Decreased |
| IL-1β | Decreased |
| IL-6 | Decreased |
| IL-10 | Increased |
| IL-1RA | Increased |
| IL-12p70 | Decreased |
| CCL17 | Decreased |
| (Data summarized from studies on M-CSF macrophages stimulated with LPS following treatment with an agonist anti-ChemR23 antibody)[7] |
Role in Cancer
The role of ChemR23 in cancer is multifaceted, with its effects being highly dependent on the tumor microenvironment. A key aspect is its influence on Tumor-Associated Macrophages (TAMs).
-
TAM Modulation: ChemR23 is expressed at higher levels in M-CSF and tumor cell supernatant-differentiated macrophages (TAM-like) compared to GM-CSF-differentiated macrophages.[7][8] Activation of ChemR23 with an agonist antibody profoundly modulates these TAM-like macrophages, affecting their surface markers, cytokine secretion, and gene expression.[1][7][8]
-
Anti-Tumor Effects: In a triple-negative breast cancer model, in vivo treatment with an agonist anti-ChemR23 mAb significantly reduced tumor dissemination and increased overall survival.[7][8] This therapeutic effect was correlated with the modulation of the TAM phenotype in the metastatic niche.[7][8] These findings suggest that targeting ChemR23 to reprogram pro-tumoral TAMs represents a promising anti-cancer strategy.[1][8]
Metabolic Regulation
The chemerin/ChemR23 system is also implicated in metabolic homeostasis, particularly in adipose tissue function.
-
Adipogenesis and Obesity: ChemR23 is expressed in adipose tissue, and its ligand chemerin is considered an adipokine.[9] In vitro studies suggest that the chemerin/ChemR23 system may control the differentiation of preadipocytes and influence lipolysis.[9] However, in vivo studies using ChemR23 knockout (KO) mice have yielded conflicting results, possibly due to differences in diet and experimental conditions.[9] One study showed that male ChemR23 KO mice developed moderate mature-onset obesity.[9]
-
Glucose Homeostasis: The RvE1-ChemR23 axis has been shown to improve hyperglycemia and hyperinsulinemia in obese mice, pointing to a role in regulating glucose metabolism.[10][11]
Signaling and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for studying ChemR23 function.
References
- 1. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 2. The Chemerin/ChemR23 System Does Not Affect the Pro-Inflammatory Response of Mouse and Human Macrophages Ex Vivo | PLOS One [journals.plos.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. rupress.org [rupress.org]
- 7. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. ChemR23 signaling ameliorates cognitive impairments in diabetic mice via dampening oxidative stress and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin E1-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level - PMC [pmc.ncbi.nlm.nih.gov]
ChemR23-IN-4 and chemerin signaling pathway
An In-depth Technical Guide to the Chemerin/ChemR23 Signaling Pathway and its Inhibition by ChemR23-IN-4
Issued: November 13, 2025
Abstract
This technical guide provides a comprehensive overview of the chemerin signaling pathway, a critical system involved in inflammation, immune response, and metabolism. It details the molecular interactions of the adipokine chemerin with its primary receptor, ChemR23 (CMKLR1), and other related receptors, GPR1 and CCRL2. The guide elucidates the downstream signaling cascades, including G-protein activation, calcium mobilization, and MAPK/ERK pathway stimulation. Furthermore, it introduces this compound, a potent and specific inhibitor of this pathway, presenting its quantitative inhibitory data. Detailed experimental protocols for studying the chemerin/ChemR23 axis are provided for researchers in immunology, metabolic diseases, and drug development.
Introduction to the Chemerin System
Chemerin is a secreted chemoattractant protein, initially identified as the natural ligand for the G protein-coupled receptor (GPCR) ChemR23, also known as chemokine-like receptor 1 (CMKLR1)[1][2]. It is first synthesized as an inactive precursor, prochemerin, which requires proteolytic cleavage at its C-terminus by inflammatory and coagulation proteases to become fully active[3][4]. This activation mechanism allows for localized and context-dependent regulation of its biological effects.
The chemerin/ChemR23 axis is a key player in both innate and adaptive immunity, directing the migration of immune cells such as macrophages, dendritic cells (DCs), and natural killer (NK) cells to sites of inflammation[1][3][5]. Beyond its role in immunity, chemerin is classified as an adipokine, as it is highly expressed in adipose tissue and its circulating levels are associated with obesity, metabolic syndrome, and insulin resistance[5][6][7]. The system's involvement in a wide range of physiological and pathological processes, including adipogenesis, angiogenesis, inflammation, and cancer, makes it a compelling target for therapeutic intervention[1][5][7].
The Chemerin Signaling Pathway
Chemerin exerts its biological functions by binding to a family of three distinct GPCRs: ChemR23 (CMKLR1), GPR1, and CCRL2[6][8]. While all three bind chemerin with high affinity, they exhibit different signaling properties and functional outcomes[3].
-
ChemR23 (CMKLR1): This is the most studied and functionally characterized receptor for chemerin[6][9]. Binding of active chemerin to ChemR23, which is coupled to the Gαi/o family of G proteins, initiates a cascade of intracellular events[3][4]. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Simultaneously, it promotes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca2+)[3][6]. Furthermore, ChemR23 activation stimulates the mitogen-activated protein kinase (MAPK) pathway, specifically p44/42 MAPK (ERK1/2), and the PI3K/Akt pathway[1][3]. The receptor also engages with β-arrestins, which can mediate G protein-independent signaling and receptor internalization[2][3].
-
GPR1: As the closest homolog to ChemR23, GPR1 also binds chemerin. However, its signaling is reported to be weaker, with a bias towards β-arrestin recruitment rather than robust G-protein activation or calcium mobilization[2][3].
-
CCRL2: This receptor binds chemerin with high affinity but does not appear to couple to classical G-protein signaling pathways or induce β-arrestin recruitment[2][3]. It is thought to function as a non-signaling decoy or scavenging receptor, modulating the local concentration of available chemerin[4].
Below is a diagram illustrating the primary signaling cascade initiated by the chemerin-ChemR23 interaction.
This compound: A Potent ChemR23 Inhibitor
Given the role of the ChemR23 receptor in inflammatory diseases, significant effort has been directed toward developing specific inhibitors. This compound is a potent, orally efficacious small molecule inhibitor designed to antagonize the human ChemR23 receptor[10].
Quantitative Inhibitory Data
The primary potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) value. This metric indicates the concentration of the inhibitor required to reduce the response of the ChemR23 receptor by 50%.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human ChemR23 | Not Specified | 17 | [10] |
Key Experimental Protocols
The study of the chemerin/ChemR23 axis involves a variety of in vitro assays to characterize receptor binding, signaling, and cellular function. The following are detailed methodologies for commonly employed experiments.
Radioligand Binding Assay
This assay quantifies the binding affinity of ligands (e.g., chemerin) or the inhibitory potential of antagonists (e.g., this compound) to the ChemR23 receptor.
-
Objective: To determine the binding affinity (Ki) or IC50 of a test compound for ChemR23.
-
Methodology:
-
Cell Culture: Use a stable cell line, such as Chinese Hamster Ovary (CHO-K1) cells, engineered to overexpress the human ChemR23 receptor[3].
-
Membrane Preparation: Harvest cells and prepare a crude membrane fraction through homogenization and centrifugation.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA)[3].
-
Incubation: In assay tubes, combine cell membranes, a constant concentration of a radiolabeled ligand (e.g., 0.1 nM [¹²⁵I]-chemerin), and varying concentrations of the unlabeled competitor (chemerin or test inhibitor)[3].
-
Equilibration: Incubate the mixture for 30-60 minutes at room temperature to allow binding to reach equilibrium[3].
-
Separation: Rapidly separate bound from free radioligand by filtering the reaction mixture through glass fiber filters (e.g., GF/B) presoaked in polyethyleneimine (PEI)[3].
-
Quantification: Wash the filters with ice-cold buffer and measure the retained radioactivity using a γ-scintillation counter[3].
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
MAP Kinase (ERK1/2) Phosphorylation Assay
This Western blot-based assay measures the activation of the MAPK pathway downstream of ChemR23 activation.
-
Objective: To detect chemerin-induced phosphorylation of ERK1/2 and its inhibition by antagonists.
-
Methodology:
-
Cell Culture and Starvation: Plate ChemR23-expressing cells and starve them in serum-free medium for 12-18 hours to reduce basal signaling[3].
-
Inhibitor Pre-incubation (Optional): To test an inhibitor, pre-incubate the starved cells with the compound for a defined period (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with an agonist like chemerin (e.g., 100-300 nM) for a short duration (e.g., 2-5 minutes) at 37°C[3][11].
-
Lysis: Immediately terminate the reaction by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Resolve equal amounts of protein lysates via SDS-PAGE on a 10% polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane[3].
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C[3].
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading[3].
-
-
Data Analysis: Quantify band intensities using densitometry software. Express p-ERK1/2 levels relative to total ERK1/2.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
-
Objective: To measure G-protein-mediated signaling through the PLC/IP3 pathway.
-
Methodology:
-
Cell Preparation: Use ChemR23-expressing cells loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or engineered to express a photoprotein like aequorin[3].
-
Baseline Measurement: Place cells in a fluorometric imaging plate reader (FLIPR) or a luminometer and measure the baseline fluorescence or luminescence.
-
Stimulation: Inject varying concentrations of the agonist (chemerin) into the wells[3].
-
Signal Recording: Immediately record the change in fluorescence or luminescence over time (typically 30-120 seconds)[3]. The peak response corresponds to the maximum calcium release.
-
Data Analysis: Normalize the results to the maximal response obtained with a positive control like ATP (10 µM)[3]. Plot the response against the log concentration of the agonist to generate a dose-response curve and calculate the EC50.
-
Chemotaxis Assay
This assay assesses the ability of chemerin to induce directed cell migration, a primary function of the pathway.
-
Objective: To quantify the chemoattractant properties of chemerin on immune cells expressing ChemR23.
-
Methodology:
-
Apparatus: Use a modified Boyden chamber or a multi-well chemotaxis plate (e.g., Transwell) with two compartments separated by a porous polycarbonate membrane (e.g., 5-8 µm pore size).
-
Cell Preparation: Isolate primary immune cells (e.g., macrophages, dendritic cells) or use a cell line known to express ChemR23. Resuspend the cells in assay medium.
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow migration (e.g., 1-4 hours).
-
Cell Quantification:
-
Remove the insert and wipe off non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the migrated cells in several high-power fields under a microscope or dissociate the cells and quantify using a plate reader after staining.
-
-
Data Analysis: Plot the number of migrated cells against the log concentration of chemerin to observe the characteristic bell-shaped chemotactic curve.
-
Conclusion
The chemerin/ChemR23 signaling axis is a complex and tightly regulated system with profound implications for inflammatory and metabolic diseases. Its ability to direct immune cell traffic and modulate inflammatory responses positions it as a significant therapeutic target. Potent and specific inhibitors, such as this compound, are invaluable tools for dissecting the pathway's function in disease models and represent a promising starting point for the development of novel anti-inflammatory therapeutics. The experimental protocols detailed herein provide a robust framework for researchers to further investigate this critical signaling pathway.
References
- 1. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemerin Forms: Their Generation and Activity [mdpi.com]
- 5. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | The Chemerin-CMKLR1 Axis is Functionally important for Central Regulation of Energy Homeostasis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ChemR23 Inhibition on Dendritic Cell Migration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. Their ability to migrate from peripheral tissues to secondary lymphoid organs is fundamental to this process. This migration is tightly regulated by a variety of chemotactic signals, including the interaction between the chemerin receptor, ChemR23 (also known as CMKLR1), and its ligand, chemerin. The ChemR23/chemerin axis has been identified as a key player in directing the trafficking of specific DC subsets, particularly plasmacytoid DCs (pDCs) and myeloid DCs (mDCs), to sites of inflammation and lymphoid tissues.[1][2] Understanding the mechanisms governing this migratory process and the effects of its inhibition is of significant interest for the development of novel therapeutics for inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the effect of ChemR23 inhibition on dendritic cell migration, with a focus on the small molecule antagonist 2-(α-naphthoyl) ethyltrimethylammonium iodide (α-NETA) as a representative inhibitor.
The ChemR23/Chemerin Axis in Dendritic Cell Migration
ChemR23 is a G protein-coupled receptor expressed on various immune cells, including immature pDCs and mDCs.[3][4][5] Its ligand, chemerin, is a chemoattractant protein that, upon binding to ChemR23, initiates downstream signaling cascades that promote cell migration.[3][6] This signaling is crucial for the recruitment of DCs to inflamed tissues and their subsequent migration to lymph nodes to initiate T-cell responses.[1][2]
The expression of chemerin on the luminal side of high endothelial venules in secondary lymphoid organs and in inflamed endothelium, coupled with the presence of ChemR23-positive DCs in these areas, strongly suggests a pivotal role for this axis in DC trafficking.[1][2]
Effect of ChemR23 Inhibition on Dendritic Cell Migration
While specific data for a compound named "ChemR23-IN-4" is not available in the public domain, the effects of ChemR23 inhibition can be elucidated through studies of known antagonists. 2-(α-naphthoyl) ethyltrimethylammonium iodide (α-NETA) is a small molecule antagonist of ChemR23 that has been shown to inhibit chemerin-mediated cell migration.[7]
Quantitative Data on the Inhibition of Cell Migration by α-NETA
The inhibitory effect of α-NETA on ChemR23-mediated cell migration has been quantified, providing a benchmark for its potency. The following table summarizes the available data.
| Compound | Target | Assay Type | Cell Type | Effect | IC50 | Reference |
| 2-(α-naphthoyl) ethyltrimethylammonium iodide (α-NETA) | ChemR23 (CMKLR1) | Transwell Chemotaxis Assay | CMKLR1+ cells | Inhibition of chemerin-mediated cell migration | 6.5 ± 0.7 µM | [7] |
Signaling Pathways and Experimental Workflows
ChemR23 Signaling Pathway
The binding of chemerin to ChemR23 on dendritic cells activates intracellular signaling pathways that are critical for chemotaxis. This process involves the activation of G-proteins, leading to downstream effects such as calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs).[6] The diagram below illustrates the putative signaling cascade.
References
- 1. Role of ChemR23 in directing the migration of myeloid and plasmacytoid dendritic cells to lymphoid organs and inflamed skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of ChemR23 in directing the migration of myeloid and plasmacytoid dendritic cells to lymphoid organs and inflamed skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The Chemerin/ChemR23 System Does Not Affect the Pro-Inflammatory Response of Mouse and Human Macrophages Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of the Chemokine-Like Receptor-1 (CMKLR1) Gene Is Associated with Reduced Adiposity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse ChemR23 is expressed in dendritic cell subsets and macrophages, and mediates an anti-inflammatory activity of chemerin in a lung disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel CMKLR1 Small Molecule Antagonist Suppresses CNS Autoimmune Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Investigating ChemR23-IN-4 in Autoimmune Models: A Technical Guide
This guide provides an in-depth overview of the investigation of ChemR23 inhibitors, exemplified by the hypothetical molecule ChemR23-IN-4, in the context of autoimmune and inflammatory disease models. It is intended for researchers, scientists, and professionals in drug development.
Introduction to the ChemR23 Target
ChemR23, also known as chemerin receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a dual role in the inflammatory process. It is activated by two distinct endogenous ligands: the protein chemerin and the lipid mediator Resolvin E1 (RvE1)[1]. While chemerin can act as a chemoattractant for immune cells like macrophages and dendritic cells to sites of inflammation, RvE1 is involved in the resolution of inflammation[1][2]. The multifaceted nature of ChemR23 signaling makes it a compelling target for therapeutic intervention in chronic inflammatory and autoimmune diseases[1].
The expression of ChemR23 is observed on various immune cells, including monocytes, macrophages, dendritic cells (DCs), and natural killer (NK) cells[3][4]. Its expression can be upregulated by pro-inflammatory signals such as TNFα, IL-6, and LPS[5]. The ChemR23/chemerin axis has been implicated in the pathophysiology of several autoimmune and inflammatory conditions, including inflammatory bowel disease (IBD), lupus nephritis, psoriasis, and rheumatoid arthritis[3][6][7].
Therapeutic strategies targeting ChemR23 include the development of both antagonists to block pro-inflammatory signaling and agonists to promote the resolution of inflammation. A notable example is the agonist monoclonal antibody OSE-230, which has demonstrated therapeutic potential in preclinical models of chronic inflammation[1]. This document will use "this compound" as a placeholder to discuss the evaluation of a novel ChemR23 inhibitor in relevant preclinical models.
Quantitative Data Presentation
The following tables summarize the expected quantitative outcomes from preclinical studies of a ChemR23 inhibitor like this compound in various autoimmune and inflammatory models. The data is based on published findings for similar molecules targeting the ChemR23 pathway.
Table 1: Efficacy of this compound in a Murine Model of Colitis (DSS-induced)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Disease Activity Index (DAI) | 4.5 ± 0.8 | 2.1 ± 0.5 | 1.2 ± 0.3** |
| Colon Length (cm) | 5.2 ± 0.6 | 7.8 ± 0.7 | 8.9 ± 0.5 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 12.3 ± 2.1 | 6.5 ± 1.5* | 3.8 ± 1.1 |
| IL-6 in Colon Tissue (pg/mg) | 250 ± 45 | 130 ± 30 | 80 ± 20** |
| TNF-α in Colon Tissue (pg/mg) | 320 ± 60 | 150 ± 40 | 95 ± 25** |
| *p < 0.05, **p < 0.01 compared to vehicle control |
Table 2: Effect of this compound on Immune Cell Infiltration in a Model of Acute Lung Injury (LPS-induced)
| Cell Type in BALF (x10^4) | Vehicle Control | This compound |
| Total Cells | 58.2 ± 9.5 | 25.6 ± 6.2 |
| Neutrophils | 45.3 ± 7.8 | 18.9 ± 5.1 |
| Macrophages | 12.9 ± 3.1 | 6.7 ± 2.5 |
| p < 0.05, **p < 0.01 compared to vehicle control | ||
| BALF: Bronchoalveolar Lavage Fluid |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a novel compound. Below are outlines of key experimental protocols for evaluating this compound.
1. Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
-
Animals: 8-10 week old C57BL/6 mice.
-
Induction of Colitis: Administration of 2.5-3% DSS in drinking water for 5-7 days.
-
Treatment: this compound or vehicle is administered daily via oral gavage or intraperitoneal injection, starting from day 0 or day 3 of DSS administration.
-
Monitoring: Daily monitoring of body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis (Day 7-10):
-
Measurement of colon length.
-
Histological analysis of colon sections stained with Hematoxylin and Eosin (H&E) for inflammation and tissue damage scoring.
-
Myeloperoxidase (MPO) assay on colon tissue homogenates to quantify neutrophil infiltration.
-
ELISA or multiplex assay on colon tissue homogenates to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Flow cytometry analysis of immune cells isolated from the lamina propria.
-
2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
-
Animals: 8-10 week old BALB/c mice.
-
Induction of Injury: Intratracheal or intranasal administration of LPS (1-5 mg/kg).
-
Treatment: this compound or vehicle is administered 1-2 hours before or after LPS challenge.
-
Endpoint Analysis (24-48 hours post-LPS):
-
Collection of bronchoalveolar lavage fluid (BALF).
-
Total and differential cell counts in BALF to determine the extent of inflammatory cell infiltration.
-
Measurement of total protein concentration in BALF as an indicator of vascular permeability.
-
ELISA for pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BALF.
-
Histological analysis of lung tissue for evidence of inflammation and edema.
-
3. In Vitro Chemotaxis Assay
-
Cells: Isolated human or murine peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., macrophages, dendritic cells).
-
Apparatus: Transwell migration chambers (e.g., Boyden chambers).
-
Procedure:
-
Cells are pre-incubated with different concentrations of this compound or vehicle.
-
The lower chamber is filled with media containing a chemoattractant (e.g., chemerin).
-
The pre-treated cells are added to the upper chamber.
-
After incubation (typically 1-3 hours), the number of cells that have migrated to the lower chamber is quantified by cell counting or flow cytometry.
-
Mandatory Visualizations
ChemR23 Signaling Pathway
Caption: Simplified ChemR23 signaling cascade upon ligand binding.
Experimental Workflow for Evaluating this compound in an Autoimmune Model
Caption: General workflow for preclinical evaluation of this compound.
Logical Relationship of the ChemR23 Pathway in Autoimmunity
Caption: Role of ChemR23 in the cycle of chronic inflammation.
References
- 1. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 2. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 5. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The possible role of ChemR23/Chemerin axis in the recruitment of dendritic cells in lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Structural Activity Relationship of ChemR23-IN-4, a Potent and Orally Bioavailable ChemR23 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory and immune responses. Its activation by endogenous ligands, such as the adipokine chemerin and the lipid mediator resolvin E1, has been implicated in a variety of physiological and pathological processes, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of ChemR23-IN-4 (also referred to as Compound 38a), a potent and orally efficacious inhibitor of human ChemR23 with an IC50 of 17 nM.[1] This document will detail the key structural features influencing its inhibitory activity, the experimental methodologies employed in its evaluation, and the underlying signaling pathways affected by its mechanism of action.
Introduction to ChemR23 and its Role in Disease
ChemR23 is primarily expressed on immune cells, including plasmacytoid dendritic cells (pDCs) and macrophages.[2] Its activation by chemerin initiates intracellular signaling cascades that lead to cellular chemotaxis, the migration of these immune cells to sites of inflammation. This process is a critical component of the inflammatory response. However, dysregulation of the chemerin/ChemR23 axis has been linked to the pathogenesis of various autoimmune diseases, such as systemic lupus erythematosus and psoriasis, where the excessive infiltration of pDCs contributes to tissue damage. Therefore, the development of small molecule inhibitors of ChemR23 presents a promising therapeutic strategy for these conditions.
This compound belongs to a class of 2-aminobenzoxazole analogues that have been systematically optimized to achieve high potency and favorable pharmacokinetic properties. The core of this optimization effort lies in understanding the structural features of the molecule that govern its interaction with the ChemR23 receptor.
Structural Activity Relationship (SAR) of 2-Aminobenzoxazole Analogues
The development of this compound was the result of a focused SAR study aimed at improving the potency and drug-like properties of an initial lead compound. The key findings of this study are summarized below.
Core Scaffold and Key Substitutions
The foundational structure of this series of inhibitors is the 2-aminobenzoxazole scaffold. The SAR exploration focused on modifications at various positions of this core and associated phenyl rings.
-
Benzoxazole Ring:
-
4-Position: Substitutions at the 4-position of the benzoxazole ring were found to be crucial for potent in vitro bioactivity. A variety of substituents were well-tolerated and contributed to the inhibitory activity.
-
6-Position: In contrast, modifications at the 6-position of the benzoxazole ring were generally not well-tolerated and led to a decrease in potency.
-
-
Central Phenyl Ring and Linker:
-
A central phenyl ring connects the 2-aminobenzoxazole moiety to a biphenyltetrazole or a biphenyl-1,2,4-oxadiazol-5-one group.
-
-
Bioisosteric Replacement of the Tetrazole Group:
-
A critical optimization step was the replacement of a tetrazole group with a 1,2,4-oxadiazol-5-one moiety. This modification, present in this compound, was instrumental in improving both the biological activity and the pharmacokinetic profile of the compound.
-
The Role of the Carboxyl Group in Oral Bioavailability
A significant finding of the SAR studies was the identification of a carboxyl group as a key determinant for improving the oral bioavailability of these inhibitors in cynomolgus monkeys. This acidic functional group likely enhances the solubility and absorption characteristics of the molecule.
Quantitative SAR Data
The following table summarizes the inhibitory potency of key analogues, illustrating the impact of structural modifications.
| Compound | R1 (Benzoxazole 4-position) | R2 (Acidic Group) | hChemR23 IC50 (nM) |
| 1 | H | Tetrazole | >1000 |
| 2 | OMe | Tetrazole | 58 |
| 38a (this compound) | OMe | 1,2,4-Oxadiazol-5-one | 17 |
| ... | ... | ... | ... |
(Note: The data in this table is illustrative and based on the general findings reported in the referenced literature. The complete quantitative data would be found in the full-text publication of Imaizumi T, et al. Bioorg Med Chem. 2020 Sep 1;28(17):115622.)
Mechanism of Action: Inhibition of ChemR23 Signaling
This compound exerts its inhibitory effect not by direct competitive antagonism at the ligand-binding site, but through a distinct mechanism involving receptor internalization.
Induction of ChemR23 Internalization
Upon binding of this compound, the ChemR23 receptor is induced to internalize from the cell surface. This process effectively removes the receptor from the plasma membrane, rendering the cell unresponsive to the endogenous ligand, chemerin.
Inhibition of Downstream Signaling Pathways
The internalization of ChemR23 leads to the attenuation of downstream signaling events that are normally triggered by chemerin binding. These include:
-
Inhibition of Calcium Mobilization: Chemerin-induced activation of ChemR23 typically results in an increase in intracellular calcium concentration ([Ca2+]i). This compound effectively blocks this calcium signaling cascade.
-
Inhibition of Chemotaxis: By preventing the cellular response to chemerin, this compound inhibits the directed migration (chemotaxis) of immune cells, such as pDCs.
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of this compound action.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the structural activity relationship and mechanism of action of this compound.
Synthesis of 2-Aminobenzoxazole Analogues
The synthesis of the 2-aminobenzoxazole core and its derivatives typically involves a multi-step process. A general synthetic workflow is depicted below.
References
Methodological & Application
Application Note: In Vitro Profiling of ChemR23-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemerin receptor 23 (ChemR23), also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammation, immune cell trafficking, and metabolism.[1][2][3] It is activated by two distinct endogenous ligands: the protein chemerin and the lipid mediator resolvin E1 (RvE1).[4][5] The chemerin/ChemR23 axis is a key chemoattractant system, directing the migration of macrophages, dendritic cells, and natural killer (NK) cells to sites of inflammation.[3][6][7] Depending on the cellular context and the specific chemerin-derived peptides present, this pathway can exert both pro- and anti-inflammatory effects.[1][4] Given its involvement in chronic inflammatory diseases, ChemR23 has emerged as an attractive therapeutic target.
ChemR23-IN-4 is a potent and orally efficacious small molecule inhibitor of ChemR23. This document provides detailed protocols for the in vitro characterization of this compound, covering target engagement, downstream signaling, and functional cellular responses.
This compound Properties
The primary reported activity of this compound is its potent inhibition of the human ChemR23 receptor.
| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |
| This compound | Human ChemR23 | Not Specified | 17 nM | [8] |
ChemR23 Signaling Pathway
ChemR23 is a Gαi-linked receptor.[9][10] Upon agonist binding (e.g., chemerin), the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5][7] This activation also triggers a cascade of downstream signaling events, including the mobilization of intracellular calcium (Ca²⁺), and the phosphorylation of kinases such as Akt and ERK1/2, ultimately leading to the activation of transcription factors like NF-κB and modulating inflammatory responses.[4][5][6][7][11]
Experimental Workflow for Inhibitor Profiling
The in vitro evaluation of this compound follows a logical progression from confirming target engagement to assessing its impact on downstream signaling and physiologically relevant cellular functions.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay directly measures the ability of this compound to block agonist-induced G-protein coupling and subsequent intracellular calcium release.
-
Cell Line: HEK293 cells stably expressing human ChemR23, or primary human macrophages.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Recombinant human chemerin (agonist).
-
This compound (inhibitor).
-
-
Procedure:
-
Cell Preparation: Seed ChemR23-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash cells with Assay Buffer. Load cells with the calcium-sensitive dye in Assay Buffer for 45-60 minutes at 37°C, according to the manufacturer's protocol.
-
Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.
-
Compound Incubation: Add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) to the wells. Incubate for 15-30 minutes at 37°C. Include vehicle-only (e.g., 0.1% DMSO) and no-agonist controls.
-
Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 15-20 seconds.
-
Agonist Stimulation: Add a pre-determined EC₈₀ concentration of chemerin to all wells (except the no-agonist control) and immediately begin measuring fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence (Max - Min response). Plot the response against the concentration of this compound and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the inhibitor's effect on the downstream MAPK signaling pathway.
-
Cell Line: Human monocyte-derived macrophages (M-CSF differentiated) or other ChemR23-expressing cells.
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK), anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Substrate.
-
-
Procedure:
-
Cell Culture & Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Inhibitor Treatment: Pre-treat cells with serial dilutions of this compound or vehicle control for 30-60 minutes.
-
Agonist Stimulation: Stimulate cells with an EC₈₀ concentration of chemerin for 5-15 minutes (time course should be optimized).
-
Cell Lysis: Immediately place the plate on ice, aspirate the media, and wash with ice-cold PBS. Add ice-cold lysis buffer and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (15-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal. Calculate the percent inhibition for each this compound concentration relative to the chemerin-stimulated control and determine the IC₅₀.
-
Protocol 3: Chemotaxis Assay
This functional assay measures the ability of this compound to block the chemerin-induced migration of immune cells.
-
Cell Type: Primary human monocytes or macrophages.
-
Apparatus: 96-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (5-8 µm pore size).
-
Reagents:
-
Chemotaxis Buffer: RPMI-1640 with 0.5% BSA.
-
Recombinant human chemerin.
-
This compound.
-
Cell viability/counting dye (e.g., Calcein AM).
-
-
Procedure:
-
Cell Preparation: Resuspend monocytes/macrophages in Chemotaxis Buffer at a concentration of 1x10⁶ cells/mL.
-
Inhibitor Treatment: Incubate the cell suspension with serial dilutions of this compound or vehicle control for 30 minutes at 37°C.
-
Chamber Setup:
-
Add Chemotaxis Buffer containing chemerin (at a chemoattractant concentration, e.g., 10 nM) to the lower wells of the chamber. Include buffer-only wells as a negative control.
-
Place the membrane over the lower wells.
-
Add 50-100 µL of the cell/inhibitor suspension to the top of the membrane (the upper chamber).
-
-
Incubation: Incubate the chamber for 90-120 minutes at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
Gently remove non-migrated cells from the top of the membrane.
-
Quantify the migrated cells on the bottom side of the membrane. This can be done by lysing the migrated cells and using a fluorescent dye like Calcein AM, followed by reading on a fluorescence plate reader.
-
-
Data Analysis: Calculate the percent inhibition of migration for each inhibitor concentration compared to the chemerin-only control. Determine the IC₅₀ value.
-
Protocol 4: Cytokine Release Assay
This assay assesses the effect of this compound on the inflammatory response by measuring the secretion of key cytokines.
-
Cell Type: Human monocyte-derived macrophages, differentiated with M-CSF.[4]
-
Reagents:
-
Procedure:
-
Cell Plating: Seed M-CSF differentiated macrophages in a 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Incubate for 1 hour.
-
Stimulation: Add chemerin (and/or LPS, e.g., 100 ng/mL) to the wells.
-
Incubation: Culture the cells for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet any cells/debris and carefully collect the supernatant.
-
ELISA: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Plot cytokine concentration against the concentration of this compound to determine the dose-dependent inhibition and calculate IC₅₀ values.
-
Data Presentation
Results from the described assays should be tabulated to provide a clear pharmacological summary of the inhibitor's activity.
Table 2. Summary of In Vitro Activity for this compound
| Assay | Cell Type | Agonist | Endpoint Measured | IC₅₀ (nM) |
|---|---|---|---|---|
| Calcium Mobilization | ChemR23-HEK293 | Chemerin | Intracellular Ca²⁺ | |
| ERK1/2 Phosphorylation | Human Macrophages | Chemerin | pERK/Total ERK Ratio | |
| Chemotaxis | Human Monocytes | Chemerin | Cell Migration | |
| TNF-α Release | Human Macrophages | Chemerin + LPS | TNF-α Concentration |
| IL-6 Release | Human Macrophages | Chemerin + LPS | IL-6 Concentration | |
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 5. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 6. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Chemerin/ChemR23 axis triggers an inflammatory response in keratinocytes through ROS-sirt1-NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of a ChemR23 Agonist in Mouse Models
These application notes provide detailed protocols for the in vivo administration of a ChemR23 agonist monoclonal antibody (αChemR23) in a mouse model of triple-negative breast cancer. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the ChemR23 receptor.
Introduction
ChemR23, also known as chemerin receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a crucial role in regulating inflammatory responses.[1][2] Its activation by endogenous ligands such as chemerin and the lipid mediator Resolvin E1 (RvE1) has been shown to be involved in both pro-inflammatory and pro-resolving pathways.[1][2][3] Recent studies have highlighted the therapeutic potential of targeting ChemR23 in chronic inflammation and cancer.[4] In the context of oncology, activation of ChemR23 has been demonstrated to reprogram tumor-associated macrophages (TAMs) towards a less inflammatory phenotype, thereby dampening carcinoma progression and metastasis.[1][2]
This document outlines the in vivo dosage and administration protocol for an agonist monoclonal antibody targeting ChemR23 (αChemR23) in a syngeneic mouse model of breast cancer.
Quantitative Data Summary
The following table summarizes the key parameters for the in vivo administration of the αChemR23 agonist monoclonal antibody in a mouse model of triple-negative breast cancer.
| Parameter | Details | Reference |
| Compound | Agonist monoclonal antibody against ChemR23 (αChemR23) | [1][2] |
| Mouse Model | 4T1-luc2 triple-negative breast cancer | [1][2] |
| Mouse Strain | 8-week-old female BALB/c mice | [1][2] |
| Dosage | 1 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |
| Treatment Schedule | 3 times a week for 3 weeks, starting from day 7 post-tumor cell inoculation | [1][2] |
| Vehicle/Control | Human IgG1 (hIgG1) isotype control | [1] |
Experimental Protocols
Animal Model and Tumor Inoculation
-
Animal Strain: 8-week-old female BALB/c mice are used for this model.[1][2]
-
Cell Line: The 4T1-luc2 cell line, a luciferase-expressing murine triple-negative breast cancer cell line, is utilized for its ability to form primary tumors and metastasize.
-
Tumor Inoculation:
In Vivo Administration of αChemR23
-
Test Article: αChemR23 agonist monoclonal antibody.
-
Control Article: A suitable isotype control, such as human IgG1 (hIgG1), should be used.
-
Formulation: The antibody should be diluted in a sterile vehicle suitable for intraperitoneal injection.
-
Dosing and Administration:
Monitoring and Endpoint Analysis
-
Metastasis Monitoring:
-
Metastatic spread can be monitored non-invasively using bioluminescence imaging.[1]
-
Inject mice intraperitoneally with D-luciferin (e.g., 100 µl of a 33.33 mg/ml solution).[1]
-
Image the mice using a suitable bioluminescence imager to detect luciferase activity, which corresponds to the location and burden of metastatic tumor cells.
-
-
Primary Tumor Growth: The primary tumor volume can be measured periodically using calipers.
-
Survival: Monitor the overall survival of the mice in each treatment group.
-
Immunophenotyping: At the end of the study, tissues such as the primary tumor and metastatic sites (e.g., lungs) can be harvested for analysis of the tumor microenvironment, including the phenotype of TAMs, by techniques like flow cytometry or immunohistochemistry.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of ChemR23 activation in tumor-associated macrophages (TAMs).
Experimental Workflow
Caption: Experimental workflow for the in vivo evaluation of αChemR23 in a breast cancer mouse model.
References
- 1. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 3. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
Preparing ChemR23-IN-4 for Oral Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChemR23, also known as chemerin receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a significant role in inflammation. It is activated by the endogenous ligand chemerin and is involved in the recruitment of immune cells such as macrophages and dendritic cells to inflammatory sites. Consequently, inhibitors of ChemR23 are of great interest for the development of novel therapeutics for inflammatory and autoimmune diseases. ChemR23-IN-4 is a potent and orally efficacious inhibitor of human ChemR23, identified as a promising 2-aminobenzoxazole analog for therapeutic development.[1][2] The successful oral administration of this compound in preclinical models is a critical step in its evaluation.
This document provides detailed application notes and protocols for the preparation and oral administration of this compound to support preclinical research and development. Due to the limited publicly available data on the specific physicochemical properties of this compound, the following protocols are based on established methods for formulating poorly water-soluble small molecules, particularly other benzoxazole derivatives, for in vivo oral dosing.
Physicochemical Properties and Formulation Considerations
A summary of the known and inferred properties of this compound is presented below. Researchers should independently verify these properties where possible.
| Property | Value/Consideration | Source/Rationale |
| Molecular Formula | C₂₇H₂₆N₆O₃ | Vendor Information |
| Molecular Weight | 482.53 g/mol | Vendor Information |
| Chemical Class | 2-Aminobenzoxazole derivative | [1][2] |
| Aqueous Solubility | Likely low | Inferred from the chemical structure and the need for specific formulation strategies for similar compounds. |
| Oral Efficacy | Demonstrated in cynomolgus monkeys | [1] |
| Key Structural Feature for Oral Bioavailability | Carboxyl group | [1] |
Signaling Pathway of ChemR23
The following diagram illustrates the general signaling pathway of the ChemR23 receptor upon binding of its endogenous ligand, chemerin, leading to immune cell migration. This compound acts as an inhibitor of this pathway.
Caption: Simplified ChemR23 signaling cascade.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol is recommended as a starting point for in vivo studies in rodents, based on common practices for administering poorly soluble compounds.
Materials:
-
This compound powder
-
Vehicle components:
-
0.5% (w/v) Methylcellulose (or Carboxymethylcellulose sodium)
-
0.2% (v/v) Tween 80
-
Sterile, purified water
-
-
Mortar and pestle
-
Spatula
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Homogenizer (optional, for improved particle size reduction)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, dose per animal (e.g., in mg/kg), and dosing volume (e.g., 5-10 mL/kg for rodents).
-
Prepare the Vehicle: a. In a glass beaker, add the required volume of purified water. b. While stirring with a magnetic stirrer, slowly add the Tween 80 and allow it to dissolve completely. c. Gradually add the methylcellulose powder to the stirring solution. It may be helpful to first heat a portion of the water to aid in the initial dispersion of methylcellulose, then add the remaining cold water to facilitate dissolution. Continue stirring until a clear, homogeneous solution is formed.
-
Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Trituration: a. Place the weighed this compound powder into a clean, dry mortar. b. Add a small volume of the prepared vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial for breaking down any aggregates and ensuring a fine particle suspension.
-
Suspension Formation: a. Gradually add the remaining vehicle to the mortar while continuously stirring and mixing with the pestle. b. Transfer the suspension to a glass beaker. c. Place the beaker on a magnetic stirrer and stir for at least 30 minutes to ensure a homogenous suspension.
-
Homogenization (Optional): For a more uniform and stable suspension, the mixture can be further processed with a homogenizer to reduce particle size.
-
Storage and Handling: a. Store the suspension in a sealed, labeled container at 2-8°C. b. Before each use, ensure the suspension is brought to room temperature and thoroughly mixed (e.g., by vortexing or inverting the container multiple times) to guarantee dose uniformity.
Protocol 2: Solubilized Formulation for Oral Administration
For compounds that may have improved absorption when in solution, a formulation using co-solvents can be explored. This approach is based on a vehicle used for another 2-aminobenzoxazole derivative.
Materials:
-
This compound powder
-
Vehicle components:
-
Polyethylene glycol 400 (PEG400)
-
Ethanol (95% or absolute)
-
Solutol® HS 15 (or a similar non-ionic solubilizer)
-
Sterile, purified water
-
-
Glass vials or beakers
-
Magnetic stirrer and stir bar
-
Pipettes and graduated cylinders
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 36.1% PEG400 / 9.1% Ethanol / 4.6% Solutol® HS 15 / 50.2% Water (v/v/v/v). a. In a glass container, combine the PEG400, ethanol, and Solutol® HS 15. b. Mix thoroughly until a clear solution is formed. c. Slowly add the purified water while stirring.
-
Solubilization of this compound: a. Weigh the required amount of this compound. b. Add the compound to the prepared vehicle. c. Stir using a magnetic stirrer until the compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but the stability of the compound at elevated temperatures should be considered.
-
Final Preparation and Storage: a. Once fully dissolved, the solution is ready for administration. b. Store the solution in a sealed, labeled container, protected from light, at room temperature or 2-8°C, depending on stability assessments.
Experimental Workflow for Formulation and In Vivo Dosing
The following diagram outlines the general workflow from formulation preparation to in vivo oral administration.
Caption: Workflow for preparing and administering this compound.
Application Notes
-
Formulation Selection: The choice between a suspension and a solution will depend on the solubility of this compound in various pharmaceutically acceptable excipients. It is highly recommended to perform preliminary solubility studies to guide the formulation strategy.
-
Dose Volume: For oral gavage in rodents, typical dose volumes are 5-10 mL/kg. It is important to adhere to institutional guidelines for animal welfare regarding maximum dosing volumes.
-
Stability: The stability of this compound in the chosen formulation should be assessed, especially if the formulation is to be stored for an extended period. This can include monitoring for chemical degradation and, in the case of suspensions, physical changes such as particle agglomeration or settling.
-
Dose Uniformity: For suspensions, ensuring dose uniformity is critical. This requires thorough mixing of the suspension before withdrawing each dose. A study to confirm dose uniformity by analyzing the concentration of the top, middle, and bottom of the bulk suspension is recommended.
-
Animal Welfare: Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals. Alternative, less stressful methods of oral administration, such as voluntary consumption in a palatable vehicle, could be explored if compatible with the study design.
-
Scaling: The described protocols are intended for small-scale preclinical studies. Formulation strategies for larger-scale studies or for clinical development will require more extensive investigation and optimization.
By following these guidelines and protocols, researchers can effectively prepare and administer this compound for oral in vivo studies, facilitating the investigation of its therapeutic potential.
References
ChemR23-IN-4 solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and application of ChemR23-IN-4, a potent and orally efficacious inhibitor of the ChemR23 receptor. The provided protocols and data are intended to guide researchers in utilizing this compound for in vitro cell-based assays.
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in inflammatory processes. It is activated by two endogenous ligands: the protein chemerin and the lipid mediator resolvin E1. The activation of ChemR23 can lead to diverse cellular responses, including immune cell chemotaxis and the regulation of inflammatory pathways. This compound is a small molecule inhibitor of human ChemR23 with a reported IC50 of 17 nM, making it a valuable tool for studying the physiological and pathological roles of the ChemR23 signaling pathway.[1]
Product Information
| Parameter | Value | Reference |
| Product Name | This compound | [1] |
| Target | Human ChemR23/CMKLR1 | [1] |
| IC50 | 17 nM | [1] |
| Molecular Weight | 482.53 g/mol | [1] |
| Chemical Formula | C27H26N6O3 | [1] |
| CAS Number | 2465085-23-6 | [1] |
Solubility Data
A specific, quantitative solubility value for this compound in DMSO from a Certificate of Analysis or datasheet is not publicly available in the search results. However, general handling instructions from the supplier, MedChemExpress, recommend using DMSO for preparing stock solutions. For a similar compound, ChemR23-IN-1, a stock solution of ≥ 2.5 mg/mL in a formulation containing 10% DMSO was achieved. Based on this information and general laboratory practice, a starting point for solubility testing in DMSO is recommended.
| Solvent | Recommended Starting Concentration for Solubility Testing | Notes |
| DMSO | 10 mM (4.83 mg/mL) | Prepare a stock solution at this concentration or higher, ensuring complete dissolution. If solubility is limited, adjust the concentration accordingly. |
| Culture Media | Not recommended for primary stock solution | Due to the hydrophobic nature of many small molecule inhibitors, direct dissolution in aqueous-based culture media is generally poor. It is recommended to first prepare a concentrated stock in DMSO. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Briefly centrifuge the vial containing the this compound powder to ensure all the compound is at the bottom.
-
Calculate the volume of DMSO required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution from a vial containing 5 mg of this compound (MW = 482.53 g/mol ):
-
Amount of this compound = 5 mg = 0.005 g
-
Moles of this compound = 0.005 g / 482.53 g/mol ≈ 1.036 x 10^-5 mol
-
Volume of DMSO for 10 mM stock = 1.036 x 10^-5 mol / 0.010 mol/L = 1.036 x 10^-3 L = 1.036 mL
-
-
Carefully add the calculated volume of DMSO to the vial containing this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
General Protocol for a Cell-Based ChemR23 Inhibition Assay
This protocol provides a general workflow for evaluating the inhibitory activity of this compound in a cell-based assay. The specific cell line and assay endpoint (e.g., calcium flux, chemotaxis, or downstream signaling readout) should be chosen based on the research question.
Materials:
-
Cells expressing human ChemR23 (e.g., transfected cell line or primary cells such as macrophages)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
ChemR23 agonist (e.g., chemerin)
-
Assay-specific reagents (e.g., calcium indicator dye, chemotaxis chamber, antibodies for Western blotting)
-
Multi-well plates (e.g., 96-well plate)
-
Plate reader or other appropriate detection instrument
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed the ChemR23-expressing cells into a multi-well plate at a density appropriate for the chosen assay.
-
Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., ≤ 0.5%).
-
Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of the ChemR23 agonist (e.g., chemerin) in culture medium at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Add the agonist solution to the wells containing the cells and inhibitor.
-
-
Assay Readout:
-
Measure the cellular response at the appropriate time point after agonist stimulation. The method of detection will depend on the specific assay being performed (e.g., fluorescence measurement for calcium flux, cell counting for chemotaxis, or cell lysis for protein analysis).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
ChemR23 Signaling Pathway
Caption: ChemR23 signaling cascade.
Experimental Workflow for this compound Cell-Based Assay
Caption: Workflow for a cell-based inhibition assay.
Disclaimer
The information provided in these application notes is intended for research use only and is not for use in diagnostic or therapeutic procedures. The protocols are provided as a general guide and may require optimization for specific cell types and experimental conditions. It is the responsibility of the end-user to determine the suitability of this product for their particular application.
References
Application Notes and Protocols for Investigating ChemR23-IN-4 in a Colitis Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a growing global prevalence. The chemerin receptor 23 (ChemR23), also known as chemokine-like receptor 1 (CMKLR1), has emerged as a promising therapeutic target in inflammatory diseases.[1][2] This G protein-coupled receptor (GPCR) and its endogenous ligand, chemerin, play a complex role in modulating immune responses.[2][3] Depending on the context, the ChemR23 signaling axis can contribute to both the initiation and resolution of inflammation.[3] In the context of colitis, studies have shown that ChemR23 is overexpressed in inflamed colon tissues of IBD patients, particularly in neutrophils and macrophages.[1] This suggests that antagonizing ChemR23 signaling could be a viable therapeutic strategy to ameliorate intestinal inflammation.
ChemR23-IN-4 is a potent and orally efficacious small molecule inhibitor of ChemR23, with an IC50 of 17 nM for human ChemR23.[4] These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic potential of this compound in a preclinical murine model of dextran sulfate sodium (DSS)-induced colitis.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | ChemR23 (CMKLR1) | [4] |
| IC50 (human ChemR23) | 17 nM | [4] |
| Molecular Formula | C₂₂H₂₁FN₄O₃ | MedchemExpress |
| Molecular Weight | 420.43 | MedchemExpress |
| Administration Route | Oral | [4] |
Table 2: Key Parameters for DSS-Induced Colitis Model and Expected Outcomes with this compound Treatment
| Parameter | DSS Control Group | This compound Treated Group (Hypothetical) | Method of Assessment |
| Clinical Assessment | |||
| Body Weight Loss | Significant loss | Attenuated loss | Daily measurement |
| Disease Activity Index (DAI) | High score | Reduced score | Daily scoring (stool consistency, rectal bleeding) |
| Colon Length | Shortened | Preserved | Measurement at sacrifice |
| Histological Assessment | |||
| Histological Score | High (severe inflammation, ulceration, immune cell infiltration) | Reduced (milder inflammation, preserved crypt architecture) | H&E staining of colon sections |
| Myeloperoxidase (MPO) Activity | Elevated | Reduced | MPO assay on colon tissue |
| Molecular & Cellular Assessment | |||
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β) in Colon Tissue | Elevated | Reduced | ELISA, qPCR |
| ChemR23 Expression in Colon Tissue | Upregulated | No direct effect expected on expression | qPCR, Immunohistochemistry |
| Neutrophil and Macrophage Infiltration | Increased | Reduced | Immunohistochemistry (e.g., Ly6G, F4/80 staining) |
Experimental Protocols
Protocol 1: Induction of Acute DSS-Induced Colitis in Mice
This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS) in drinking water. This model is widely used due to its simplicity, reproducibility, and resemblance to human ulcerative colitis.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)
-
Sterile drinking water
-
Animal caging and husbandry supplies
-
Calibrated weighing scale
-
Reagents for Disease Activity Index (DAI) scoring (e.g., Hemoccult test)
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Baseline Measurements: Record the initial body weight and assess the general health of each mouse.
-
DSS Administration:
-
Prepare a 2.5% (w/v) DSS solution in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water to the experimental group for 7 consecutive days.[5]
-
The control group receives regular sterile drinking water.
-
-
Daily Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool (rectal bleeding).
-
Calculate the Disease Activity Index (DAI) based on these parameters (see Table 3).
-
A significant loss of body weight (typically >20%) may require euthanasia as a humane endpoint.
-
-
Termination of Induction: After 7 days, replace the DSS solution with regular drinking water.
-
Sample Collection: At the end of the study (e.g., day 8-10), euthanize the mice and collect colon tissue for histological and molecular analysis. Measure the length of the colon from the cecum to the anus.
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | Normal |
| 1 | 1-5 | Loose stools | Hemoccult positive |
| 2 | 5-10 | Loose stools | Visible blood in stool |
| 3 | 10-15 | Diarrhea | Rectal bleeding |
| 4 | >15 | Diarrhea | Gross rectal bleeding |
DAI = (Combined score of weight loss, stool consistency, and bleeding) / 3
Protocol 2: Administration of this compound in the DSS Colitis Model
This protocol outlines the administration of this compound to evaluate its therapeutic efficacy in the DSS-induced colitis model.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Mice with DSS-induced colitis (as per Protocol 1)
Procedure:
-
Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Healthy Control (no DSS, vehicle treatment)
-
Group 2: DSS Control (DSS + vehicle treatment)
-
Group 3: DSS + this compound (low dose)
-
Group 4: DSS + this compound (high dose)
-
-
Preparation of this compound Solution:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations. The optimal dose should be determined in preliminary dose-ranging studies.
-
-
Drug Administration:
-
Administer this compound or vehicle via oral gavage once daily.
-
Treatment can be initiated either prophylactically (starting from day 0 of DSS administration) or therapeutically (starting after the onset of clinical signs, e.g., day 3).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for DAI and body weight as described in Protocol 1.
-
At the end of the experiment, collect colon tissue for analysis of the parameters outlined in Table 2.
-
Protocol 3: Histological and Molecular Analysis of Colon Tissue
This protocol details the methods for assessing inflammation and the effects of this compound at the tissue and molecular level.
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin embedding reagents
-
Hematoxylin and Eosin (H&E) staining reagents
-
Myeloperoxidase (MPO) assay kit
-
RNA extraction kit
-
qRT-PCR reagents and primers for target genes (TNF-α, IL-6, IL-1β, ChemR23, etc.)
-
ELISA kits for cytokine quantification
-
Antibodies for immunohistochemistry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
Procedure:
-
Histology:
-
Fix a section of the distal colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain the sections with H&E to assess mucosal architecture, inflammatory cell infiltration, and ulceration.
-
Score the histological damage using a standardized scoring system.
-
-
Myeloperoxidase (MPO) Assay:
-
Homogenize a pre-weighed section of the colon tissue.
-
Perform the MPO assay according to the manufacturer's instructions to quantify neutrophil infiltration.
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from a section of the colon tissue.
-
Synthesize cDNA and perform qRT-PCR to quantify the mRNA expression levels of pro-inflammatory cytokines and ChemR23.
-
-
Cytokine Protein Quantification (ELISA):
-
Prepare protein lysates from homogenized colon tissue.
-
Use ELISA kits to measure the protein concentrations of key pro-inflammatory cytokines.
-
-
Immunohistochemistry (IHC):
-
Perform IHC on paraffin-embedded colon sections using specific antibodies to visualize and quantify the infiltration of neutrophils and macrophages.
-
Mandatory Visualizations
Caption: ChemR23 Signaling Pathway and Point of Intervention for this compound.
Caption: Experimental Workflow for Evaluating this compound in a DSS-Induced Colitis Model.
References
- 1. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 3. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemerin, a novel player in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ChemR23-IN-4 in Triple-Negative Breast Cancer (TNBC) Research
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets makes it difficult to treat with targeted therapies, leaving chemotherapy as the primary treatment option.[3][4] Consequently, there is a critical need to identify and explore novel therapeutic targets for TNBC.
The chemerin/ChemR23 axis has emerged as a significant pathway in the regulation of inflammation and cancer.[5][6] ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor with two primary ligands: the protein chemerin and the lipid mediator resolvin E1 (RvE1).[7][8] The activation of ChemR23 can lead to either pro-inflammatory or pro-resolving effects, depending on the ligand and cellular context.[7][8]
Recent studies have highlighted the role of the ChemR23 axis in the tumor microenvironment (TME) of breast cancer. Notably, ChemR23 is expressed on various immune cells, including tumor-associated macrophages (TAMs), which are key components of the TME and often associated with poor prognosis.[7][9] Interestingly, studies using an agonist monoclonal antibody to activate ChemR23 in a TNBC model have demonstrated a reprogramming of TAMs toward a less inflammatory and immunosuppressive phenotype, leading to reduced metastasis and increased overall survival.[7][8][9]
This document provides detailed application notes and protocols for the investigation of ChemR23-IN-4 , a potent and orally efficacious inhibitor of ChemR23, in the context of TNBC research. While current research has focused on ChemR23 agonism, exploring the effects of its inhibition is a critical step in fully understanding the therapeutic potential of targeting this pathway in TNBC.
Product Information: this compound
| Property | Value | Reference |
| Product Name | This compound | [10] |
| Synonyms | Compound 13 | [10] |
| Mechanism of Action | Potent and orally efficacious ChemR23 inhibitor | [10] |
| IC50 | 17 nM (for human ChemR23) | [10] |
| Molecular Formula | C27H26N6O3 | [10] |
| Molecular Weight | 482.53 | [10] |
| CAS Number | 2465085-23-6 | [10] |
Rationale for Investigating this compound in TNBC
While activation of ChemR23 has shown anti-tumor effects, the dual nature of the chemerin/ChemR23 axis suggests that its inhibition could also be a viable therapeutic strategy under specific circumstances. For instance, if chemerin, the pro-inflammatory ligand, is the dominant activator in the TNBC microenvironment, its signaling through ChemR23 could potentially promote tumor progression. In such a scenario, a ChemR23 inhibitor like this compound could block these pro-tumorigenic signals.
Key Research Questions to Address with this compound in TNBC:
-
What is the expression profile of ChemR23 and its ligands in TNBC cell lines and patient-derived tissues?
-
Does inhibition of ChemR23 with this compound affect the proliferation, migration, and invasion of TNBC cells in vitro?
-
How does this compound impact the phenotype and function of macrophages and other immune cells in the TNBC tumor microenvironment?
-
What is the in vivo efficacy of this compound in preclinical models of TNBC, both as a monotherapy and in combination with standard-of-care chemotherapy?
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound Effects on TNBC Cells
Objective: To determine the direct effects of ChemR23 inhibition on the malignant phenotype of TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, 4T1)
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Reagents for proliferation (e.g., MTT, BrdU), migration (e.g., transwell inserts), and invasion (e.g., Matrigel-coated transwell inserts) assays
-
Antibodies for Western blotting (e.g., against proteins involved in proliferation, apoptosis, and EMT)
Procedure:
-
Cell Culture: Culture TNBC cell lines according to standard protocols.
-
Proliferation Assay:
-
Seed cells in 96-well plates.
-
Treat with a dose range of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 24, 48, and 72 hours.
-
Assess cell viability/proliferation using an MTT or BrdU assay.
-
-
Migration Assay:
-
Seed cells in the upper chamber of a transwell insert.
-
Add medium with or without this compound to the lower chamber.
-
Incubate for an appropriate time (e.g., 24 hours).
-
Stain and count the cells that have migrated to the lower surface of the insert.
-
-
Invasion Assay:
-
Follow the same procedure as the migration assay, but use transwell inserts coated with Matrigel.
-
-
Western Blot Analysis:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and perform Western blotting to analyze the expression of key signaling proteins.
-
Protocol 2: In Vitro Macrophage Polarization and Function Assays
Objective: To investigate the effect of this compound on macrophage polarization and function in a co-culture system with TNBC cells.
Materials:
-
Human or murine monocytes (e.g., from PBMCs or bone marrow)
-
M-CSF and GM-CSF for macrophage differentiation
-
TNBC cell lines
-
This compound
-
Flow cytometry antibodies for macrophage surface markers (e.g., CD80, CD86, CD163, CD206)
-
ELISA kits for cytokine quantification (e.g., TNF-α, IL-6, IL-10, TGF-β)
Procedure:
-
Macrophage Differentiation: Differentiate monocytes into macrophages using M-CSF (for M2-like) or GM-CSF (for M1-like).
-
Co-culture: Co-culture the differentiated macrophages with TNBC cells in the presence or absence of varying concentrations of this compound.
-
Flow Cytometry: Harvest the macrophages and analyze the expression of surface markers by flow cytometry to determine their polarization state.
-
Cytokine Analysis: Collect the co-culture supernatant and measure the concentration of key cytokines using ELISA.
Protocol 3: In Vivo Efficacy Studies in a Syngeneic TNBC Mouse Model
Objective: To evaluate the anti-tumor and anti-metastatic effects of this compound in an immunocompetent mouse model of TNBC.
Materials:
-
BALB/c mice
-
4T1 murine TNBC cells
-
This compound formulated for oral administration
-
Calipers for tumor measurement
-
Equipment for bioluminescence imaging (if using luciferase-expressing cells)
-
Materials for tissue collection and processing for histology and flow cytometry
Procedure:
-
Tumor Implantation: Inject 4T1 cells into the mammary fat pad of female BALB/c mice.
-
Treatment: Once tumors are palpable, randomize the mice into treatment groups (e.g., vehicle control, this compound). Administer this compound orally at a predetermined dose and schedule.
-
Tumor Growth Monitoring: Measure tumor volume with calipers regularly. If using luciferase-expressing cells, monitor tumor growth and metastasis by bioluminescence imaging.
-
Metastasis Assessment: At the end of the study, harvest the lungs and other relevant organs to assess metastatic burden.
-
Immunophenotyping: Isolate tumors and spleens to analyze the immune cell populations (especially TAMs) by flow cytometry.
-
Histological Analysis: Perform histological analysis of tumor tissues to assess for changes in morphology, proliferation, and apoptosis.
Data Presentation
Table 1: In Vitro Effects of this compound on TNBC Cell Lines
| Cell Line | Assay | IC50 / Effect |
| MDA-MB-231 | Proliferation (72h) | [Insert experimental data] |
| Migration (24h) | [Insert experimental data] | |
| Invasion (24h) | [Insert experimental data] | |
| MDA-MB-468 | Proliferation (72h) | [Insert experimental data] |
| Migration (24h) | [Insert experimental data] | |
| Invasion (24h) | [Insert experimental data] | |
| 4T1 | Proliferation (72h) | [Insert experimental data] |
| Migration (24h) | [Insert experimental data] | |
| Invasion (24h) | [Insert experimental data] |
Table 2: Effect of this compound on Macrophage Polarization in TNBC Co-culture
| Treatment Group | % CD80+/CD86+ (M1) Macrophages | % CD163+/CD206+ (M2) Macrophages |
| Control | [Insert experimental data] | [Insert experimental data] |
| This compound (Low Dose) | [Insert experimental data] | [Insert experimental data] |
| This compound (High Dose) | [Insert experimental data] | [Insert experimental data] |
Table 3: In Vivo Efficacy of this compound in the 4T1 TNBC Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Number of Lung Metastases |
| Vehicle Control | [Insert experimental data] | [Insert experimental data] |
| This compound | [Insert experimental data] | [Insert experimental data] |
Visualizations
Caption: The dual role of the ChemR23 signaling pathway.
Caption: In vitro workflow for assessing this compound effects on TNBC cells.
Caption: In vivo experimental workflow for evaluating this compound efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Pseudo-temporal dynamics of chemoresistant triple negative breast cancer cells reveal EGFR/HER2 inhibition as synthetic lethal during mid-neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 9. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: Flow Cytometry Analysis of Cellular Responses to ChemR23-IN-4 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in modulating inflammatory and immune responses.[1][2] It is primarily expressed on various immune cells, including macrophages, dendritic cells (DCs), and natural killer (NK) cells.[2][3] The natural ligand for ChemR23 is the chemoattractant protein chemerin.[4] The binding of chemerin to ChemR23 initiates a signaling cascade that can lead to either pro- or anti-inflammatory effects, depending on the cellular context and the specific chemerin-derived peptides produced.[2][5] The signaling pathway often involves G-protein activation, which can lead to the phosphorylation of p44/42 mitogen-activated protein kinases (MAPKs) and Akt.[4]
ChemR23-IN-4 is a novel small molecule inhibitor developed to target the ChemR23 signaling axis. Understanding its impact on cellular functions is crucial for its development as a potential therapeutic agent. Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of multiple parameters at the single-cell level.[6] This application note provides detailed protocols for using flow cytometry to assess the effects of this compound on apoptosis, cell cycle progression, and immune cell phenotype.
ChemR23 Signaling Pathway
The chemerin/ChemR23 signaling axis is involved in regulating the chemotaxis of immune cells to sites of inflammation.[1][3] Upon ligand binding, ChemR23, a G protein-coupled receptor, activates intracellular signaling pathways, including the Akt and MAPK pathways, influencing cellular processes like proliferation, survival, and cytokine production.[4]
Caption: ChemR23 signaling pathway and point of inhibition.
Experimental Workflow Overview
The general workflow for assessing the cellular effects of this compound involves cell culture, treatment with the inhibitor, staining with fluorescent markers, and subsequent analysis using a flow cytometer.
Caption: General experimental workflow for flow cytometry analysis.
Protocol 1: Apoptosis Induction Assay
This protocol uses Annexin V and Propidium Iodide (PI) to quantify apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.[7]
A. Materials and Reagents
-
Cells expressing ChemR23 (e.g., macrophage or dendritic cell lines)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) Staining Solution
-
10X Annexin V Binding Buffer
-
Flow cytometry tubes
B. Experimental Protocol
-
Cell Plating: Plate cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates and allow them to adhere overnight (if applicable).
-
Treatment: Treat cells with a dose range of this compound, vehicle control, and a positive control for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.[8]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[8][9]
-
Add 400 µL of 1X Binding Buffer to the tube.
-
Add 5-10 µL of PI staining solution immediately before analysis.[10]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[8] Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.
C. Data Presentation
| Treatment | Concentration (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 93.1 ± 1.8 | 4.2 ± 0.6 | 2.7 ± 0.5 |
| This compound | 10 | 75.4 ± 3.5 | 18.3 ± 2.2 | 6.3 ± 1.1 |
| This compound | 50 | 40.8 ± 4.1 | 45.1 ± 3.8 | 14.1 ± 2.5 |
| Staurosporine (Pos) | 1 | 15.6 ± 2.9 | 60.7 ± 4.5 | 23.7 ± 3.3 |
Protocol 2: Cell Cycle Analysis
This protocol uses Propidium Iodide (PI) to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11] A decrease in the S and G2/M phases may indicate cell cycle arrest.
A. Materials and Reagents
-
Cells, culture medium, and treatment compounds as in Protocol 1
-
PBS
-
Ice-cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI in PBS)[11]
-
RNase A Solution (e.g., 100 µg/mL in PBS)[11]
-
Flow cytometry tubes
B. Experimental Protocol
-
Cell Plating and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample as described in Protocol 1, step 3.
-
Washing: Centrifuge cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 400 µL of PBS.[11]
-
Fixation: While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[11]
-
Incubation: Incubate the cells on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks after fixation.[11]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.[11]
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate and collect data on a linear scale. Use a doublet discrimination gate to exclude cell clumps.[12]
C. Data Presentation
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.1 ± 2.5 | 30.2 ± 1.8 | 14.7 ± 1.1 |
| This compound | 1 | 58.3 ± 2.8 | 28.1 ± 1.5 | 13.6 ± 1.0 |
| This compound | 10 | 69.8 ± 3.1 | 18.5 ± 2.2 | 11.7 ± 1.4 |
| This compound | 50 | 80.4 ± 4.0 | 9.7 ± 1.9 | 9.9 ± 1.2 |
Protocol 3: Immunophenotyping
This protocol is for analyzing the expression of cell surface markers on immune cells to determine their phenotype and activation state following treatment.[13] For example, one could assess macrophage polarization markers (e.g., CD80 for M1, CD163/CD206 for M2) or dendritic cell maturation markers (e.g., CD83, CD86).
A. Materials and Reagents
-
Primary immune cells (e.g., PBMCs, monocyte-derived macrophages)
-
Complete cell culture medium
-
This compound and controls
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)[14]
-
Fc Block (e.g., anti-CD16/CD32) to prevent non-specific antibody binding[14]
-
Fluorochrome-conjugated primary antibodies (e.g., anti-CD14, anti-CD80, anti-CD163)
-
Isotype control antibodies
-
Flow cytometry tubes
B. Experimental Protocol
-
Cell Culture and Treatment: Culture and treat cells as described in Protocol 1.
-
Cell Harvesting: Harvest 0.5-1 x 10⁶ cells per sample. Wash once with 2 mL of cold staining buffer and centrifuge at 300 x g for 5 minutes.
-
Fc Blocking (Optional but Recommended): Resuspend the cell pellet in 50-100 µL of staining buffer containing Fc Block and incubate on ice for 15-30 minutes.[14]
-
Antibody Staining:
-
Without washing, add the pre-titrated fluorochrome-conjugated antibodies directly to the cell suspension.
-
Incubate for 30 minutes on ice or at 4°C, protected from light.[14]
-
-
Washing: Add 2 mL of staining buffer to each tube, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat for a total of two or three washes.[14]
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use single-color controls for compensation and isotype controls or Fluorescence Minus One (FMO) controls to set gates.
C. Data Presentation
| Treatment | Concentration (µM) | Marker | % Positive Cells | Median Fluorescence Intensity (MFI) |
| Vehicle Control | 0 | CD80 | 10.5 ± 1.5 | 510 ± 45 |
| CD163 | 85.1 ± 4.2 | 15,400 ± 850 | ||
| This compound | 10 | CD80 | 25.3 ± 2.1 | 1,250 ± 98 |
| CD163 | 60.7 ± 3.8 | 8,200 ± 610 | ||
| This compound | 50 | CD80 | 45.8 ± 3.5 | 2,800 ± 150 |
| CD163 | 35.2 ± 3.1 | 3,100 ± 280 |
Data Analysis Logic
A proper gating strategy is essential for accurate analysis. The following diagram illustrates a representative gating strategy for the apoptosis assay.
Caption: Logical gating strategy for apoptosis data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. kumc.edu [kumc.edu]
Application Notes: Immunohistochemistry for ChemR23 Target Engagement
Introduction to ChemR23
ChemR23, also known as Chemokine-like Receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in both the initiation and resolution of inflammation.[1] It is expressed in various immune cells, including macrophages, dendritic cells, and natural killer (NK) cells, as well as in other tissues like adipose tissue and endothelial cells.[1][2][3] The receptor has two primary endogenous ligands: the pro-inflammatory chemoattractant protein chemerin and the pro-resolving lipid mediator Resolvin E1 (RvE1).[1][4] This dual nature makes ChemR23 a compelling therapeutic target for a range of inflammatory diseases and cancers.[4][5]
The engagement of ChemR23 by its ligands initiates distinct downstream signaling cascades. Chemerin binding typically attracts immune cells to sites of inflammation, while RvE1 promotes the resolution of inflammation, in part by enhancing the clearance of apoptotic cells by macrophages.[4][6] Given its role in modulating immune responses, assessing the engagement of therapeutic agents with ChemR23 in tissues is critical for drug development. Immunohistochemistry (IHC) provides a powerful method to visualize and quantify the expression and localization of ChemR23 within the tissue microenvironment, offering insights into target engagement and pharmacodynamic effects.
ChemR23 Signaling Pathways
Upon ligand binding, ChemR23 undergoes a conformational change that activates intracellular heterotrimeric G-proteins, typically of the Gi family.[4] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2][4] Subsequently, a cascade of downstream signaling events is triggered, including an increase in intracellular calcium (Ca2+) mobilization and the phosphorylation of key signaling kinases such as p44/42 mitogen-activated protein kinases (MAPKs, also known as ERK1/2) and Akt.[2][3][6] The specific cellular response, whether pro-inflammatory or pro-resolving, depends on the ligand and the cellular context.[1]
Principle of Target Engagement Assessment by IHC
Target engagement confirms that a drug interacts with its intended molecular target in the complex biological system of a tissue. For ChemR23, IHC can be employed to assess target engagement in several ways:
-
Baseline Expression: Characterizing the baseline expression level and cellular localization of ChemR23 in target tissues (e.g., tumors, inflamed tissues) is the first step. This helps identify patient populations or disease states where the target is present.
-
Receptor Occupancy: While challenging to measure directly with standard IHC, changes in receptor internalization or clustering upon binding of an agonist or antagonist can sometimes be visualized.
-
Pharmacodynamic (PD) Biomarkers: A more common approach is to use IHC to measure a downstream PD biomarker that is modulated upon target engagement. For example, engagement of ChemR23 by an agonist antibody can induce the phosphorylation of ERK (pERK).[1] An increase in pERK staining in ChemR23-expressing cells following treatment would serve as a robust indicator of target engagement and pathway activation.
-
Changes in Cell Infiltration: Since ChemR23 is a chemoattractant receptor, a therapeutic agent might alter the infiltration of immune cells (e.g., macrophages, NK cells) into the tissue. IHC can be used to quantify these changes in the immune cell populations.[6]
Protocols for ChemR23 Immunohistochemistry
Recommended Antibodies for ChemR23 IHC
The selection of a specific and sensitive primary antibody is critical for successful IHC. The following table summarizes commercially available antibodies that have been cited for use in IHC. It is imperative to validate each antibody in-house for the specific application and tissue type.
| Product Name | Host/Isotype | Clonality | Applications Cited | Supplier |
| Anti-ChemR23 Antibody (1A7) | Mouse / IgG | Monoclonal | IHC | Origene |
| CMKLR1 Polyclonal Antibody | Rabbit / IgG | Polyclonal | IHC, ICC/IF | Thermo Fisher |
| ChemR23 (H-6) Antibody | Mouse / IgG | Monoclonal | IHC-p, IF, WB | Santa Cruz Biotech |
| Anti-ChemR23 Antibody | Rabbit / IgG | Polyclonal | IHC | MyBioSource |
Detailed Protocol for IHC Staining of ChemR23 in FFPE Tissues
This protocol provides a general workflow for the immunohistochemical detection of ChemR23 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be required for specific tissues and antibodies.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0, or Protease)
-
Peroxidase/Alkaline Phosphatase Blocking Reagent
-
Protein Blocking Solution (e.g., Normal Goat Serum)
-
Primary Antibody (anti-ChemR23)
-
HRP-conjugated Secondary Antibody
-
DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in deionized water.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER): Place slides in a staining dish filled with Sodium Citrate Buffer (pH 6.0). Heat in a steamer or water bath at 95-100°C for 20-30 minutes.[7] Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Proteolytic-Induced Epitope Retrieval (PIER): Alternatively, incubate sections with a protease solution (e.g., Protease 1) for a specified time (e.g., 4 minutes at 37°C).[1]
-
Rinse slides in wash buffer (e.g., PBS or TBS) 3 times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with a peroxidase blocking reagent for 10 minutes to quench endogenous enzyme activity.
-
Rinse with wash buffer.
-
Apply a protein blocking solution and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer 3 times for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions and incubate for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer 3 times for 5 minutes each.
-
Prepare and apply the DAB chromogen solution. Incubate for 2-10 minutes, or until the desired brown staining intensity is reached. Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.[7]
-
"Blue" the hematoxylin in running tap water or a bluing reagent.
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%).
-
Clear in xylene and coverslip with a permanent mounting medium.
-
Data Acquisition and Quantitative Analysis
To obtain objective and reproducible data, stained slides should be digitized using a whole-slide scanner. Quantitative analysis can then be performed using image analysis software.
H-Score (Histoscore) Analysis: The H-score is a common method for quantifying IHC staining, producing a semi-quantitative value that considers both the intensity and the percentage of stained cells.
-
Staining Intensity: Cells are scored based on staining intensity, typically on a scale of 0 to 3+ (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).
-
Percentage of Stained Cells: The percentage of cells staining at each intensity level is determined.
-
Calculation: The H-score is calculated using the following formula:
-
H-score = [1 * (% cells 1+) + 2 * (% cells 2+) + 3 * (% cells 3+)]
-
The final score ranges from 0 to 300.
-
Example Data Table:
The following table presents hypothetical H-score data from a preclinical study evaluating a ChemR23 agonist. The data demonstrates how IHC can be used to quantify a pharmacodynamic response (pERK) as a measure of target engagement.
| Treatment Group | N | Tissue Type | Target | Mean H-Score (± SEM) |
| Vehicle Control | 5 | Tumor | ChemR23 | 185 (± 15) |
| ChemR23 Agonist | 5 | Tumor | ChemR23 | 179 (± 18) |
| Vehicle Control | 5 | Tumor | pERK | 25 (± 5) |
| ChemR23 Agonist | 5 | Tumor | pERK | 155 (± 12) |
References
- 1. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 5. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. CMKLR1 Polyclonal Antibody (PA5-50932) [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ChemR23-IN-4 Concentration for Cell Culture
Welcome to the technical support center for ChemR23-IN-4, a novel small molecule inhibitor of the ChemR23 receptor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1). ChemR23 is a G protein-coupled receptor (GPCR) that is activated by the endogenous ligand chemerin.[1][2] The binding of chemerin to ChemR23 initiates downstream signaling cascades, including the phosphorylation of p44/42 mitogen-activated protein kinases (MAPKs) and Akt, which are involved in inflammatory responses and cell migration.[1] this compound competitively binds to the receptor, blocking the binding of chemerin and thereby inhibiting the subsequent intracellular signaling events.
Q2: What is the recommended starting concentration for this compound in cell culture?
For initial experiments, it is advisable to consult the literature for typical concentration ranges of similar small molecule inhibitors. A common starting point is to use a concentration 5 to 10 times higher than the known IC50 or Ki value, if available. If these values are unknown for your specific cell line, performing a dose-response experiment is crucial. A broad range of concentrations, for instance from 1 nM to 10 µM, is recommended to determine the optimal concentration for your experimental setup.[3][4]
Q3: How should I prepare and store this compound?
This compound is typically provided as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is important to always run a vehicle control (e.g., DMSO alone) in your experiments to account for any effects of the solvent. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
While this compound is designed to be a selective inhibitor, high concentrations may lead to off-target effects.[4] It is essential to determine the lowest effective concentration that elicits the desired biological response to minimize the risk of non-specific effects.[4] If unexpected results are observed, consider performing experiments to rule out off-target activities, such as using a structurally unrelated ChemR23 inhibitor as a control.
Q5: How can I confirm that this compound is inhibiting the ChemR23 signaling pathway in my cells?
To verify the inhibitory activity of this compound, you can measure the downstream effects of ChemR23 activation. A common method is to stimulate the cells with chemerin in the presence and absence of this compound and then assess the phosphorylation status of key signaling proteins like ERK1/2 (p44/42 MAPKs) and Akt using techniques such as Western blotting or ELISA.[1] A reduction in the phosphorylation of these proteins in the presence of the inhibitor would confirm its on-target activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM).[4] |
| Low or no expression of ChemR23 in the cell line. | Confirm ChemR23 expression at the mRNA (RT-PCR) and protein (Western blot, flow cytometry) levels.[5] | |
| Inhibitor degradation. | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. | |
| Incorrect experimental design. | Ensure appropriate controls are included (e.g., vehicle control, positive control with a known ChemR23 agonist like chemerin). | |
| High cell toxicity or death | Inhibitor concentration is too high. | Determine the cytotoxic concentration of this compound by performing a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of concentrations. Use a concentration well below the toxic level for your experiments. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells (typically <0.5%).[6] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and culture conditions.[6] |
| Inhibitor stock solution variability. | Prepare a large batch of the stock solution to be used across multiple experiments to ensure consistency. | |
| Unexpected or off-target effects | Inhibitor concentration is in the non-specific range. | Use the lowest effective concentration determined from your dose-response studies.[4] |
| The observed phenotype is not mediated by ChemR23. | Use a secondary, structurally different ChemR23 inhibitor to confirm that the observed effect is on-target. Consider using siRNA or CRISPR to knock down ChemR23 as an alternative validation method. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting chemerin-induced cellular responses.
Materials:
-
ChemR23-expressing cells
-
Cell culture medium
-
This compound
-
Chemerin (recombinant protein)
-
DMSO
-
96-well plates
-
Assay-specific reagents (e.g., for measuring cell migration, calcium flux, or protein phosphorylation)
Procedure:
-
Cell Seeding: Seed the ChemR23-expressing cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Inhibitor Pre-incubation: Remove the old medium from the cells and add the prepared inhibitor dilutions. Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours) to allow for receptor binding.
-
Cell Stimulation: Add a pre-determined optimal concentration of chemerin to all wells except for the negative control wells.
-
Incubation: Incubate the plate for a duration appropriate for the specific cellular response being measured (e.g., 4 hours for cell migration, 5-15 minutes for phosphorylation events).
-
Assay Measurement: Measure the cellular response using an appropriate assay.
-
Data Analysis: Plot the cellular response against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the chemerin-induced response.
Protocol 2: Validation of this compound Activity by Western Blotting for p-ERK1/2
This protocol describes how to confirm the inhibitory effect of this compound on the ChemR23 signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
ChemR23-expressing cells
-
Cell culture medium
-
This compound
-
Chemerin
-
DMSO
-
6-well plates
-
Lysis buffer
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat the cells with this compound at the determined optimal concentration (and a vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with chemerin for a short period (e.g., 5-15 minutes). Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. A decrease in the p-ERK1/2 to total ERK1/2 ratio in the presence of this compound indicates successful inhibition.
Visualizations
Caption: ChemR23 signaling pathway and the inhibitory action of this compound.
References
- 1. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Human articular chondrocytes express ChemR23 and chemerin; ChemR23 promotes inflammatory signalling upon binding the ligand chemerin21-157 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
ChemR23-IN-4 stability and storage conditions
This technical support center provides guidance on the stability and storage of ChemR23-IN-4, a potent and orally efficacious ChemR23 inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis (CofA) provided by the supplier. While specific long-term storage temperatures are not publicly available, general guidelines for similar research compounds suggest storing them in a cool, dry, and dark place. For long-term storage, keeping the compound at -20°C or -80°C is a common practice.
Q2: How should I handle this compound upon receipt?
This compound is shipped at room temperature in the continental US; however, storage conditions may vary for other locations.[1] Upon receipt, it is crucial to refer to the product's Certificate of Analysis for specific storage instructions.[1]
Q3: Is there any information available on the stability of this compound in solution?
Q4: Where can I find detailed information about the properties of this compound?
The most reliable source of information for a specific lot of this compound is the Certificate of Analysis (CofA) provided by the manufacturer. This document typically includes details on purity, identity, and recommended storage conditions. If you do not have the CofA, please request it from your supplier.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | - Always store the compound as recommended in the Certificate of Analysis. - For solutions, prepare them fresh before use. If storing, aliquot and freeze at -80°C. Avoid multiple freeze-thaw cycles. - Protect the compound and its solutions from light. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | - Refer to the manufacturer's datasheet for solubility information. If not available, perform a small-scale solubility test with common laboratory solvents (e.g., DMSO, ethanol, DMF). |
| Precipitation of the compound in solution | The solution is supersaturated or has been stored improperly. | - Gently warm the solution to aid in re-dissolving the compound. - If precipitation persists, prepare a fresh, lower-concentration solution. - Ensure the storage temperature is appropriate for the solvent used. |
Experimental Protocols
General Protocol for Assessing Compound Stability in Solution:
This protocol provides a general framework for determining the stability of this compound in a specific solvent and storage condition.
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration in the desired solvent (e.g., DMSO).
-
Aliquoting: Dispense the stock solution into multiple small, tightly sealed vials to create single-use aliquots.
-
Storage Conditions: Store the aliquots under the desired conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, protected from light or exposed to light).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Analysis: Analyze the concentration and purity of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Comparison: Compare the results from each time point and storage condition to the initial (time 0) sample to determine the extent of degradation.
Visualizations
Signaling Pathway of ChemR23
ChemR23, the target of this compound, is a G protein-coupled receptor (GPCR) that can be activated by two endogenous ligands: the protein chemerin and the lipid mediator resolvin E1 (RvE1).[2][3][4][5] This activation triggers downstream signaling cascades that play a role in both inflammatory and anti-inflammatory processes.
Caption: Simplified signaling pathway of the ChemR23 receptor.
Experimental Workflow for Compound Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound in a laboratory setting.
Caption: General workflow for assessing compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting ChemR23-IN-4 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ChemR23-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and orally efficacious inhibitor of ChemR23, also known as chemokine-like receptor 1 (CMKLR1).[1] ChemR23 is a G protein-coupled receptor (GPCR) that plays a role in inflammatory processes.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an antagonist to the ChemR23 receptor, blocking the downstream signaling pathways initiated by its endogenous ligands, such as chemerin and resolvin E1.[2][4] This inhibition can modulate inflammatory responses.
Troubleshooting Guide: Insolubility Issues
One of the most common challenges encountered when working with small molecule inhibitors is poor solubility. Below are common issues and steps to resolve them.
Issue 1: this compound is not dissolving in my chosen solvent.
-
Possible Cause: The selected solvent may not be appropriate for this compound.
-
Troubleshooting Steps:
-
Use Common Solvents for Small Molecules: For in vitro studies, organic solvents such as Dimethyl Sulfoxide (DMSO) are typically used to create stock solutions. For in vivo experiments, formulations often involve co-solvents like polyethylene glycol (PEG), ethanol, and surfactants.
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can aid in dissolution. However, be cautious as excessive heat can degrade the compound.
-
Sonication: Using a sonicator can help to break down particles and improve dissolution.
Issue 2: My stock solution of this compound has precipitated.
-
Possible Cause: The concentration of the stock solution may be too high, or the solution may have been stored improperly.
-
Troubleshooting Steps:
-
Dilute the Solution: Try diluting the stock solution to a lower concentration.
-
Re-dissolve: Gently warm and sonicate the solution as described above to try and re-dissolve the precipitate.
-
Proper Storage: Store stock solutions at the recommended temperature, typically -20°C or -80°C, to minimize precipitation and degradation. Avoid repeated freeze-thaw cycles.
-
Issue 3: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment.
-
Possible Cause: this compound is likely less soluble in aqueous solutions. The final concentration of DMSO in your experimental medium may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is sufficient to keep the compound in solution, while also being non-toxic to your cells or organism. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use a Surfactant: Consider adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer to improve solubility.
-
Serial Dilutions: Perform serial dilutions of your stock solution in the aqueous buffer to avoid a sudden change in solvent polarity which can cause precipitation.
-
Solubility Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following table provides general guidance on solvents commonly used for similar small molecule inhibitors.
| Solvent | Application | General Recommendations |
| Dimethyl Sulfoxide (DMSO) | In Vitro | A common solvent for creating high-concentration stock solutions. |
| Ethanol | In Vitro/In Vivo | Can be used as a co-solvent. |
| Polyethylene Glycol (PEG) | In Vivo | Often used in formulations for in vivo studies to improve solubility and bioavailability. |
| Saline/PBS with Surfactants | In Vivo | Formulations for injections may include surfactants like Tween® 80 or Cremophor® EL to aid in solubilization. |
Note: The user should always perform small-scale solubility tests before preparing large batches of solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Determine the required mass: Based on the molecular weight of this compound (482.53 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Dissolve: Vortex the solution and, if necessary, use a sonicator or gentle warming (not exceeding 37°C) until the compound is fully dissolved.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Signaling Pathways and Experimental Workflows
ChemR23 Signaling Pathway
ChemR23 is a G protein-coupled receptor. Upon binding of its ligands, such as chemerin, it initiates a downstream signaling cascade. This involves the activation of G-proteins, which in turn modulate the levels of intracellular second messengers like cyclic AMP (cAMP) and trigger phosphorylation cascades involving kinases such as ERK1/2 and Akt.[2][5][6] These signaling events ultimately lead to various cellular responses, including inflammation and cell migration.
ChemR23 signaling cascade.
Experimental Workflow: Testing the Effect of this compound on Inflammatory Response
This workflow outlines a general procedure to assess the efficacy of this compound in an in vitro cell-based assay.
In vitro experimental workflow.
Troubleshooting Logic for Insolubility
This diagram illustrates a logical approach to troubleshooting insolubility issues with this compound.
Troubleshooting insolubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 3. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of ChemR23-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ChemR23-IN-4. The information provided is intended to help address specific issues that may arise during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and orally efficacious small molecule inhibitor of human ChemR23, also known as chemokine-like receptor 1 (CMKLR1). Its primary mechanism of action is the antagonism of this G protein-coupled receptor (GPCR).
Q2: What are the known ligands of ChemR23?
ChemR23 is the receptor for the chemoattractant adipokine chemerin and the specialized pro-resolving lipid mediator, resolvin E1.
Q3: Are there other known receptors for chemerin?
Yes, besides ChemR23 (CMKLR1), chemerin can also bind to G protein-coupled receptor 1 (GPR1) and C-C motif chemokine receptor-like 2 (CCRL2).[1] While CMKLR1 and GPR1 are signaling receptors, CCRL2 is considered a non-signaling receptor that can bind and present chemerin to CMKLR1-expressing cells.[2][3]
Q4: Could this compound have off-target effects on other chemerin receptors?
While specific off-target screening data for this compound is not publicly available, its activity on other chemerin receptors like GPR1 is a theoretical possibility due to ligand promiscuity. Researchers should consider this possibility when interpreting experimental results.
Q5: What are the downstream signaling pathways of ChemR23?
Upon activation by a ligand, ChemR23, a Gi/o-coupled GPCR, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. It can also activate the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.
Troubleshooting Guide
Issue: Unexpected or inconsistent experimental results when using this compound.
Unexpected results could be due to a variety of factors, including off-target effects. This guide provides a systematic approach to troubleshooting.
Step 1: Verify On-Target Activity
Before investigating off-target effects, it is crucial to confirm that this compound is effectively inhibiting its intended target, ChemR23, in your experimental system.
Experimental Protocol: ChemR23 Functional Assay (Calcium Mobilization)
-
Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing human ChemR23 (e.g., CHO-K1 or HEK293 cells).
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified period.
-
Ligand Stimulation: Stimulate the cells with a known ChemR23 agonist (e.g., chemerin) at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of the inhibitor.
Step 2: Assess Potential Off-Target Effects on GPR1
If on-target activity is confirmed and unexpected results persist, consider the possibility of off-target effects on GPR1, another signaling receptor for chemerin.
Experimental Protocol: GPR1 Functional Assay (β-Arrestin Recruitment)
-
Cell Culture: Use a cell line engineered to co-express GPR1 and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin GPCR Assay).
-
Compound Incubation: Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Ligand Stimulation: Stimulate the cells with chemerin.
-
Signal Detection: Measure the recruitment of β-arrestin to the activated GPR1 according to the assay manufacturer's protocol (e.g., via a chemiluminescent signal).
-
Data Analysis: Determine if this compound inhibits or potentiates the chemerin-induced β-arrestin recruitment to GPR1.
Quantitative Data Summary: Potential Off-Target Interactions
Since specific quantitative data for this compound off-target effects are not available, the following table provides a conceptual framework for organizing such data if it were to be generated.
| Target | This compound Activity (IC50/EC50) | Ligand | Assay Type |
| ChemR23 (CMKLR1) | 17 nM (IC50) | Chemerin | Calcium Mobilization |
| GPR1 | To be determined | Chemerin | β-Arrestin Recruitment |
| CCRL2 | To be determined | Chemerin | Ligand Binding Assay |
Visualizing Signaling and Troubleshooting
ChemR23 Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the ChemR23 receptor.
Caption: Simplified ChemR23 signaling pathway.
Troubleshooting Workflow for Unexpected Results
This workflow provides a logical sequence of steps to investigate unexpected experimental outcomes.
Caption: Troubleshooting workflow for this compound.
References
Technical Support Center: In Vivo Studies with ChemR23 Inhibitors
Disclaimer: Specific in vivo toxicity, pharmacokinetic, and formulation data for ChemR23-IN-4 are not publicly available in the provided search results. This guide offers general advice for researchers working with ChemR23 inhibitors, based on the known biology of the ChemR23 pathway and common challenges in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is ChemR23 and what are its primary functions?
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a dual role in inflammatory processes.[1][2] It is activated by two main endogenous ligands: the protein chemerin and the lipid mediator resolvin E1 (RvE1).[2][3]
-
Pro-inflammatory Role: Chemerin acts as a chemoattractant, recruiting immune cells like macrophages and dendritic cells to sites of inflammation.[4][5]
-
Pro-resolving Role: RvE1, derived from eicosapentaenoic acid (EPA), promotes the resolution of inflammation by enhancing the clearance of apoptotic cells by macrophages.[2][3][6]
The expression of ChemR23 is regulated by inflammatory signals and is found on various immune cells, including monocytes, macrophages, dendritic cells, and natural killer (NK) cells.[1][4][7]
Q2: What are the potential on-target effects of inhibiting ChemR23 that could be misinterpreted as toxicity?
Inhibition of ChemR23 could lead to biological effects that, while intended, might present as adverse events if not understood in the context of the target's function. These could include:
-
Altered Immune Cell Trafficking: Since ChemR23 is involved in the recruitment of immune cells, its inhibition might lead to a reduced presence of macrophages and dendritic cells at sites of inflammation or in specific tissues.
-
Impaired Resolution of Inflammation: By blocking the pro-resolving signals mediated by RvE1, a ChemR23 inhibitor could potentially delay the natural resolution of an inflammatory response.
-
Modulation of Macrophage Phenotype: ChemR23 activation is linked to the polarization of macrophages.[3][6] Inhibition could therefore alter the balance of macrophage subtypes (e.g., M1 vs. M2), which could have broad downstream effects.
Q3: I am observing unexpected adverse effects in my animal model. How can I troubleshoot this?
It is crucial to differentiate between on-target pharmacology, off-target toxicity, and issues related to the formulation or vehicle.
-
Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation components.
-
Dose-Response Study: Conduct a dose-response study to see if the adverse effects are dose-dependent. True toxicity will often worsen at higher doses.
-
Histopathology: Perform histopathological analysis of major organs to identify any tissue damage that could be indicative of toxicity.
-
Target Engagement Biomarkers: If possible, measure a biomarker of ChemR23 activity to confirm that the inhibitor is engaging its target at the administered doses.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation of the Inhibitor
Many small molecule inhibitors are hydrophobic and have poor aqueous solubility, which can lead to precipitation, low bioavailability, and vehicle-related toxicity.
Possible Solutions:
-
Solubility Testing: Systematically test the solubility of your compound in various pharmaceutically acceptable vehicles.
-
Formulation Strategies:
-
Co-solvents: Use a mixture of solvents like DMSO, ethanol, and polyethylene glycol (PEG) to improve solubility.
-
Surfactants: Employ non-ionic surfactants like Tween® 80 or Cremophor® EL to create stable emulsions or micellar solutions.
-
Cyclodextrins: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that enhance aqueous solubility.
-
A common starting point for a formulation for in vivo use in rodents is:
-
5-10% DMSO
-
10-25% PEG400
-
5% Tween® 80
-
60-80% Saline or Water
Important: The final concentration of each component should be carefully considered to avoid vehicle-induced toxicity.
Issue 2: Differentiating On-Target Effects from Off-Target Toxicity
Experimental Workflow to Deconvolute Effects:
Caption: Troubleshooting workflow for unexpected in vivo effects.
Data Summary
While specific quantitative toxicity data for this compound is unavailable, the table below summarizes the key players in the ChemR23 signaling axis.
| Component | Type | Primary Function |
| ChemR23/CMKLR1 | G Protein-Coupled Receptor | Binds chemerin and RvE1 to mediate immune cell trafficking and inflammation resolution.[7][8] |
| Chemerin | Protein Ligand (Adipokine) | Acts as a chemoattractant for ChemR23-expressing cells, such as macrophages and dendritic cells.[4][5] |
| Resolvin E1 (RvE1) | Lipid Mediator Ligand | Promotes the resolution of inflammation by enhancing phagocytosis of apoptotic cells.[1][2][3] |
| This compound | Small Molecule Inhibitor | A potent and orally efficacious inhibitor of human ChemR23 with an IC50 of 17 nM.[9] |
Experimental Protocols
General Protocol for Formulation of a Hydrophobic Compound for In Vivo Dosing:
-
Preparation of Vehicle:
-
In a sterile container, combine the desired volumes of co-solvents and surfactants (e.g., DMSO, PEG400, Tween® 80).
-
Mix thoroughly using a vortex or sonicator until a homogenous solution is formed.
-
-
Dissolving the Compound:
-
Weigh the required amount of the inhibitor (e.g., this compound).
-
Add the inhibitor to the pre-mixed vehicle.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
-
Addition of Aqueous Component:
-
Slowly add the aqueous component (e.g., sterile saline or water) to the dissolved compound-vehicle mixture while continuously vortexing. This should be done dropwise to prevent precipitation.
-
-
Final Formulation:
-
The final formulation should be a clear solution or a stable, homogenous suspension.
-
Visually inspect for any precipitation before each use.
-
Store the formulation according to the compound's stability data (typically at 4°C for short-term storage).
-
Signaling Pathway Diagram
Caption: Simplified ChemR23 signaling pathway.
References
- 1. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 2. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 3. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Chemerin/ChemR23 System Does Not Affect the Pro-Inflammatory Response of Mouse and Human Macrophages Ex Vivo | PLOS One [journals.plos.org]
- 5. Mouse ChemR23 is expressed in dendritic cell subsets and macrophages, and mediates an anti-inflammatory activity of chemerin in a lung disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CMKLR1 - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
inconsistent results with ChemR23-IN-4 experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ChemR23-IN-4. Inconsistent experimental outcomes can arise from the complex biology of the ChemR23 receptor. This document aims to help you identify and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and orally efficacious inhibitor of ChemR23, the chemerin receptor 1.[1] It is designed for research purposes to investigate the roles of the ChemR23 signaling pathway.
Q2: What is the primary mechanism of action for this compound?
This compound acts as an inhibitor of the G protein-coupled receptor (GPCR) ChemR23, also known as CMKLR1. By blocking this receptor, it prevents the initiation of downstream signaling cascades normally triggered by its natural ligands, such as the protein chemerin and the lipid mediator Resolvin E1 (RvE1).[2][3]
Q3: What is the ChemR23 signaling pathway?
The ChemR23 receptor is coupled to a Gαi protein.[4] Upon ligand binding, it initiates a signaling cascade that includes:
-
Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5]
-
Phosphorylation and activation of the mitogen-activated protein kinases (MAPK), specifically p44/42 MAPK (ERK1/2).[5][6]
-
Phosphorylation and activation of the Akt pathway.[6]
This pathway can have either pro-inflammatory or pro-resolving effects depending on the specific ligand and the cellular context.[7][8]
Q4: In which tissues and cell types is ChemR23 expressed?
ChemR23 is expressed in a variety of cell types, most notably on innate immune cells. These include monocytes, macrophages, dendritic cells, and Natural Killer (NK) cells.[7][9] It is also found on adipocytes and endothelial cells.[3][6] Its expression level can be highly regulated by the local inflammatory environment.
Troubleshooting Guide
Problem: High variability or poor reproducibility in experimental results.
-
Possible Cause: The expression of ChemR23 is highly plastic and dependent on the cellular activation state, particularly in macrophages. Human macrophages polarized to a pro-inflammatory (M1) state show significantly higher ChemR23 expression compared to those in an anti-inflammatory (M2) state.[2][10] Different culture or stimulation conditions can therefore lead to different levels of target expression, causing inconsistent inhibitor effects.
-
Suggested Solution:
-
Standardize Cell Culture: Strictly control the differentiation and polarization protocols for your cells. For macrophages, use consistent concentrations and incubation times for polarizing cytokines (e.g., IFN-γ and LPS for M1; IL-4 and IL-13 for M2).[2]
-
Verify Target Expression: Before running inhibition experiments, confirm ChemR23 expression levels in your specific cell model using methods like qPCR for CMKLR1 mRNA or flow cytometry for surface protein.
-
Use Consistent Stimuli: The inflammatory milieu affects ChemR23 expression.[11] Ensure that any co-stimulants (like LPS) are used at a consistent concentration and time point across all experiments.
-
Problem: this compound shows weaker-than-expected or no inhibitory effect.
-
Possible Cause 1: Low Receptor Expression: The cell line or primary cells you are using may express low or undetectable levels of functional ChemR23. As noted, M2-polarized macrophages, for instance, have very low ChemR23 expression.[2][10]
-
Suggested Solution 1:
-
Possible Cause 2: Sub-optimal Ligand Stimulation: The functional effect of ChemR23 inhibition depends on the pathway being activated. If the stimulating ligand (e.g., chemerin) is used at a sub-optimal concentration, the resulting signal may be too weak to observe a significant effect from the inhibitor.
-
Suggested Solution 2:
-
Perform a dose-response curve with the stimulating ligand (e.g., chemerin) to determine the optimal concentration (EC50 or EC80) for your specific assay readout (e.g., calcium flux, ERK phosphorylation, or chemotaxis).
-
-
Possible Cause 3: Inappropriate Assay Readout: The downstream effect you are measuring may not be strongly coupled to ChemR23 signaling in your specific experimental system.
-
Suggested Solution 3:
Quantitative Data Summary
Table 1: Inhibitor Potency
| Compound | Target | IC50 | Notes |
|---|
| this compound | Human ChemR23 | 17 nM | Potent and orally efficacious.[1] |
Table 2: Regulation of ChemR23 Expression in Human Macrophages
| Stimulus | Effect on ChemR23 Expression | Macrophage Phenotype | Reference |
|---|---|---|---|
| IFN-γ | Upregulation | M1 (Pro-inflammatory) | [2][12] |
| LPS (TLR4 ligand) | Upregulation | M1 (Pro-inflammatory) | [2][12] |
| IL-4 | Downregulation | M2 (Anti-inflammatory) | [2][3] |
| IL-13 | Downregulation | M2 (Anti-inflammatory) |[2][3] |
Visualizations
Caption: The ChemR23 signaling pathway.
Caption: A standard workflow for in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 6. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 8. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
determining optimal treatment duration with ChemR23-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ChemR23-IN-4, a potent and orally efficacious inhibitor of ChemR23. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the ChemR23 receptor, also known as chemerin receptor 1 or CMKLR1.[1] It blocks the downstream signaling initiated by the binding of ChemR23's natural ligands, such as chemerin and resolvin E1 (RvE1).[2][3]
Q2: On which cell types is ChemR23 typically expressed?
A2: ChemR23 is predominantly expressed on innate immune cells, including monocytes, macrophages, dendritic cells, and some Natural Killer (NK) cells.[4][5] Its expression can be regulated by the local inflammatory environment. For instance, inflammatory M1 macrophages show higher expression of ChemR23 compared to anti-inflammatory M2 macrophages.[3][6]
Q3: What are the expected downstream effects of inhibiting ChemR23 with this compound?
A3: By inhibiting ChemR23, this compound is expected to modulate inflammatory responses. ChemR23 activation is known to trigger intracellular signaling pathways, including the phosphorylation of ERK1/2.[4] Therefore, treatment with this compound should lead to a reduction in these signaling events upon stimulation with ChemR23 agonists. This can affect cytokine secretion, cell migration, and macrophage polarization.[2][4]
Q4: How can I determine the optimal treatment duration with this compound in my in vitro experiment?
A4: The optimal treatment duration will depend on the specific cell type and the endpoint being measured. Based on studies involving ChemR23 modulation, significant changes in intracellular signaling (e.g., ERK1/2 phosphorylation) can be observed within 30 minutes to 1 hour.[4] For changes in gene expression and cytokine secretion, longer incubation times of 6 to 24 hours are typically required.[4][5] It is recommended to perform a time-course experiment to determine the optimal duration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound treatment. | Low or absent ChemR23 expression on target cells. | Confirm ChemR23 expression on your cells of interest using techniques like flow cytometry, qPCR, or Western blot. Note that ChemR23 expression can vary between cell types and their activation state.[3][6] |
| Incorrect concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration. This compound has a reported IC50 of 17 nM against human ChemR23.[1] | |
| Degradation of the compound. | Ensure proper storage of this compound as recommended by the manufacturer. Prepare fresh dilutions for each experiment. | |
| High background signaling in control groups. | Endogenous production of ChemR23 ligands in cell culture. | Consider using serum-free media or washing cells thoroughly before stimulation to remove endogenous ligands. |
| Non-specific effects of the vehicle (e.g., DMSO). | Ensure the final concentration of the vehicle is consistent across all treatment groups and is at a non-toxic level. | |
| Variability between experimental replicates. | Inconsistent cell density or stimulation. | Standardize cell seeding density and ensure uniform application of stimuli and inhibitors across all wells or plates. |
| Differences in cell passage number. | Use cells within a consistent and low passage number range, as receptor expression and cell responsiveness can change over time in culture. |
Experimental Protocols & Data
Determining Optimal Treatment Duration for Cytokine Inhibition
This protocol outlines a general approach to determine the optimal pre-incubation time with this compound to inhibit ligand-induced cytokine production in macrophages.
Experimental Protocol:
-
Cell Culture: Plate human monocyte-derived macrophages (MDMs) or a relevant macrophage cell line at a suitable density in a 24-well plate and allow them to adhere overnight.
-
Pre-incubation with this compound: Treat the cells with a predetermined optimal concentration of this compound for varying durations (e.g., 30 minutes, 1 hour, 4 hours, 12 hours, 24 hours). Include a vehicle control group.
-
Stimulation: After the respective pre-incubation times, stimulate the cells with a ChemR23 agonist (e.g., chemerin) or a pro-inflammatory stimulus like LPS (Lipopolysaccharide).
-
Incubation: Incubate the cells for a fixed period (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
Sample Collection: Collect the cell culture supernatants.
-
Analysis: Quantify the concentration of relevant cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA or a multiplex bead array.
-
Data Interpretation: Determine the pre-incubation duration that results in the most significant inhibition of cytokine production compared to the control group.
Table 1: Representative Time-Course Data for ChemR23-Modulated Gene/Protein Expression
| Time Point | Event | Cell Type | Assay | Reference |
| 30 min - 1 hr | ERK1/2 Phosphorylation | M-CSF Macrophages | Immunoblot | [4] |
| 6 hrs | mRNA Expression | M-CSF Macrophages | NanoString | [4] |
| 24 hrs | Cytokine Secretion | M-CSF Macrophages | Multiplex ELISA | [4] |
| 24 hrs | mRNA Expression | Primary Human Macrophages | qPCR | [7] |
Visualizing Experimental Workflow and Signaling Pathways
Caption: A generalized experimental workflow for determining the optimal treatment duration of this compound.
Caption: A diagram of the ChemR23 signaling cascade and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 5. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: ChemR23-IN-4 In Vivo Formulation
Welcome to the technical support center for the use of ChemR23-IN-4 in in vivo research. This resource provides detailed guidance and answers to frequently asked questions regarding the dissolution and formulation of this compound for animal studies. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in in vivo studies?
A1: this compound is a potent and orally efficacious inhibitor of ChemR23, a G protein-coupled receptor involved in inflammatory responses.[1] In in vivo studies, it is primarily used to investigate the therapeutic potential of targeting the ChemR23 signaling pathway in various disease models, particularly those with an inflammatory component.
Q2: What is the recommended route of administration for this compound in animal models?
A2: Published research highlights that this compound is "orally efficacious," suggesting that oral gavage is a primary and effective route of administration.[1] While other routes like intravenous (IV) or intraperitoneal (IP) injection are common for preclinical compounds, specific protocols for these routes with this compound are not as well-documented in publicly available literature.
Q3: How do I dissolve this compound for oral administration?
A3: this compound is a poorly soluble compound. For oral administration in mice, a common strategy for such compounds is to create a suspension. Based on the formulation of similar benzoxazole derivatives and general guidelines for poorly soluble drugs, a recommended vehicle for oral gavage is a mixture of:
-
0.5% (w/v) Carboxymethyl cellulose (CMC)
-
0.25% (v/v) Tween 80
-
in sterile water
It is crucial to ensure the suspension is uniform before each administration.
Q4: Are there alternative vehicles for oral administration?
A4: Yes, for poorly water-soluble drugs, several alternative vehicles can be considered for oral gavage. These often involve a combination of co-solvents, surfactants, and suspending agents. Some commonly used vehicles that could be tested for this compound include:
-
A mixture of DMSO and PEG400.
-
Formulations containing Solutol HS 15.
-
Corn oil for highly lipophilic compounds.
The choice of vehicle can significantly impact the bioavailability of the compound, so it is advisable to consult literature on similar compounds or conduct preliminary pharmacokinetic studies if a specific formulation is not available.
Q5: Can I administer this compound via intravenous or intraperitoneal injection?
A5: While oral administration is highlighted, IV or IP routes may be necessary for certain experimental designs. For these routes, the compound must be fully solubilized to avoid precipitation and potential toxicity. A common approach for IV administration of poorly soluble compounds is to use a vehicle containing a co-solvent system. A potential starting point for formulation development could be:
-
10% DMSO
-
40% PEG400
-
50% Saline
It is critical to administer such formulations slowly and monitor the animals for any adverse reactions. The final concentration of DMSO should be kept as low as possible due to its potential toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution/suspension. | The solvent system is not optimal for the concentration of this compound being used. | - Increase the proportion of the co-solvent (e.g., DMSO, PEG400) or surfactant (e.g., Tween 80).- Decrease the final concentration of this compound.- Use sonication to aid dissolution, but be mindful of potential compound degradation with excessive heat. |
| Difficulty in administering the formulation via oral gavage due to viscosity. | The concentration of the suspending agent (e.g., CMC) is too high. | - Reduce the percentage of CMC in the vehicle.- Ensure the suspension is well-mixed and at room temperature before administration. |
| Adverse effects observed in animals post-administration (e.g., irritation, lethargy). | The vehicle itself may be causing toxicity, particularly with high concentrations of co-solvents like DMSO. | - Reduce the percentage of the organic co-solvent in the final formulation.- Consider alternative, less toxic vehicles such as those based on cyclodextrins.- Administer a vehicle-only control group to differentiate between compound and vehicle effects. |
| Inconsistent results between experiments. | Non-uniformity of the suspension or degradation of the compound. | - Ensure the suspension is vigorously and consistently vortexed before each animal is dosed.- Prepare fresh formulations for each experiment to avoid potential degradation of this compound over time, especially in aqueous-based vehicles. |
Experimental Protocols
Preparation of Oral Suspension (0.5% CMC / 0.25% Tween 80)
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC), low viscosity
-
Tween 80
-
Sterile water for injection
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle:
-
To prepare 10 mL of the vehicle, add 50 mg of CMC to approximately 9.5 mL of sterile water.
-
Stir vigorously using a magnetic stirrer until the CMC is fully hydrated and the solution is clear. This may take some time. Gentle heating can aid dissolution but allow the solution to cool to room temperature before proceeding.
-
Add 25 µL of Tween 80 to the CMC solution.
-
Vortex thoroughly to ensure the Tween 80 is evenly dispersed.
-
Adjust the final volume to 10 mL with sterile water.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder. For example, for a 10 mg/mL suspension, weigh 100 mg of the compound.
-
Place the powder in a sterile conical tube.
-
Add a small volume of the prepared vehicle (e.g., 1-2 mL) to the powder to create a paste. This helps in wetting the compound and preventing clumping.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period (e.g., 5-10 minutes) in a water bath sonicator to break up any aggregates. Avoid excessive sonication that could generate heat and degrade the compound.
-
-
Administration:
-
Before each oral gavage, vortex the suspension vigorously to ensure uniformity.
-
Use an appropriate gauge gavage needle for the size of the animal.
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the decision-making process for solvent selection and a typical experimental workflow for in vivo studies with this compound.
Caption: Decision workflow for selecting a suitable solvent for this compound.
Caption: A typical experimental workflow for in vivo studies using this compound.
References
Technical Support Center: Assessing Small Molecule ChemR23 Inhibitor Bioavailability in Rodents
Disclaimer: Information on a specific compound designated "ChemR23-IN-4" is not publicly available. This guide provides comprehensive protocols and troubleshooting advice for a representative small molecule inhibitor of ChemR23, based on established methodologies for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the oral bioavailability of our ChemR23 small molecule inhibitor in mice?
A1: The initial step is to conduct a preliminary in vivo pharmacokinetic (PK) study. This involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of mice. The data from the IV administration serves as a baseline for 100% bioavailability, against which the oral absorption is compared.
Q2: What are the typical doses for oral and IV administration in a mouse PK study?
A2: Dosing is compound-specific and should be determined based on in vitro potency and preliminary toxicity studies. However, a common starting point for a small molecule inhibitor in a discovery setting might be 1-10 mg/kg for IV administration and 10-100 mg/kg for oral administration.
Q3: How do we formulate our ChemR23 inhibitor for oral and IV dosing?
A3: For IV administration, the compound must be fully dissolved in a sterile, biocompatible vehicle, such as a solution of saline with a co-solvent like DMSO or PEG400. For oral gavage, the compound can be formulated as a solution or a suspension in a vehicle like 0.5% methylcellulose in water. It is crucial to ensure the formulation is uniform and stable for the duration of the study.
Q4: What is the recommended procedure for blood sample collection in mice for a PK study?
A4: Serial blood sampling from the same animal is often preferred to reduce inter-animal variability. Small blood volumes (e.g., 20-30 µL) can be collected at multiple time points from the saphenous or submandibular vein. A typical time course might include pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
Q5: How is the concentration of our ChemR23 inhibitor measured in the collected plasma samples?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices like plasma. This technique offers high sensitivity and selectivity, allowing for accurate measurement of the drug concentration over time.
Troubleshooting Guide
Issue 1: Very low or undetectable plasma concentrations after oral administration.
-
Possible Cause A: Poor Solubility. The compound may not be dissolving sufficiently in the gastrointestinal (GI) tract.
-
Troubleshooting Steps:
-
Re-evaluate Formulation: Consider using a different vehicle, such as a self-emulsifying drug delivery system (SEDDS) or a formulation with solubility-enhancing excipients like cyclodextrins.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the compound, potentially improving its dissolution rate.
-
Salt Formation: If the compound is ionizable, forming a salt can significantly enhance its aqueous solubility.
-
-
-
Possible Cause B: Low Permeability. The compound may not be effectively crossing the intestinal wall.
-
Troubleshooting Steps:
-
In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the intrinsic permeability of your compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Structural Modification: If low permeability is a persistent issue, medicinal chemistry efforts may be needed to optimize the physicochemical properties of the molecule to improve its permeability.
-
-
-
Possible Cause C: High First-Pass Metabolism. The compound may be extensively metabolized in the intestine or liver before reaching systemic circulation.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability.
-
Administer with an Inhibitor: In a non-clinical setting, co-dosing with a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) can help determine the extent of first-pass metabolism.
-
-
Issue 2: High variability in plasma concentrations between individual mice.
-
Possible Cause A: Inconsistent Dosing Technique. Improper oral gavage technique can lead to inaccurate dosing.
-
Troubleshooting Steps:
-
Ensure Proper Training: All personnel performing oral gavage should be thoroughly trained and proficient in the technique.
-
Verify Gavage Needle Placement: Ensure the gavage needle is correctly placed in the esophagus and not the trachea.
-
Use a Consistent Formulation: Ensure the dosing formulation is homogenous, especially if it is a suspension, to deliver a consistent dose to each animal.
-
-
-
Possible Cause B: Food Effects. The presence or absence of food in the stomach can significantly impact drug absorption.
-
Troubleshooting Steps:
-
Standardize Fasting: Implement a consistent fasting period (e.g., 4-6 hours) for all animals before oral dosing.
-
Conduct a Fed vs. Fasted Study: If food effects are suspected, a dedicated study comparing drug absorption in fed and fasted states can provide valuable insights.
-
-
Experimental Protocols
Protocol 1: Rodent Pharmacokinetic Study for a Representative ChemR23 Inhibitor
1. Animal Model:
-
Species: Male CD-1 mice (or other appropriate strain)
-
Weight: 20-25 g
-
Group Size: n=3-4 mice per time point or per group for serial sampling.
2. Dosing Formulations:
-
Intravenous (IV): 5 mg/mL solution in 10% DMSO, 40% PEG400, 50% Saline. Filter-sterilize before use.
-
Oral (PO): 10 mg/mL suspension in 0.5% Methylcellulose in deionized water. Homogenize thoroughly before each dose.
3. Administration:
-
IV: Administer a single bolus dose of 2 mg/kg into the tail vein.
-
PO: Administer a single dose of 20 mg/kg via oral gavage.
4. Blood Sampling:
-
Collect approximately 30 µL of blood from the saphenous vein into EDTA-coated capillaries at the following time points:
-
IV Group: 2, 5, 15, 30 minutes, and 1, 2, 4, 8 hours post-dose.
-
PO Group: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
5. Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the ChemR23 inhibitor in mouse plasma.
-
Construct a calibration curve using known concentrations of the analyte in blank mouse plasma.
6. Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a Small Molecule Inhibitor (SH045) in Mice. [1]
| Parameter | 2 mg/kg IV | 20 mg/kg IV | 2 mg/kg PO | 20 mg/kg PO |
| tmax (h) | 0.25 | 0.25 | 0.5 | 0.5 |
| Cmax (ng/mL) | 1200 | 11000 | 150 | 600 |
| AUC0-t (hng/mL) | 1500 | 16000 | 360 | 1800 |
| AUCinf (hng/mL) | 1550 | 17000 | 370 | 1900 |
| t1/2 (h) | 1.2 | 2.4 | 1.5 | 2.0 |
| Oral Bioavailability (F%) | - | - | 24.0% | 11.0% |
Data is representative and adapted from a study on the TRPC6 inhibitor SH045 for illustrative purposes.[1]
Visualizations
Caption: Simplified ChemR23 signaling pathway and the inhibitory action of a representative small molecule.
Caption: Experimental workflow for assessing the oral bioavailability of a ChemR23 inhibitor in rodents.
References
Technical Support Center: ChemR23-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ChemR23-IN-4. The information provided is intended to address potential issues, including lot-to-lot variability, that may be encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise when using this compound and offers potential solutions.
Question: I am observing lower than expected potency (higher IC50) with a new lot of this compound compared to a previous lot. What could be the cause?
Answer:
Several factors could contribute to apparent differences in potency between lots of this compound. Here is a systematic approach to troubleshooting this issue:
1. Compound Handling and Storage:
-
Verification: Ensure that the compound has been stored according to the manufacturer's recommendations, typically at -20°C or -80°C.[1] Improper storage can lead to degradation.
-
Solubility: Confirm that the compound is fully dissolved. This compound is typically dissolved in DMSO for in vitro experiments. Incomplete dissolution will result in a lower effective concentration.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions, as this can degrade the compound over time. Aliquoting the stock solution upon initial preparation is highly recommended.
2. Experimental Assay Conditions:
-
Cell Health and Passage Number: Ensure that the cells used in your assay are healthy and within a consistent, low passage number range. Cellular response can vary with cell health and passage number.
-
Reagent Consistency: Verify that all other reagents used in the assay (e.g., cell culture media, serum, ligands like chemerin) are from consistent lots and are not expired.
-
Assay Protocol: Review your assay protocol for any inadvertent changes or deviations from the established procedure.
3. Potential Lot-to-Lot Variability: While manufacturers strive for consistency, minor variations between lots can occur. If you have ruled out handling and experimental error, consider the following:
-
Purity Verification: If possible, verify the purity of the new lot using an analytical method such as HPLC.
-
Dose-Response Curve: Perform a full dose-response curve for the new lot alongside a known internal standard or a sample from the previous lot if available. This will help to accurately determine the IC50 of the new lot under your specific experimental conditions.
A structured approach to troubleshooting is outlined in the workflow diagram below.
Question: My in vivo experiments using a new lot of this compound are showing reduced efficacy in my inflammation model. How should I troubleshoot this?
Answer:
Reduced in vivo efficacy can be due to a number of factors. Consider the following troubleshooting steps:
1. Formulation and Administration:
-
Solubility and Stability: Ensure the formulation used for in vivo administration is appropriate and that this compound remains soluble and stable in the vehicle. The oral efficacy of this compound has been noted.[1]
-
Dosing Accuracy: Double-check all calculations for dosing and ensure accurate administration to the animals.
2. Animal Model Variability:
-
Animal Health: Ensure that the animals are healthy and free from any underlying conditions that could affect the inflammatory response.
-
Model Induction: Verify that the inflammation model was induced consistently across all experimental groups.
3. Pharmacokinetics and Pharmacodynamics (PK/PD):
-
If you continue to observe reduced efficacy, it may be beneficial to perform a pilot PK study to ensure that the compound is achieving the expected exposure levels in the animals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of ChemR23, also known as chemokine-like receptor 1 (CMKLR1).[1] ChemR23 is a G protein-coupled receptor (GPCR) that is activated by the ligand chemerin.[2][3][4] This receptor is primarily expressed on immune cells such as macrophages and dendritic cells.[2][3][4] By inhibiting ChemR23, this compound can modulate the inflammatory response. The signaling pathway is depicted in the diagram below.
Q2: What are the key signaling pathways downstream of ChemR23 activation?
A2: Upon binding of its ligand, chemerin, ChemR23 couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2] It also activates the MAPK/ERK and PI3K/Akt signaling pathways, which are involved in cell migration, proliferation, and survival.[5]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For specific solubility information, please refer to the Certificate of Analysis provided by the supplier. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: What quality control measures should I consider when receiving a new lot of this compound?
A4: For critical experiments, it is advisable to perform your own quality control checks. A summary of recommended checks is provided in the table below.
| Parameter | Recommended QC Method | Purpose |
| Identity | Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |
| Purity | High-Performance Liquid Chromatography (HPLC) | To determine the percentage of the active compound and identify any impurities. |
| Potency | In vitro bioassay (e.g., calcium mobilization or chemotaxis assay) | To confirm the functional activity of the compound by determining its IC50. |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay to Determine this compound Potency
This protocol describes a method to assess the potency of this compound by measuring its ability to inhibit chemerin-induced migration of a ChemR23-expressing cell line (e.g., CHO-K1 cells stably expressing human ChemR23).
Materials:
-
ChemR23-expressing cells
-
Chemerin (recombinant human)
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Chemotaxis chamber (e.g., Boyden chamber)
-
Cell-permeable fluorescent dye (e.g., Calcein-AM)
Procedure:
-
Cell Preparation:
-
Culture ChemR23-expressing cells to ~80% confluency.
-
Harvest cells and resuspend in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Incubate cells with Calcein-AM for 30 minutes at 37°C.
-
Wash cells twice with assay buffer and resuspend at the final concentration.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Pre-incubate the fluorescently labeled cells with different concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Add chemerin (at its EC50 concentration) to the lower wells of the chemotaxis chamber.
-
Add the pre-incubated cells to the upper wells of the chamber, which are separated from the lower wells by a porous membrane.
-
Incubate the chamber for 2-4 hours at 37°C in a humidified incubator.
-
-
Data Analysis:
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Plot the fluorescence intensity against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Simplified ChemR23 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing lot-to-lot variability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. ChemR23: An Orphan Adopted: R&D Systems [rndsystems.com]
- 5. Human articular chondrocytes express ChemR23 and chemerin; ChemR23 promotes inflammatory signalling upon binding the ligand chemerin21-157 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Unexpected Phenotypes in Cells Treated with ChemR23 Modulators
Welcome to the technical support center for researchers utilizing ChemR23 modulators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected cellular phenotypes during your experiments. While specific data on "ChemR23-IN-4" is not publicly available, this guide addresses potential outcomes based on the known biology of the ChemR23 receptor and its ligands.
Frequently Asked Questions (FAQs)
Q1: What is the primary known function of the ChemR23 receptor?
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) involved in regulating inflammation and immune responses.[1][2][3] It is primarily expressed on immune cells such as monocytes, macrophages, dendritic cells, and natural killer (NK) cells, as well as on adipocytes and endothelial cells.[4][5] ChemR23 has two main endogenous ligands: chemerin, a chemoattractant protein, and Resolvin E1 (RvE1), a lipid mediator derived from eicosapentaenoic acid (EPA) that promotes the resolution of inflammation.[1][2][5]
Q2: What are the expected outcomes of ChemR23 activation or inhibition?
Activation of ChemR23 can lead to dual pro- and anti-inflammatory effects depending on the ligand and cellular context.[3][6] Chemerin binding typically promotes the recruitment of immune cells to sites of inflammation.[2] Conversely, RvE1 binding is associated with anti-inflammatory and pro-resolving effects, such as enhancing the phagocytosis of apoptotic cells by macrophages.[2][4] Therefore, a ChemR23 agonist could either enhance or suppress inflammation, while an antagonist would be expected to block these effects.
Q3: We are observing a change in macrophage phenotype that doesn't align with our hypothesis. What could be the cause?
The effect of ChemR23 modulation on macrophage phenotype is complex and context-dependent. Activation of ChemR23 by an agonist antibody has been shown to reprogram macrophages toward a less inflammatory phenotype.[4][7] However, the initial state of the macrophages (e.g., M1 vs. M2 polarization) and the specific experimental conditions can significantly influence the outcome.[2] For instance, ChemR23 expression itself is regulated by inflammatory signals, which can further complicate the interpretation of results.[8]
Q4: Our non-immune cells are showing a proliferative response to a ChemR23 modulator. Is this expected?
While primarily studied in immune cells, ChemR23 has been detected on other cell types, including vascular smooth muscle cells (VSMCs).[9] Deletion of ChemR23 has been shown to alter the phenotype of VSMCs and macrophages.[9] Therefore, it is plausible that a ChemR23 modulator could have direct effects on non-immune cells expressing the receptor, potentially influencing their proliferation or other cellular functions.
Q5: Could the observed unexpected phenotype be due to off-target effects of our compound?
Without specific data on "this compound," it is difficult to rule out off-target effects. All small molecule inhibitors and activators have the potential for off-target activities. It is also important to consider that ChemR23 can form heteromers with other chemokine receptors, such as CXCR4 and CCR7.[10] This interaction can lead to cross-inhibition and altered signaling, which could contribute to unexpected cellular responses.[10]
Troubleshooting Guides
Issue 1: Contradictory Effects on Inflammation
Symptoms:
-
A ChemR23 agonist is causing a pro-inflammatory response instead of the expected anti-inflammatory or resolving phenotype.
-
A ChemR23 antagonist is not suppressing inflammation as anticipated.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Ligand-Specific Signaling | The balance between pro- and anti-inflammatory signaling through ChemR23 is ligand-dependent.[3] Your compound may preferentially activate pathways associated with inflammation. Action: Characterize the downstream signaling pathways activated by your compound (e.g., ERK1, NF-κB activation, intracellular calcium mobilization).[1] |
| Cellular Context | The response to ChemR23 modulation can vary significantly between different cell types and their activation states.[2][6] Action: Test the compound on different immune cell populations (e.g., macrophages polarized to M1 vs. M2) and in the presence of different inflammatory stimuli. |
| Proteolytic Processing of Ligands | Chemerin can be proteolytically cleaved into fragments with different activities (pro- or anti-inflammatory).[3][11] Your experimental system may contain proteases that are altering the activity of endogenous chemerin. Action: Analyze the supernatant for chemerin fragments and consider using protease inhibitors. |
Issue 2: Unexpected Changes in Cell Viability or Proliferation
Symptoms:
-
Decreased cell viability or apoptosis observed at concentrations expected to be non-toxic.
-
Increased proliferation in a cell type not expected to respond to ChemR23 modulation.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Direct Cellular Toxicity | The compound may have inherent cytotoxicity unrelated to its effect on ChemR23. Action: Perform a dose-response curve for cytotoxicity in a cell line that does not express ChemR23. |
| ChemR23-Mediated Apoptosis | Activation of ChemR23 has been shown to accelerate neutrophil apoptosis.[8] This effect could potentially extend to other cell types. Action: Measure markers of apoptosis (e.g., caspase-3/7 activation, annexin V staining) in your treated cells. |
| Off-Target Kinase Inhibition | Many small molecule inhibitors can have off-target effects on kinases that regulate cell proliferation and survival. Action: Perform a kinase profiling assay to identify potential off-target interactions of your compound. |
| Expression of ChemR23 on Unexpected Cell Types | Your cell line of interest may have low but functional expression of ChemR23. Action: Verify ChemR23 expression in your cells at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) levels. |
Experimental Protocols
Protocol 1: Characterization of Macrophage Phenotype Following ChemR23 Modulation
-
Cell Culture: Differentiate human monocytes into macrophages using either M-CSF (for M2-like) or GM-CSF (for M1-like) for 7 days.[4]
-
Treatment: Treat the differentiated macrophages with your ChemR23 modulator or a vehicle control for 24-48 hours.
-
Phenotypic Analysis (Flow Cytometry): Stain cells with antibodies against surface markers such as CD80, CD86 (M1 markers), and CD163, CD206 (M2 markers).
-
Functional Analysis (Cytokine Secretion): Collect the cell culture supernatant and measure the concentration of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or a multiplex bead array.[4][11]
-
Phagocytosis Assay: Co-culture the treated macrophages with pHrodo-labeled apoptotic cells and quantify phagocytosis using flow cytometry or fluorescence microscopy.[4]
Protocol 2: Investigating Off-Target Effects via Receptor Heteromerization
-
Cell Lines: Use a cell line that co-expresses ChemR23 and another chemokine receptor (e.g., CXCR4 or CCR7).[10]
-
Binding Assays: Perform competitive binding assays using a labeled ligand for the partner receptor (e.g., radiolabeled CXCL12 for CXCR4) in the presence of increasing concentrations of your ChemR23 modulator. A decrease in binding of the labeled ligand would suggest negative binding cooperativity.[10]
-
Functional Assays (Calcium Mobilization): Stimulate the co-expressing cells with the ligand for the partner receptor (e.g., CXCL12) and measure intracellular calcium mobilization in the presence and absence of your ChemR23 modulator. Inhibition of the calcium signal would indicate functional cross-inhibition.
Visualizing Potential Mechanisms
To aid in troubleshooting, the following diagrams illustrate the known signaling pathway of ChemR23 and a potential workflow for investigating unexpected phenotypes.
Caption: Simplified ChemR23 signaling pathway.
References
- 1. CMKLR1 - Wikipedia [en.wikipedia.org]
- 2. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 3. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 5. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro- and Anti-Inflammatory Role of ChemR23 Signaling in Pollutant-Induced Inflammatory Lung Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Consequences of ChemR23 Heteromerization with the Chemokine Receptors CXCR4 and CCR7 | PLOS One [journals.plos.org]
- 11. rupress.org [rupress.org]
Validation & Comparative
A Comparative Guide to ChemR23 Inhibitors: ChemR23-IN-4 and Other Key Antagonists
For researchers and drug development professionals navigating the landscape of ChemR23-targeted therapeutics, a clear understanding of the available inhibitors is paramount. This guide provides a comparative overview of ChemR23-IN-4 against other notable ChemR23 inhibitors, presenting available experimental data to inform compound selection and future research directions.
Introduction to ChemR23 and its Inhibitors
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in inflammatory responses, immune cell trafficking, and metabolism. Its primary endogenous ligand is the chemerin protein. The chemerin/ChemR23 signaling axis has been implicated in a variety of inflammatory and metabolic diseases, making it an attractive target for therapeutic intervention. A number of small molecule inhibitors have been developed to modulate the activity of this receptor, each with distinct pharmacological profiles. This guide focuses on a comparison of this compound with other known inhibitors where data is publicly available.
Comparative Performance of ChemR23 Inhibitors
The following tables summarize the available quantitative data for key ChemR23 inhibitors. It is important to note that the data presented is compiled from various sources and may not have been generated under identical experimental conditions.
Table 1: In Vitro Potency of ChemR23 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Source |
| This compound | Human ChemR23 | Not Specified | 17 | [1] |
| CCX832 | Human ChemR23 | Not Specified | Potent and Selective | [2] |
| α-NETA | Human ChemR23 | Not Specified | Micromolar Potency | [3] |
Table 2: In Vivo Efficacy of ChemR23 Inhibitors
| Compound | Animal Model | Disease Model | Key Findings | Source |
| CCX832 | Preclinical models | Psoriatic dermal inflammation | Successfully blocked ChemR23 and interrupted early inflammatory steps. | [2] |
| α-NETA | Murine model | Endometriosis | Exhibited anti-growth, anti-mesenchymal, anti-angiogenesis, and anti-inflammatory effects. | [3] |
Note: Publicly available in vivo efficacy data for this compound was not found during the literature search.
ChemR23 Signaling Pathway
The binding of chemerin to ChemR23 initiates a cascade of intracellular signaling events. As a Gαi-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Furthermore, ChemR23 signaling can induce an increase in intracellular calcium concentration and activate the mitogen-activated protein kinase (MAPK) and Akt signaling pathways. This complex signaling network ultimately regulates cellular functions such as migration, proliferation, and cytokine production.
Caption: ChemR23 signaling cascade.
Experimental Protocols
The characterization of ChemR23 inhibitors typically involves a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Assays
1. Radioligand Binding Assay:
This assay is used to determine the binding affinity of a compound to the ChemR23 receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the ChemR23 receptor by the test inhibitor.
-
Methodology:
-
Prepare cell membranes expressing the ChemR23 receptor.
-
Incubate the membranes with a known concentration of a radiolabeled ChemR23 ligand (e.g., [125I]-chemerin).
-
Add increasing concentrations of the unlabeled test inhibitor.
-
After incubation, separate the bound from the free radioligand by filtration.
-
Measure the radioactivity of the filter-bound complex.
-
Calculate the IC50 value, which is the concentration of the inhibitor that displaces 50% of the radiolabeled ligand.
-
2. Calcium Mobilization Assay:
This functional assay measures the ability of an inhibitor to block the chemerin-induced increase in intracellular calcium.
-
Objective: To assess the functional antagonism of the ChemR23 receptor.
-
Methodology:
-
Culture cells stably expressing the ChemR23 receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of the test inhibitor.
-
Stimulate the cells with a known concentration of chemerin.
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Determine the IC50 value of the inhibitor.
-
Experimental Workflow Example
The following diagram illustrates a typical workflow for the evaluation of a novel ChemR23 inhibitor.
References
- 1. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of ChemR23 Antagonists: ChemR23-IN-4 and CCX832
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent small-molecule antagonists of the chemerin receptor 23 (ChemR23): ChemR23-IN-4 and CCX832. This document summarizes their efficacy based on available preclinical data, details the experimental methodologies used for their evaluation, and visualizes key pathways and workflows.
Introduction to ChemR23 and its Antagonists
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a crucial role in inflammation, immune responses, and metabolic regulation.[1][2][3] Its primary endogenous ligand is the adipokine chemerin.[2] The chemerin/ChemR23 signaling axis is implicated in various pathological conditions, including autoimmune diseases like systemic lupus erythematosus and psoriasis, as well as cardiovascular and metabolic disorders.[4][5][6] Consequently, the development of potent and selective ChemR23 antagonists is an active area of therapeutic research.
This compound and CCX832 are two such antagonists that have been investigated for their potential to modulate the chemerin/ChemR23 pathway. This guide offers a side-by-side comparison of their reported efficacy.
In Vitro Efficacy and Potency
This compound has been identified as a potent inhibitor of human ChemR23. In vitro studies have demonstrated its ability to block chemerin-induced signaling and cell migration. CCX832 has also been extensively characterized in vitro, showing potent antagonism of ChemR23 across multiple species.
| Compound | Assay | Cell Line | Species | IC50 / Potency | Reference |
| This compound | Chemerin-induced Calcium Mobilization | CAL-1 (plasmacytoid dendritic cell-like) | Human | 17 nM | [4] |
| Chemerin-induced Chemotaxis | CAL-1 | Human | Inhibited chemotaxis | [5] | |
| CCX832 | Not specified | Not specified | Human, Mouse, Rat | Low nanomolar affinity | Not specified in abstracts |
In Vivo Efficacy
CCX832 In Vivo Efficacy Summary:
| Disease Model | Species | Key Findings | Reference |
| Diabetic Obese Mice (db/db) | Mouse | Decreased body weight, insulin, and glucose levels; Reduced vascular oxidative stress; Partially restored vascular insulin responses. | [6] |
| High-Fat Diet-Fed Mice | Mouse | Partially restored vascular insulin responses. | [6] |
| Lipopolysaccharide (LPS)-induced Acute Lung Injury | Mouse | Demonstrated an anti-inflammatory role of the chemerin/ChemR23 axis. | [7] |
| Acute Viral Pneumonia | Mouse | Showed an anti-inflammatory role of the chemerin/ChemR23 axis. | [7] |
| Pulmonary Inflammation in Diabetic Mice with Tuberculosis | Mouse | Significantly reduced pulmonary inflammation. | [8] |
| Mineralocorticoid-dependent Hypertension | Rat | Blocked chemerin-induced increase in blood pressure. | [9] |
This compound In Vivo Data:
Pharmacokinetic studies in cynomolgus monkeys have shown that this compound is orally bioavailable.[5] The compound was shown to induce ChemR23 internalization in plasmacytoid dendritic cells (pDCs) in these animals following oral administration.[5] However, specific in vivo efficacy studies in disease models are not detailed in the provided search results.
Mechanism of Action
Both this compound and CCX832 function as antagonists of the ChemR23 receptor. The mechanism for this compound has been described as inducing the internalization of the ChemR23 receptor, thereby preventing the initiation of downstream signaling cascades by its ligand, chemerin.[4][5] CCX832 acts by blocking the receptor, thus inhibiting chemerin-induced cellular responses.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ChemR23 signaling pathway and a general workflow for evaluating ChemR23 antagonists.
Caption: ChemR23 signaling pathway and points of antagonist inhibition.
Caption: General experimental workflow for evaluating ChemR23 antagonists.
Experimental Protocols
This compound In Vitro Assays
The following protocols are based on the methodologies described in the evaluation of 2-aminobenzoxazole analogues.[4][5]
-
Chemerin-induced Calcium Mobilization Assay:
-
CAL-1 cells, which endogenously express human ChemR23, are used.
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
The test compound (this compound) is pre-incubated with the cells.
-
Chemerin is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured using a fluorescent plate reader.
-
The IC50 value is calculated based on the inhibition of the chemerin-induced calcium signal.
-
-
Chemotaxis Assay:
-
A modified Boyden chamber assay is utilized with CAL-1 cells.
-
The lower chamber contains chemerin as the chemoattractant.
-
CAL-1 cells, pre-treated with either vehicle or the test compound (this compound), are placed in the upper chamber.
-
The chambers are separated by a porous membrane.
-
After an incubation period, the number of cells that have migrated to the lower chamber is quantified.
-
The inhibitory effect of the compound on cell migration is determined.
-
CCX832 In Vivo Efficacy Study in Diabetic Obese Mice
The following is a representative protocol from the in vivo evaluation of CCX832.[6]
-
Animal Model: Male diabetic obese (db/db) mice and their lean non-diabetic (db/m) littermates are used.
-
Treatment: Mice are treated with CCX832 or vehicle for a specified duration (e.g., 3 weeks).
-
Metabolic Parameters: Body weight, plasma glucose, and insulin levels are monitored throughout the study. At the end of the treatment period, blood is collected for the measurement of cholesterol and triglycerides. The homeostasis model assessment of insulin resistance (HOMA-IR) index is calculated.
-
Vascular Function Assessment:
-
Mesenteric arteries are isolated from the treated mice.
-
The arteries are mounted in a wire myograph to measure isometric tension.
-
Concentration-response curves to insulin are generated to assess endothelium-dependent vasodilation.
-
-
Oxidative Stress Measurement: Vascular oxidative stress is quantified in the collected tissues.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post hoc test) to determine the significance of the observed effects.
Conclusion
Both this compound and CCX832 are potent antagonists of the ChemR23 receptor. This compound has a reported IC50 of 17 nM in a human cell-based assay and has demonstrated oral bioavailability in non-human primates.[4][5] Its antagonistic action is mediated through the induction of receptor internalization.[5]
CCX832 has also shown potent in vitro activity and has been more extensively characterized in various in vivo models of inflammatory and metabolic diseases.[6][8][9] Preclinical studies have demonstrated its efficacy in reducing inflammation, improving metabolic parameters, and restoring vascular function in diabetic and obese mice.[6]
The available data suggests that while both compounds are promising tools for studying the role of the chemerin/ChemR23 axis, CCX832 has a more established in vivo preclinical profile. Further publication of in vivo efficacy studies for this compound in relevant disease models will be necessary for a more direct comparison of their therapeutic potential. It is also noteworthy that the clinical development of CCX832 was discontinued after a Phase I trial.[11]
References
- 1. CMKLR1 - Wikipedia [en.wikipedia.org]
- 2. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The design, synthesis and evaluation of 2-aminobenzoxazole analogues as potent and orally efficacious ChemR23 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The Chemerin/ChemR23 System Does Not Affect the Pro-Inflammatory Response of Mouse and Human Macrophages Ex Vivo | PLOS One [journals.plos.org]
- 8. CCX832 / GSK, Amgen [delta.larvol.com]
- 9. Chemerin Elicits Potent Constrictor Actions via Chemokine‐Like Receptor 1 (CMKLR1), not G‐Protein‐Coupled Receptor 1 (GPR1), in Human and Rat Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biospace.com [biospace.com]
- 11. BioCentury - ChemoCentryx, GSK discontinue ChemR23 antagonist [biocentury.com]
Validating ChemR23-IN-4: A Comparative Guide Using CMKLR1 Knockout Mice as the Gold Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vivo efficacy and specificity of the ChemR23 inhibitor, ChemR23-IN-4, by comparing its pharmacological effects to the phenotype of Chemokine-like receptor 1 (CMKLR1) knockout (KO) mice. As direct comparative studies are not yet available, this document outlines the expected concordant results based on existing data from CMKLR1 KO models, which serve as the definitive benchmark for genetic inhibition of the chemerin/CMKLR1 signaling axis.
Introduction to ChemR23 (CMKLR1) and its Modulation
Chemokine-like receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor that plays a multifaceted role in inflammation, metabolism, and immune cell trafficking.[1] Its primary endogenous ligand is the adipokine chemerin.[2] The activation of the chemerin/CMKLR1 axis has been implicated in various physiological and pathological processes, making it an attractive target for therapeutic intervention.
This compound is a potent and orally bioavailable inhibitor of human ChemR23, with a reported IC50 of 17 nM. Validating the on-target effects of such a small molecule inhibitor is critical to ensure that its biological activity is indeed mediated through the intended receptor. The most rigorous approach for this validation is to compare the outcomes of pharmacological inhibition with those of genetic deletion of the target.
The Gold Standard: CMKLR1 Knockout Mice
CMKLR1 knockout mice provide a clean model to study the physiological consequences of a complete and lifelong absence of CMKLR1 function. Any effects observed in these mice can be directly attributed to the loss of CMKLR1 signaling. Therefore, a specific inhibitor like this compound should phenocopy the key characteristics of these knockout animals.
Comparative Data: Expected Outcomes of this compound Treatment vs. CMKLR1 Knockout
The following tables summarize key quantitative data from studies on CMKLR1 knockout mice. It is expected that effective and specific treatment with this compound in wild-type mice would produce similar results.
Table 1: Metabolic Phenotype
| Parameter | Model | Observation in CMKLR1 KO Mice vs. Wild-Type | Expected Outcome with this compound Treatment in Wild-Type Mice |
| Food Consumption | Low-fat or high-fat diet | Lower food consumption[2] | Reduced food intake |
| Total Body Mass | Low-fat or high-fat diet | Lower total body mass[2] | Decrease in body weight |
| Percent Body Fat | Low-fat or high-fat diet | Lower percent body fat[2] | Reduction in adiposity |
| Glucose Tolerance | Standard diet | Glucose intolerant[2] | Impaired glucose tolerance |
| Insulin Secretion | Glucose-stimulated | Decreased insulin secretion[2] | Reduced insulin response to glucose |
Table 2: Inflammatory Response
| Parameter | Model | Observation in CMKLR1 KO Mice vs. Wild-Type | Expected Outcome with this compound Treatment in Wild-Type Mice |
| Pro-inflammatory Cytokines (TNFα, IL-6) | Adipose and hepatic tissue | Decreased mRNA levels[2] | Reduction in tissue-specific inflammatory markers |
| Immune Cell Infiltration | Adipose tissue | Decreased CD3+ T cells, increased Natural Killer cells[2] | Altered immune cell populations in adipose tissue |
| Pulmonary Fibrosis | Bleomycin-induced | More severe pulmonary fibrosis | Potential exacerbation of fibrotic responses |
| Inflammatory Markers in Skeletal Muscle (CD68, RELA) | Baseline | Significantly reduced mRNA levels[3] | Decreased expression of inflammatory markers in muscle |
Table 3: Skeletal Muscle Function
| Parameter | Age of Mice | Observation in CMKLR1 KO Mice vs. Wild-Type | Expected Outcome with this compound Treatment in Wild-Type Mice |
| Isometric Force | Young (8 weeks) | ~24% higher isometric force[3] | Increased maximal muscle strength |
| Satellite Cells (Pax7 positive) | Adult | Significantly lower number[3] | Reduction in the satellite cell pool |
| Myogenic Regulatory Factors | Embryonic and adult | Altered expression (e.g., decreased MyoD)[4] | Changes in the expression of key myogenic genes |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action, it is essential to visualize the signaling pathway of CMKLR1 and the experimental workflow for validating an inhibitor.
CMKLR1 Signaling Pathway
Activation of CMKLR1 by its ligand, chemerin, initiates a cascade of intracellular events through Gαi-coupled proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.[5][6] These signaling events ultimately regulate cellular functions like migration, differentiation, and inflammatory responses.
Caption: CMKLR1 signaling cascade.
Proposed Experimental Workflow for Validation
A logical workflow is crucial for systematically comparing the effects of this compound with the CMKLR1 knockout model. This involves parallel in vivo studies to assess key phenotypic outcomes.
References
- 1. CMKLR1 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Chemokine-like receptor 1 plays a critical role in modulating the regenerative and contractile properties of muscle tissue [frontiersin.org]
- 4. Chemokine-like receptor 1 regulates skeletal muscle cell myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validating ChemR23-IN-4 Specificity with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a small molecule inhibitor, such as "ChemR23-IN-4," acts specifically on its intended target is a cornerstone of robust drug development. Off-target effects can lead to misinterpreted data and potential toxicity. One of the most definitive methods for validating inhibitor specificity is through the use of small interfering RNA (siRNA). This guide provides a comprehensive overview of how to use siRNA to confirm that the biological effects of this compound are mediated through its intended target, the chemerin receptor 23 (ChemR23), also known as CMKLR1.
The Principle: Orthogonal Validation
The core principle is straightforward: if this compound specifically inhibits ChemR23, its inhibitory effect should be significantly diminished or eliminated in cells where ChemR23 has been removed. By using siRNA to "knock down" or silence the CMKLR1 gene, which encodes the ChemR23 receptor, we can create a cellular model that is deficient in the target protein. Comparing the inhibitor's activity in these knockdown cells to control cells (treated with a non-targeting or "scrambled" siRNA) provides strong evidence for on-target activity.
If this compound still produces the same effect in cells lacking the ChemR23 receptor, it strongly suggests the inhibitor is acting through one or more off-target mechanisms.
Experimental Protocols
A successful validation workflow involves three key stages: efficient siRNA-mediated knockdown of the target, robust functional assays to measure ChemR23 activity, and careful comparison of the inhibitor's effect in control versus knockdown conditions.
siRNA-Mediated Knockdown of ChemR23 (CMKLR1)
This protocol outlines the transient transfection of siRNA into a relevant cell line that expresses ChemR23 (e.g., macrophages, dendritic cells, or an engineered cell line).[1]
Materials:
-
ChemR23-expressing cells (e.g., THP-1 macrophages, CHO-K1 cells expressing ChemR23)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX, DharmaFECT)
-
Opti-MEM or similar serum-free medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection.[4]
-
siRNA Preparation: In separate tubes, prepare the following for each well:
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow siRNA-lipid complexes to form.[4]
-
Transfection: Add 0.8 ml of siRNA Transfection Medium to the complex mixture. Aspirate the growth medium from the cells and add the 1 ml final transfection mixture to the well.[4]
-
Incubation: Incubate cells for 24-72 hours at 37°C. The optimal time should be determined to achieve maximal protein knockdown.
-
Validation of Knockdown: After incubation, harvest a subset of cells to verify the knockdown efficiency.
-
Quantitative RT-PCR (qRT-PCR): Measure CMKLR1 mRNA levels to confirm transcriptional silencing.
-
Western Blot: Measure ChemR23 protein levels to confirm translational knockdown. This is the most direct measure of target removal.
-
Functional Assays for ChemR23 Activity
ChemR23 is a G-protein coupled receptor (GPCR) that, upon binding its ligand chemerin, triggers several downstream signaling events.[1][5] The choice of assay will depend on the cell type and the specific pathway being investigated.
Common Assays:
-
Calcium Mobilization Assay: ChemR23 activation leads to an increase in intracellular calcium.[1][6] This can be measured using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) in a plate reader.
-
ERK Phosphorylation (p-ERK) Assay: Chemerin binding activates the MAPK pathway, leading to the phosphorylation of ERK1/2.[5][7][8] This can be quantified by Western blot or ELISA using an antibody specific for p-ERK.
-
Chemotaxis Assay: As a chemoattractant receptor, ChemR23 mediates the migration of immune cells towards a chemerin gradient.[5][6] This can be measured using a Boyden chamber or similar migration assay.
Comparing Inhibitor Specificity
Once knockdown is confirmed and a functional assay is established, the specificity of this compound can be tested.
Procedure:
-
Transfect cells with either CMKLR1 siRNA or scrambled control siRNA as described above.
-
After achieving sufficient knockdown (e.g., 48 hours), treat the cells with a dose range of this compound.
-
After a short pre-incubation with the inhibitor, stimulate the cells with a known concentration of chemerin (e.g., the EC50 concentration).
-
Perform the chosen functional assay (e.g., measure calcium flux or p-ERK levels).
-
Calculate the dose-response inhibition curve and the IC50 value for this compound in both the control and knockdown cell populations.
Data Presentation: Expected Outcomes
The quantitative data should be summarized to clearly illustrate the impact of ChemR23 knockdown on the inhibitor's efficacy.
Table 1: Validation of CMKLR1 Gene Knockdown
| Method | Target | Control siRNA | CMKLR1 siRNA #1 | CMKLR1 siRNA #2 |
|---|---|---|---|---|
| qRT-PCR | CMKLR1 mRNA | 100% ± 5% | 18% ± 3% | 22% ± 4% |
| Western Blot | ChemR23 Protein | 100% ± 8% | 12% ± 5% | 15% ± 6% |
(Data are hypothetical and represent mean relative expression ± SD)
Table 2: Effect of CMKLR1 Knockdown on this compound Potency (p-ERK Assay)
| Cell Condition | Ligand (Chemerin) | Inhibitor | IC50 of this compound | Maximum Inhibition |
|---|---|---|---|---|
| Control siRNA | 10 nM | This compound | 50 nM | 95% |
| CMKLR1 siRNA | 10 nM | This compound | > 10,000 nM (inactive) | 8% |
(Data are hypothetical)
A significant rightward shift (a much higher IC50 value) in the inhibitor's potency in the knockdown cells is the expected result for a specific, on-target inhibitor.
Visualization of Concepts
Experimental Workflow
The following diagram illustrates the logical flow of the validation experiment.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 8. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
Validating ChemR23-IN-4: A Guide to Rescue Experiments and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ChemR23-IN-4, a potent and orally efficacious inhibitor of the ChemR23 receptor, with other relevant modulators. It outlines key experimental protocols to validate its mechanism of action and details rescue experiments designed to confirm its on-target effects.
ChemR23 Signaling Pathway
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses. Its primary endogenous ligand is chemerin, a chemoattractant for immune cells such as macrophages and dendritic cells. Upon binding of chemerin, ChemR23 activates downstream signaling cascades, primarily through Gαi, leading to the phosphorylation of Akt, MEK, and MAPK, which in turn modulates cellular processes like chemotaxis and the release of inflammatory mediators. Another endogenous ligand, Resolvin E1 (RvE1), also signals through ChemR23 but typically elicits pro-resolving and anti-inflammatory effects.
Figure 1: Simplified ChemR23 signaling cascade upon chemerin binding and the inhibitory action of this compound.
Comparative Analysis of ChemR23 Modulators
This compound's performance can be benchmarked against other known modulators of the receptor. This section provides a comparative overview of its potency and mechanism of action alongside a known antagonist, α-NETA, and an agonist monoclonal antibody, αChemR23.
| Compound | Type | Reported IC50/EC50 | Mechanism of Action | Key In Vitro Validation Assays |
| This compound | Inhibitor/Antagonist | 17 nM (human ChemR23)[1] | Induces receptor internalization, inhibiting chemerin-induced calcium signaling and chemotaxis.[1] | Calcium flux assay, Chemotaxis assay, Receptor internalization assay. |
| α-NETA | Antagonist | ~6.5 µM (inhibition of chemotaxis)[2] | Inhibits chemerin-stimulated β-arrestin2 association with ChemR23 and subsequent cell migration.[2] | β-arrestin recruitment assay, Chemotaxis assay. |
| αChemR23 mAb | Agonist | Not applicable | Binds to the extracellular loop of ChemR23, inducing ERK and Akt phosphorylation and promoting pro-resolving macrophage polarization.[2] | ERK/Akt phosphorylation assay, Cytokine secretion assay, Macrophage polarization assay. |
Rescue Experiments to Validate On-Target Activity
Rescue experiments are critical for demonstrating that the observed effects of an inhibitor are specifically due to its interaction with the intended target. In the context of this compound, a rescue experiment would typically involve demonstrating that the inhibitory effect of the compound can be overcome by adding an excess of the natural ligand (chemerin) or a known agonist.
A key experimental design to validate the on-target activity of this compound involves a competitive binding or functional assay. For instance, one could assess the ability of increasing concentrations of chemerin to reverse the inhibitory effect of a fixed concentration of this compound on a downstream signaling event, such as calcium mobilization.
Figure 2: A generalized workflow for a rescue experiment to validate the on-target activity of this compound.
Detailed Experimental Protocols
ChemR23-Mediated Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the intracellular calcium release induced by chemerin.
-
Cell Line: A cell line endogenously or recombinantly expressing ChemR23 (e.g., CAL-1, CHO-K1 cells stably expressing human ChemR23).
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Recombinant human chemerin.
-
This compound.
-
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load cells with Fluo-4 AM in the presence of Pluronic F-127 for 1 hour at 37°C.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add a sub-maximal concentration of chemerin to stimulate calcium release and immediately measure the fluorescence intensity over time.
-
For rescue experiments, pre-incubate with a fixed concentration of this compound and then stimulate with increasing concentrations of chemerin.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. The inhibitory effect of this compound is determined by comparing the chemerin-induced calcium flux in the presence and absence of the inhibitor.
Chemotaxis Assay
This assay evaluates the ability of this compound to block the migration of ChemR23-expressing cells towards a chemerin gradient.
-
Cell Line: CAL-1 or other ChemR23-expressing migratory cells.
-
Apparatus: Transwell migration chambers (e.g., 5 µm pore size).
-
Reagents:
-
Cell culture medium.
-
Recombinant human chemerin.
-
This compound.
-
Cell viability stain (e.g., Calcein-AM).
-
-
Protocol:
-
Starve cells in serum-free medium for 2-4 hours.
-
Resuspend cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add recombinant chemerin (chemoattractant) to the lower chamber of the Transwell plate.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 3-4 hours at 37°C to allow for cell migration.
-
Remove non-migrated cells from the top of the insert.
-
Quantify the migrated cells in the lower chamber by staining with Calcein-AM and measuring fluorescence.
-
-
Data Analysis: The number of migrated cells is proportional to the fluorescence intensity. The inhibitory effect of this compound is calculated by comparing the number of migrated cells in treated versus untreated wells.
Receptor Internalization Assay
This assay determines if this compound's mechanism of action involves inducing the internalization of the ChemR23 receptor.
-
Cell Line: A cell line stably expressing a tagged version of ChemR23 (e.g., HA-ChemR23 or GFP-ChemR23).
-
Reagents:
-
Primary antibody against the tag (e.g., anti-HA).
-
Fluorescently labeled secondary antibody.
-
This compound.
-
Chemerin (as a positive control for internalization).
-
-
Protocol:
-
Seed cells on coverslips or in a multi-well plate.
-
Treat cells with this compound, chemerin, or vehicle control for various time points at 37°C.
-
Fix the cells with paraformaldehyde.
-
For non-permeabilized cells, stain with the primary antibody against the extracellular tag, followed by the fluorescent secondary antibody to label surface receptors.
-
Acquire images using a fluorescence microscope or quantify surface receptor levels using flow cytometry.
-
-
Data Analysis: A decrease in surface fluorescence indicates receptor internalization. The effect of this compound on receptor internalization is compared to the basal level and the chemerin-induced internalization.
References
Cross-Validation of ChemR23-IN-4 Effects with Agonist Stimulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ChemR23-IN-4, a potent inhibitor of the ChemR23 receptor, with other relevant research compounds. The data presented is based on available experimental findings to assist researchers in selecting the appropriate tools for their studies on the ChemR23 signaling pathway.
Introduction to ChemR23
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in both inflammatory and anti-inflammatory processes. It is activated by two primary endogenous agonists: the peptide chemerin and the lipid mediator Resolvin E1 (RvE1). Upon activation, ChemR23 couples to Gαi/o proteins, leading to downstream signaling cascades that include intracellular calcium mobilization, phosphorylation of extracellular signal-regulated kinases (ERK1/2), and inhibition of cyclic AMP (cAMP) production. The diverse functions of ChemR23 make it a compelling target for therapeutic intervention in various diseases.
Comparative Analysis of ChemR23 Inhibitors
This section provides a comparative overview of this compound and another widely used research inhibitor, CCX832. The data is compiled from various studies to facilitate a cross-validation of their effects in the presence of agonist stimulation.
Inhibitor Specifications and Potency
| Inhibitor | Target | IC50 (Human ChemR23) | Agonist Used in Assay | Assay Type | Reference |
| This compound | Human ChemR23 | 17 nM | Not Specified | Not Specified | |
| CCX832 | Human & Rat ChemR23 | Not explicitly stated as IC50, but effectively blocks chemerin-9 induced effects | Chemerin-9 | Calcium Mobilization, Chemotaxis, Arterial Contraction |
Note: Direct comparative studies with identical assays and conditions are limited. The provided data is based on available literature.
Cross-Validation of Inhibitory Effects with Agonist Stimulation
The efficacy of a receptor inhibitor is critically assessed by its ability to counteract the effects of an agonist. The following table summarizes the observed effects of this compound and CCX832 in blocking agonist-induced responses.
| Agonist | Cellular Response | Effect of CCX832 | Reference |
| Chemerin-9 | Intracellular Calcium Mobilization | Inhibition | |
| Chemerin-9 | Chemotaxis | Inhibition | |
| Chemerin-9 | Arterial Contraction | Inhibition | |
| Chemerin | Decreased Insulin-Induced Nitric Oxide Production | Reversal of Inhibition | |
| Chemerin | Decreased Insulin-Induced GLUT4 Translocation | Blockade of Inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the effects of ChemR23 inhibitors.
Chemerin-Induced Calcium Mobilization Assay
This assay is a primary method to assess the activation of ChemR23 and the inhibitory effect of antagonists.
Objective: To measure the change in intracellular calcium concentration in response to a ChemR23 agonist (e.g., chemerin) and the blocking potential of an inhibitor (e.g., this compound).
Materials:
-
Cells expressing ChemR23 (e.g., CHO-hChemR23, SK-N-SH neuroblastoma cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
HEPES-buffered saline (HBS)
-
ChemR23 agonist (e.g., recombinant chemerin or chemerin-9 peptide)
-
ChemR23 inhibitor (e.g., this compound, CCX832)
-
Fluorometric imaging plate reader or confocal microscope
Procedure:
-
Cell Preparation: Seed ChemR23-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with HBS and incubate with a calcium-sensitive fluorescent dye in HBS for 30-60 minutes at 37°C.
-
Inhibitor Incubation: Wash the cells to remove excess dye and incubate with varying concentrations of the ChemR23 inhibitor for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorometric imaging plate reader. Establish a baseline fluorescence reading. Inject the ChemR23 agonist and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the dose-response curve for the inhibitor's effect on agonist-stimulated calcium mobilization to determine the IC50 value.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of an unlabeled compound (inhibitor) to a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a ChemR23 inhibitor.
Materials:
-
Membranes from cells expressing ChemR23
-
Radiolabeled ChemR23 agonist (e.g., [3H]RvE1)
-
Unlabeled ChemR23 inhibitor (e.g., this compound)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled agonist at a concentration near its Kd, and varying concentrations of the unlabeled inhibitor.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 1 hour).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Visualizations
ChemR23 Signaling Pathway and Inhibition
Caption: ChemR23 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cross-Validation of Inhibitor Effects
Caption: Workflow for cross-validating the effects of ChemR23 inhibitors.
A Comparative Guide to ChemR23 Inhibitors and Modulators
For Researchers, Scientists, and Drug Development Professionals
The Chemokine-like receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor (GPCR) that has emerged as a critical regulator in both inflammatory and metabolic diseases. Its complex biology, driven by diverse ligands that can trigger either pro-inflammatory or pro-resolving signals, makes it a compelling target for therapeutic intervention. This guide provides a comparative overview of known inhibitors and modulators of ChemR23, supported by experimental data and detailed methodologies to aid in research and development.
Introduction to ChemR23 Signaling
ChemR23 is activated by two primary endogenous ligands: the protein chemerin and the lipid mediator Resolvin E1 (RvE1).[1] Chemerin, an adipokine, acts as a chemoattractant for macrophages and dendritic cells, promoting inflammation.[1][2][3] Conversely, RvE1, derived from eicosapentaenoic acid (EPA), is a specialized pro-resolving mediator that promotes the resolution of inflammation by enhancing the phagocytosis of apoptotic neutrophils by macrophages.[1] This dual functionality positions ChemR23 as a pivotal switch in controlling the balance between the initiation and resolution of inflammation, with therapeutic potential in chronic inflammatory diseases, obesity-related vascular dysfunction, and cancer.[1][4]
Comparative Analysis of ChemR23 Modulators
A variety of synthetic and biological molecules have been developed to target ChemR23, including small molecule antagonists, peptide agonists, and monoclonal antibodies. Their performance, based on publicly available data, is summarized below.
Table 1: Small Molecule Antagonists of ChemR23
| Inhibitor Name | Type | Key Parameter | Result | Assay Type | Cell System | Reference(s) |
| α-NETA | Small Molecule | IC50 | 375 nM | β-Arrestin Recruitment | - | [5] |
| IC50 | 6.5 µM | Chemotaxis | CMKLR1+ Cells | [5] | ||
| IC50 | 20.16 µM | Cell Viability | hEM15A Cells | [6] | ||
| ChemR23-IN-1 | Small Molecule | IC50 | 38 nM | - | Human ChemR23 | [7] |
| IC50 | 100 nM | - | Mouse ChemR23 | [7] | ||
| ChemR23-IN-2 | Small Molecule | IC50 | 3.2 nM | - | - | [7] |
| ChemR23-IN-4 | Small Molecule | IC50 | 17 nM | - | Human ChemR23 | [7] |
| VU0514009 | Small Molecule | EC50 | 2 nM | - | HEK293 Cells | [7] |
| CCX832 | Small Molecule | IC50 | Not Disclosed | - | - | [8][9] |
Note: Development of CCX832 was discontinued after a Phase I clinical trial for undisclosed reasons.[10]
Table 2: Agonists and Biological Modulators of ChemR23
| Modulator Name | Type | Key Parameter | Result | Assay Type | Cell System | Reference(s) |
| Chemerin-9 (mouse) | Peptide Agonist | EC50 | 42 nM | ChemR23 Activation | - | [7][11] |
| IC50 | 3.3 nM | Basal Lipolysis | Mouse Adipocytes | [11] | ||
| Chemerin-9 (human) | Peptide Agonist | - | Potent Agonist | - | - | [12][13] |
| Resolvin E1 (RvE1) | Lipid Agonist | - | Endogenous Ligand | - | - | [1] |
| OSE-230 | Agonist mAb | EC50 | Not Disclosed | Functional Assays | Myeloid Cells | [1][14][15] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation methods for these compounds, the following diagrams illustrate the core ChemR23 signaling pathway and a typical experimental workflow for assessing receptor activation.
Caption: ChemR23 signaling is initiated by ligands like Chemerin or RvE1, leading to distinct cellular outcomes.
Caption: A typical workflow for evaluating ChemR23 modulators using a calcium mobilization assay.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are representative protocols for two key functional assays used to characterize ChemR23 inhibitors.
Intracellular Calcium Mobilization Assay
This assay is widely used to measure the activation of Gq/i-coupled receptors like ChemR23, which signal through the release of intracellular calcium stores.[16][17]
Objective: To determine the potency of a test compound as an agonist (EC50) or antagonist (IC50) of ChemR23.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human ChemR23.
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer (e.g., Krebs buffer with probenecid), human chemerin (agonist control), test compounds.[18]
-
Equipment: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[17]
Methodology:
-
Cell Plating: Seed ChemR23-expressing cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to form a confluent monolayer.[19]
-
Dye Loading: Aspirate the culture medium and replace it with assay buffer containing a calcium-sensitive dye like Fluo-4 AM. Incubate for 45-60 minutes at 37°C, followed by a wash step with assay buffer to remove extracellular dye.[20]
-
Baseline Reading: Place the plate into the fluorescence reader and measure the baseline fluorescence for 10-20 seconds.
-
Compound Addition & Measurement:
-
For Agonist Mode: The instrument automatically adds serial dilutions of the test compound or control agonist (e.g., chemerin) to the wells. Fluorescence is measured kinetically for 2-3 minutes to capture the peak response.[16]
-
For Antagonist Mode: The instrument first adds serial dilutions of the test antagonist. After a 5-15 minute pre-incubation, a fixed concentration of chemerin (typically the EC80 concentration) is added. Fluorescence is measured kinetically to determine the degree of inhibition.
-
-
Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the compound concentration. A four-parameter logistic equation is used to fit the dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).
Chemotaxis (Transwell Migration) Assay
This assay measures the ability of a compound to block the chemerin-induced migration of immune cells, a key function of ChemR23 activation.[5]
Objective: To quantify the inhibitory effect (IC50) of a test compound on chemerin-mediated cell migration.
Materials:
-
Cells: Cells expressing ChemR23, such as primary human macrophages, monocytes, or a cell line like THP-1.[13][21]
-
Reagents: Chemerin, test compounds, cell culture medium (e.g., RPMI) with 0.5% BSA.
-
Equipment: Transwell inserts (e.g., 5 µm pore size for monocytes), 24-well plates, incubator, cell counting solution or flow cytometer.
Methodology:
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing chemerin (at a chemoattractant concentration, e.g., 10 nM) to the lower chamber.
-
Cell Preparation: Resuspend cells in serum-free medium. Pre-incubate the cells with serial dilutions of the test antagonist or vehicle control for 30 minutes at 37°C.
-
Migration: Add the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration toward the chemerin in the lower chamber.
-
Cell Quantification: Remove the Transwell insert. Count the number of cells that have migrated into the lower chamber using a cell counter, flow cytometer, or by lysing the cells and measuring a cellular marker (e.g., CyQuant dye).
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Outlook
The ChemR23 receptor remains a highly attractive, albeit complex, therapeutic target. The available modulators span a range of modalities, from small molecule antagonists designed to block pro-inflammatory chemotaxis to agonist antibodies like OSE-230, which aim to actively promote the resolution of chronic inflammation.[1][5][22] The development of small molecule antagonists has yielded compounds with low nanomolar potency, though clinical progression has been challenging, as highlighted by the discontinuation of CCX832.[7][10]
Future research should focus on developing ligands with biased signaling properties that can selectively activate the pro-resolving pathways (mimicking RvE1) while avoiding the pro-inflammatory chemoattractant functions (triggered by chemerin). The advancement of novel agonists, particularly biologicals like OSE-230, represents a paradigm shift from simple inflammation blockade to promoting active resolution, offering a promising new avenue for treating chronic inflammatory and autoimmune diseases.[22] The data and protocols presented in this guide serve as a foundational resource for researchers aiming to further unravel the therapeutic potential of the ChemR23/chemerin axis.
References
- 1. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel CMKLR1 Small Molecule Antagonist Suppresses CNS Autoimmune Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CMKLR1 - Wikipedia [en.wikipedia.org]
- 9. biorxiv.org [biorxiv.org]
- 10. BioCentury - ChemoCentryx, GSK discontinue ChemR23 antagonist [biocentury.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The C-terminal nonapeptide of mature chemerin activates the chemerin receptor with low nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ose-immuno.com [ose-immuno.com]
- 15. OSE Immunotherapeutics Presents OSE-230 as a Novel Agonist Monoclonal Antibody Therapy Triggering Resolution of Chronic Inflammation - BioSpace [biospace.com]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. fiercebiotech.com [fiercebiotech.com]
A Head-to-Head Comparison of ChemR23 Modulators: ChemR23-IN-4 and α-NETA
For researchers in immunology, inflammation, and drug discovery, the chemerin/ChemR23 signaling axis presents a compelling target for therapeutic intervention in a host of inflammatory and metabolic diseases. The G protein-coupled receptor ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a key player in mediating the recruitment of immune cells and modulating inflammatory responses.[1][2][3] Two small molecule modulators, ChemR23-IN-4 and α-NETA, have emerged as valuable tools for investigating this pathway. This guide provides a detailed head-to-head comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters for this compound and α-NETA based on published literature.
Table 1: Potency and Efficacy
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Human ChemR23 | Not Specified | 17 nM | [4] |
| α-NETA | Human CMKLR1 | β-arrestin2 Recruitment | 375 ± 42 nM | [5] |
| Human CMKLR1 | Cell Migration | 6.5 ± 0.7 µM | [5] | |
| Neuroblastoma Cell Lines | Cell Viability | 3.87 - 7.49 µM | [6] | |
| Endometriosis Cell Line (hEM15A) | Cell Viability | 20.16 ± 1.39 µM | [7][8] |
Table 2: Selectivity Profile of α-NETA
| Off-Target | Assay Type | IC50 | Reference |
| Choline Acetyltransferase (ChAT) | Enzyme Activity | 9 µM | [5] |
| Cholinesterase (ChE) | Enzyme Activity | 84 µM | [5] |
| Acetylcholinesterase (AChE) | Enzyme Activity | 300 µM | [5] |
| GPR1 | β-arrestin2 Recruitment | 3.4 µM | [9] |
Mechanism of Action and Signaling Pathways
Both this compound and α-NETA are antagonists of the ChemR23/CMKLR1 receptor. The binding of the endogenous ligand, chemerin, to ChemR23 activates several downstream signaling cascades.[2] These pathways are crucial for the biological functions mediated by this receptor, including cell migration and inflammatory responses.
Activation of ChemR23, a Gαi-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[10] It also activates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Furthermore, ChemR23 activation stimulates the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, and the PI3K/Akt signaling pathway.[1][8] α-NETA has been shown to exert its effects in endometriosis by dually inhibiting the PI3K/Akt and MAPK/ERK signaling pathways.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to characterize ChemR23/CMKLR1 antagonists.
β-Arrestin2 Recruitment Assay (for α-NETA)
This assay measures the ability of a compound to inhibit the interaction between the activated ChemR23/CMKLR1 receptor and β-arrestin2, a key event in G protein-coupled receptor desensitization and signaling.
Workflow:
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing human CMKLR1 and a β-arrestin2-enzyme fragment complementation reporter are cultured in appropriate media.
-
Compound Addition: Cells are seeded in microplates and incubated with serial dilutions of α-NETA or vehicle control.
-
Agonist Stimulation: A fixed, predetermined concentration of recombinant chemerin (e.g., 7 nM) is added to the wells to stimulate the receptor.
-
Incubation: The plate is incubated to allow for the interaction between the activated CMKLR1 and β-arrestin2, leading to the complementation of the reporter enzyme.
-
Signal Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of α-NETA, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cell Migration (Transwell) Assay (for α-NETA)
This assay assesses the ability of a compound to block the chemotactic response of cells towards a chemoattractant, in this case, chemerin.
Workflow:
Detailed Steps:
-
Assay Setup: Transwell inserts with a porous membrane are placed into the wells of a 24-well plate.
-
Chemoattractant Addition: The lower chamber of each well is filled with cell culture medium containing a specific concentration of chemerin.
-
Cell Preparation: CMKLR1-expressing cells (e.g., L1.2 cells) are harvested and resuspended in serum-free medium. The cells are then pre-incubated with various concentrations of α-NETA or a vehicle control.
-
Cell Seeding: The pre-incubated cell suspension is added to the upper chamber of the Transwell inserts.
-
Incubation: The plate is incubated for a period of time (e.g., 4 hours) to allow the cells to migrate through the porous membrane towards the chemerin gradient.
-
Quantification of Migration: After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with DAPI), and counted using a microscope.
-
Data Analysis: The number of migrated cells in the presence of α-NETA is compared to the number of migrated cells in the vehicle control to calculate the percentage of inhibition. The IC50 value is then determined from the dose-response curve.[11]
Conclusion
Both this compound and α-NETA are valuable antagonists for studying the ChemR23/CMKLR1 signaling pathway. Based on the available data, this compound exhibits significantly higher potency in inhibiting ChemR23, with an IC50 in the nanomolar range.[4] In contrast, α-NETA demonstrates micromolar potency against CMKLR1 in functional assays such as β-arrestin2 recruitment and cell migration.[5] However, α-NETA has been more extensively characterized in terms of its selectivity and has been utilized in a broader range of in vitro and in vivo disease models, including endometriosis, neuroblastoma, and multiple sclerosis.[6][7][8] The choice between these two compounds will ultimately depend on the specific requirements of the experiment, including the desired potency, the need for a well-documented selectivity profile, and the biological system under investigation. Researchers should carefully consider these factors to select the most appropriate tool for their studies on the multifaceted roles of the chemerin/ChemR23 axis.
References
- 1. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CMKLR1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel CMKLR1 Small Molecule Antagonist Suppresses CNS Autoimmune Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of chemerin/CMKLR1 axis in neuroblastoma cells reduces clonogenicity and cell viability in vitro and impairs tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression [frontiersin.org]
- 9. International Union of Basic and Clinical Pharmacology CIII: Chemerin Receptors CMKLR1 (Chemerin1) and GPR1 (Chemerin2) Nomenclature, Pharmacology, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of ChemR23-IN-4: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the selectivity profile of ChemR23-IN-4, a known inhibitor of the chemerin receptor ChemR23 (also known as CMKLR1), against other alternative compounds.
Introduction to ChemR23
ChemR23 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response. It is activated by the endogenous ligand chemerin, a chemoattractant protein that recruits immune cells to sites of inflammation. The ChemR23 signaling pathway is implicated in a variety of inflammatory and metabolic diseases, making it an attractive therapeutic target.
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor of human ChemR23 with a reported half-maximal inhibitory concentration (IC50) of 17 nM.[1] This potency makes it a valuable tool for studying the physiological and pathological roles of ChemR23. However, a complete understanding of its utility and potential liabilities requires a thorough assessment of its selectivity.
Comparative Selectivity Profile
To provide context for the selectivity of this compound, we compare it with CCX832, another small molecule antagonist of ChemR23. While a head-to-head comparison across a broad receptor panel is not available, published data highlights the selectivity of CCX832 for ChemR23 over the related G protein-coupled receptor 1 (GPR1), another receptor for chemerin.
| Compound | Target | IC50 / Ki | Selectivity Notes |
| This compound | Human ChemR23 | 17 nM (IC50)[1] | Data on off-target activity is not publicly available. |
| CCX832 | Human CMKLR1 (ChemR23) | pKi = 8.65 ± 0.38 | Highly selective for CMKLR1 over GPR1.[2] |
| Human GPR1 | No effect on binding[2] | Did not compete for radiolabeled ligand binding to GPR1.[2] |
Note: The lack of a comprehensive, standardized selectivity panel for both compounds makes a direct and definitive comparison challenging. The data presented here is based on available, but distinct, experimental evaluations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical ChemR23 signaling pathway and a general workflow for assessing compound selectivity.
Caption: Simplified ChemR23 signaling pathway upon activation by its ligand, chemerin.
Caption: General experimental workflow for determining the selectivity profile of a compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's selectivity. Below are generalized protocols for common assays used in selectivity profiling.
Radioligand Binding Assay (for determining Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.
-
Assay Setup: A fixed concentration of radiolabeled ligand and varying concentrations of the test compound are incubated with the prepared membranes in a suitable buffer.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a filter mat, which traps the membranes.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (for determining functional activity)
This assay measures the ability of a compound to promote or inhibit the interaction between an activated GPCR and β-arrestin, a key event in GPCR signaling and desensitization.
-
Cell Culture: Cells engineered to express the target GPCR fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment are cultured.
-
Compound Treatment: Cells are incubated with varying concentrations of the test compound. For antagonist testing, cells are pre-incubated with the antagonist before adding a known agonist.
-
Lysis and Substrate Addition: After incubation, cells are lysed, and the substrate for the reporter enzyme is added.
-
Signal Detection: The reporter signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Conclusion
This compound is a potent inhibitor of ChemR23. While its full selectivity profile remains to be publicly detailed, it serves as a valuable chemical tool for investigating the biology of this receptor. For studies where high selectivity is critical, researchers should consider the available data for alternative compounds like CCX832, which has demonstrated selectivity against the closely related GPR1. Further comprehensive selectivity screening of this compound against a broad panel of targets is necessary to fully characterize its pharmacological profile and guide its application in research and drug development.
References
A Researcher's Guide to Confirming On-Target Activity of ChemR23-IN-4 in Cellular Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the on-target activity of the novel ChemR23 inhibitor, ChemR23-IN-4. This document outlines key experimental approaches, presents illustrative data for comparison with alternative modulators, and provides detailed protocols to facilitate experimental design.
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory and immune responses. Its activation by endogenous ligands, primarily the adipokine chemerin and the specialized pro-resolving mediator resolvin E1 (RvE1), triggers a cascade of intracellular signaling events.[1] These signaling pathways are implicated in a range of physiological and pathological processes, making ChemR23 an attractive therapeutic target for inflammatory diseases and cancer.[2][3]
This guide will focus on the essential experiments required to confirm that this compound directly interacts with and modulates the activity of the ChemR23 receptor in a cellular context.
Comparative Analysis of ChemR23 Modulators
To ascertain the on-target efficacy of this compound, its performance should be benchmarked against known modulators of the ChemR23 receptor. The following table provides an illustrative comparison of hypothetical data for this compound against a known antagonist, CCX832, and an agonist antibody.
| Parameter | This compound | CCX832 (Antagonist) | αChemR23 (Agonist Ab) | Vehicle Control |
| Binding Affinity (Ki, nM) | 15 | 25 | 5 | N/A |
| Chemerin-induced ERK1/2 Phosphorylation (% inhibition) | 85 | 92 | N/A (agonist) | 0 |
| Chemerin-induced Calcium Mobilization (% inhibition) | 90 | 95 | N/A (agonist) | 0 |
| Macrophage Chemotaxis (% inhibition) | 78 | 85 | N/A (agonist) | 0 |
| LPS-induced TNF-α Secretion (% change) | -60 | -65 | +20 | 0 |
| LPS-induced IL-10 Secretion (% change) | +40 | +50 | -30 | 0 |
Note: The data presented for this compound is hypothetical and for illustrative purposes only.
Key Experimental Protocols
Reproducible and robust experimental design is critical for validating the on-target activity of a novel compound. Below are detailed protocols for key cellular assays.
ChemR23 Binding Assay
Objective: To determine the binding affinity of this compound to the ChemR23 receptor.
Methodology: Competition binding assays are performed using a radiolabeled ligand, such as 125I-labeled chemerin peptide, and cells expressing the ChemR23 receptor (e.g., HEK293-ChemR23 stable cell line or primary macrophages).
-
Cell Preparation: Culture ChemR23-expressing cells to optimal density and harvest.
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of radiolabeled ligand with varying concentrations of unlabeled this compound.
-
Incubation: Incubate at room temperature for 1-2 hours to reach binding equilibrium.
-
Washing: Rapidly wash the cells to remove unbound radioligand.
-
Detection: Measure the bound radioactivity using a gamma counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit chemerin-induced downstream signaling.
Methodology: Activation of ChemR23 by chemerin leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
Cell Culture and Starvation: Culture ChemR23-expressing cells (e.g., primary macrophages) and serum-starve overnight.
-
Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of this compound for 1 hour.
-
Ligand Stimulation: Stimulate cells with a known concentration of chemerin for 5-15 minutes.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Analysis: Visualize protein bands using chemiluminescence and quantify band intensities. Normalize p-ERK1/2 levels to total ERK1/2.
Calcium Mobilization Assay
Objective: To measure the effect of this compound on chemerin-induced intracellular calcium release.
Methodology: ChemR23 is a Gi-coupled receptor, and its activation leads to an increase in intracellular calcium concentration.
-
Cell Loading: Load ChemR23-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Inhibitor Incubation: Incubate the loaded cells with different concentrations of this compound.
-
Baseline Measurement: Measure the baseline fluorescence using a plate reader or fluorescence microscope.
-
Ligand Addition: Add a specific concentration of chemerin to the cells.
-
Fluorescence Monitoring: Continuously monitor the change in fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response and determine the inhibitory effect of this compound.
Macrophage Chemotaxis Assay
Objective: To evaluate the impact of this compound on the chemerin-mediated migration of macrophages.
Methodology: A key function of the chemerin/ChemR23 axis is to attract immune cells to sites of inflammation.[3]
-
Cell Preparation: Isolate primary macrophages or use a macrophage-like cell line (e.g., THP-1).
-
Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane.
-
Chemoattractant and Inhibitor: Place a solution containing chemerin in the lower chamber and a cell suspension pre-treated with this compound in the upper chamber.
-
Incubation: Incubate for several hours to allow cell migration.
-
Cell Staining and Counting: Stain the cells that have migrated to the lower side of the membrane and count them under a microscope.
-
Data Analysis: Quantify the number of migrated cells and calculate the percentage of inhibition by this compound.
Cytokine Secretion Assay (ELISA)
Objective: To determine the effect of this compound on the production of inflammatory cytokines by macrophages.
Methodology: The chemerin/ChemR23 system can modulate the inflammatory response of macrophages.
-
Macrophage Culture and Treatment: Culture primary macrophages or a macrophage cell line and pre-treat with this compound.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of chemerin.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours.
-
ELISA: Measure the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using specific ELISA kits.[5]
-
Data Analysis: Compare the cytokine levels between different treatment groups.
Visualizing Key Pathways and Workflows
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: ChemR23 Signaling Pathway Inhibition by this compound.
Caption: Workflow for Confirming On-Target Activity.
By following these experimental guidelines and utilizing the provided frameworks for data comparison and visualization, researchers can effectively and rigorously confirm the on-target activity of this compound in a cellular context. This systematic approach will provide the necessary evidence to advance the development of this and other novel ChemR23 modulators.
References
- 1. CMKLR1 - Wikipedia [en.wikipedia.org]
- 2. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 3. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to ChemR23-IN-4 and Alternative ChemR23 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ChemR23-IN-4, a potent inhibitor of the chemerin receptor 23 (ChemR23), with other known inhibitors targeting this receptor. The information is intended to support research and drug development efforts by presenting available data on the efficacy and characteristics of these compounds.
Introduction to ChemR23
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in inflammatory responses. It is activated by two endogenous ligands: chemerin, a chemoattractant protein, and resolvin E1, a lipid mediator involved in the resolution of inflammation. The dual nature of its ligands suggests that ChemR23 can mediate both pro-inflammatory and pro-resolving signals, making it an attractive therapeutic target for a variety of inflammatory and autoimmune diseases.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that direct comparison of potencies can be influenced by the specific assay conditions used in different studies.
| Compound | Target(s) | Assay Type | Potency (IC50) | Species | Reference |
| This compound | ChemR23 | Not Specified | 17 nM | Human | [1] |
| α-NETA | CMKLR1 (ChemR23) | β-arrestin recruitment | 375 nM | Not Specified | [2] |
| CCX832 | ChemR23 | Not Specified | Data not publicly available | Not Specified | [3][4] |
Note: The development of CCX832 was discontinued after a Phase I clinical trial, and its chemical structure and detailed preclinical data are not publicly available[3][4].
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of published findings. Below are generalized methodologies for key assays used to characterize ChemR23 inhibitors. The specific parameters for the data presented above would be detailed in the cited publications.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by the activation of ChemR23 by its agonist, chemerin.
-
Cell Culture: A cell line stably expressing human ChemR23 (e.g., CHO-K1 or HEK293) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells.
-
Compound Addition: The test compound (e.g., this compound) at various concentrations is added to the wells.
-
Agonist Stimulation: After a short incubation with the compound, a known concentration of chemerin is added to stimulate the ChemR23 receptor.
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of the calcium response against the concentration of the test compound.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant, in this case, chemerin.
-
Cell Preparation: A suitable cell type that expresses ChemR23 and is known to migrate in response to chemerin (e.g., primary immune cells or a cell line like CAL-1) is used.
-
Assay Setup: A chemotaxis chamber, such as a Boyden chamber or a real-time impedance-based system, is used. The lower chamber is filled with media containing chemerin, and the upper chamber contains the cells pre-incubated with the test compound at various concentrations. A porous membrane separates the two chambers.
-
Cell Migration: The chamber is incubated for a period to allow the cells to migrate from the upper to the lower chamber through the membrane, attracted by the chemerin.
-
Quantification: The number of migrated cells is quantified. In a Boyden chamber, this is typically done by staining and counting the cells on the underside of the membrane. In real-time systems, cell migration is monitored by changes in electrical impedance.
-
Data Analysis: The inhibitory effect of the compound on cell migration is determined, and an IC50 value can be calculated.
Signaling Pathways and Experimental Workflows
ChemR23 Signaling Pathway
The activation of ChemR23 by its ligand chemerin initiates a cascade of intracellular signaling events. As a GPCR, it couples to G proteins, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium, along with other signaling molecules, leads to the phosphorylation and activation of downstream kinases such as ERK1/2 and Akt. These signaling pathways ultimately mediate the cellular responses to chemerin, including chemotaxis and the release of inflammatory mediators.
Caption: ChemR23 signaling cascade.
Experimental Workflow for Inhibitor Characterization
The characterization of a novel ChemR23 inhibitor typically follows a structured workflow, starting from initial screening to more complex functional and in vivo assessments.
Caption: Inhibitor characterization workflow.
References
- 1. Discovery and mechanistic study of thiazole-4-acylsulfonamide derivatives as potent and orally active ChemR23 inhibitors with a long-acting effect in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ChemoCentryx Identifies Novel Small Molecule ChemR23 Antagonist for the Treatment of Inflammatory Diseases [prnewswire.com]
- 4. ChemoCentryx, Inc. Initiates Phase I Clinical Trial of CCX832, the First Small Molecule Inhibitor of ChemR23 - BioSpace [biospace.com]
A Comparative Benchmarking Guide to CMKLR1 Antagonists: ChemR23-IN-4 vs. Leading Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ChemR23-IN-4 against other known CMKLR1 antagonists, supported by available experimental data. The information is presented to facilitate informed decisions in the selection of research tools for studying the physiological and pathological roles of the chemerin/CMKLR1 axis.
The chemokine-like receptor 1 (CMKLR1), also known as ChemR23, has emerged as a significant therapeutic target in a range of inflammatory diseases, metabolic disorders, and cancer.[1][2] The binding of its endogenous ligand, chemerin, initiates a signaling cascade with diverse cellular responses.[3] Consequently, the development of potent and selective CMKLR1 antagonists is of high interest to the scientific community. This guide focuses on the comparative performance of a novel inhibitor, this compound, against established antagonists such as α-NETA, CCX832, and VU0514009.
Quantitative Performance Analysis
The inhibitory potency of CMKLR1 antagonists is a critical parameter for their application in research and potential therapeutic development. The following table summarizes the available half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and its comparators. It is important to note that these values are derived from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Assay Type | Species | IC50 / EC50 | Reference |
| This compound | Inhibition of human ChemR23 | Human | 17 nM (IC50) | [4] |
| α-NETA | β-arrestin2 Recruitment | Human | 375 nM (IC50) | [5][6] |
| Cell Migration | Human | 6.5 µM (IC50) | [5] | |
| Cell Viability | Human | 3.87-7.49 µM (IC50) | [7] | |
| VU0514009 | Competitive Antagonism | Human | 2 nM (EC50) | [8][9][10][11] |
| CCX832 | Not specified | Human | Data not publicly available | [3][12][13] |
Note: The chemical structure of CCX832 is undisclosed.[3][12]
Delving into the Experimental Protocols
The characterization of CMKLR1 antagonists relies on a battery of in vitro assays designed to probe different aspects of receptor function. The most common experimental approaches are detailed below.
Calcium Mobilization Assay
This assay is a primary method for assessing the ability of a compound to block the intracellular signaling cascade initiated by agonist binding to CMKLR1. Upon activation, CMKLR1, a G-protein coupled receptor (GPCR), triggers the release of calcium from intracellular stores.[3]
General Protocol:
-
Cell Culture: Cells endogenously expressing or recombinantly overexpressing CMKLR1 are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2-AM or Fluo-4 AM.[14][15]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle control.
-
Agonist Stimulation: A known CMKLR1 agonist, such as chemerin, is added to the cells.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. The resulting fluorescence signal is proportional to the amount of intracellular calcium release.[14][15]
-
Data Analysis: The inhibitory effect of the antagonist is determined by quantifying the reduction in the agonist-induced calcium signal. IC50 values are then calculated from concentration-response curves.
Chemotaxis Assay
Chemotaxis, or directed cell migration, is a key biological function mediated by the chemerin/CMKLR1 axis, particularly in immune cells.[3][16] Antagonists are evaluated for their ability to inhibit this process.
General Protocol (using Transwell plates):
-
Cell Preparation: A suspension of CMKLR1-expressing cells is prepared.
-
Assay Setup: A Transwell insert with a porous membrane is placed into a well of a companion plate. The lower chamber contains a chemoattractant (e.g., chemerin), while the cell suspension, pre-incubated with the antagonist or vehicle, is added to the upper chamber.[16][17]
-
Incubation: The plate is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, often by staining and counting under a microscope or by using a plate reader-based method.[16]
-
Data Analysis: The percentage of inhibition of cell migration at different antagonist concentrations is used to determine the IC50 value.
Receptor Binding Assay
These assays directly measure the ability of a compound to compete with a radiolabeled or fluorescently-tagged ligand for binding to CMKLR1.
General Protocol (Competitive Binding):
-
Membrane Preparation: Cell membranes expressing CMKLR1 are prepared.
-
Assay Incubation: The membranes are incubated with a fixed concentration of a labeled CMKLR1 ligand (e.g., [125I]-chemerin) and varying concentrations of the unlabeled antagonist.[18][19]
-
Separation of Bound and Free Ligand: The bound ligand is separated from the free ligand, typically by filtration.
-
Detection: The amount of bound labeled ligand is quantified using a suitable detector (e.g., a gamma counter for radioligands).
-
Data Analysis: The displacement of the labeled ligand by the antagonist is used to calculate the antagonist's binding affinity (Ki) or IC50.[19] A recently developed method for this purpose is the NanoBRET binding assay.[20][21]
Visualizing the Mechanisms
To better understand the context in which these antagonists operate, the following diagrams illustrate the CMKLR1 signaling pathway and a typical experimental workflow.
Caption: CMKLR1 Signaling Pathway and Point of Antagonist Intervention.
References
- 1. What are CMKLR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CMKLR1 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel CMKLR1 Small Molecule Antagonist Suppresses CNS Autoimmune Inflammatory Disease | PLOS One [journals.plos.org]
- 6. A Novel CMKLR1 Small Molecule Antagonist Suppresses CNS Autoimmune Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of chemerin/CMKLR1 axis in neuroblastoma cells reduces clonogenicity and cell viability in vitro and impairs tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 13. physoc.org [physoc.org]
- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Chemerin Receptor CMKLR1 Requires Full-Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase-Based Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of ChemR23-IN-4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential guidance on the proper disposal procedures for ChemR23-IN-4, a potent and orally efficacious ChemR23 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. In case of a spill, follow your institution's established spill cleanup procedures for potent compounds.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health & Safety (EH&S) office or equivalent hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
| Step | Procedure | Key Considerations |
| 1. Waste Identification & Segregation | Classify this compound waste as a hazardous chemical waste. Segregate solid waste (e.g., contaminated vials, weighing paper, gloves) from liquid waste (e.g., unused solutions, contaminated solvents). | Do not mix with incompatible waste streams. Keep in a designated hazardous waste accumulation area. |
| 2. Container Selection | Use a chemically compatible, leak-proof container with a secure screw-on cap for both solid and liquid waste. The container must be in good condition. | Never use food containers for chemical waste. Ensure the container is appropriately sized for the amount of waste. |
| 3. Labeling | Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity or concentration. Include the date of accumulation and the principal investigator's name and lab location. | Do not use abbreviations or chemical formulas. Ensure the label is legible and securely affixed to the container.[1][2] |
| 4. Waste Accumulation & Storage | Store the sealed waste container in a designated, secure area away from general laboratory traffic. Ensure secondary containment is used to prevent spills.[3] | Follow your institution's limits on the quantity of waste and the allowable accumulation time.[3] |
| 5. Scheduling Pickup | Contact your institution's EH&S or hazardous waste disposal office to schedule a pickup. Follow their specific procedures for requesting a collection. | Do not allow waste to accumulate beyond regulated time limits. |
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound and similar research chemicals.
ChemR23 Signaling Pathway
ChemR23, also known as chemerin receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a significant role in the immune system. It is activated by two main ligands: chemerin, a chemoattractant protein, and resolvin E1 (RvE1), a lipid mediator involved in the resolution of inflammation. The activation of ChemR23 on immune cells, such as macrophages, can lead to distinct downstream effects depending on the ligand and the cellular context.
Disclaimer: The disposal procedures outlined above are general guidelines. Always consult your institution's specific hazardous waste management protocols and the Safety Data Sheet (SDS) for any chemical you are working with. If an SDS is not available, treat the compound as hazardous and consult with your Environmental Health & Safety department for guidance.
References
Essential Safety and Operational Protocols for Handling ChemR23-IN-4
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of ChemR23-IN-4.
This document provides critical safety and logistical information for the handling of this compound, a potent inhibitor of the ChemR23 receptor. Adherence to these protocols is essential to ensure a safe laboratory environment and the integrity of your research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on best practices for handling similar powdered chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Handling of solid/powdered this compound | - Gloves: Nitrile, powder-free. Double-gloving is recommended.[1] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][3] - Respiratory Protection: NIOSH-approved N95 or higher-level respirator to prevent inhalation of fine particles.[4][5] - Lab Coat: Standard laboratory coat. |
| Preparation of stock solutions | - Gloves: Nitrile gloves. - Eye Protection: Chemical splash goggles.[2] - Lab Coat: Standard laboratory coat. - Work Area: All handling of the powdered form should be conducted in a certified chemical fume hood to minimize inhalation risk.[2][6] |
| General laboratory use of diluted solutions | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses. - Lab Coat: Standard laboratory coat. |
Operational Plans: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
This compound is typically shipped at room temperature. For long-term storage, consult the manufacturer's certificate of analysis for specific temperature recommendations, which may include refrigeration or freezing.
-
Store the compound in a tightly sealed, clearly labeled container in a designated, well-ventilated, and secure area.
Preparation of Stock Solutions:
-
Before handling the powdered compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Perform all weighing and initial dissolution of the powder within a certified chemical fume hood.[2][6]
-
Use a calibrated analytical balance to accurately weigh the desired amount of this compound.
-
Slowly add the appropriate solvent (e.g., DMSO) to the powder to avoid splashing.
-
Gently agitate or vortex the solution until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused solid this compound | - Treat as hazardous chemical waste. - Collect in a clearly labeled, sealed container. - Dispose of through your institution's hazardous waste management program.[7][8][9] |
| Contaminated labware (e.g., pipette tips, tubes) | - Collect in a designated, labeled hazardous waste container. - Dispose of through your institution's hazardous waste management program. |
| Aqueous waste containing this compound | - Depending on the concentration and local regulations, it may require collection as hazardous waste. - Do not pour concentrated solutions down the drain.[2][7] - Consult your institution's environmental health and safety (EHS) office for specific guidance. |
| Empty containers | - Triple rinse with a suitable solvent.[10] - Dispose of the rinseate as hazardous waste. - Deface the label and dispose of the empty container according to your institution's guidelines for non-hazardous lab glass or plastic.[10] |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Immediate Action |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] - Remove contaminated clothing. - Seek medical attention if irritation persists. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air. - If breathing is difficult, administer oxygen. - Seek immediate medical attention. |
| Ingestion | - Do not induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
| Minor Spill (powder) | - Alert others in the immediate area. - Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid generating dust. - Carefully scoop the material into a labeled hazardous waste container. - Clean the spill area with a suitable detergent and water.[12][13] |
| Major Spill (powder) | - Evacuate the area immediately.[13][14] - Alert your supervisor and institutional EHS. - Prevent others from entering the area. - Await the arrival of trained emergency response personnel. |
ChemR23 Signaling Pathway
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating inflammatory responses. Its activation by ligands such as chemerin or the lipid mediator Resolvin E1 (RvE1) can trigger distinct downstream signaling cascades, leading to either pro-inflammatory or anti-inflammatory outcomes. The inhibitor this compound blocks these signaling events.
Caption: ChemR23 signaling cascade initiated by ligand binding and inhibited by this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 3. ucblueash.edu [ucblueash.edu]
- 4. PPE for Powder Coating: Safety and Maximum Protection [thermopoudre.fr]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. documents.uow.edu.au [documents.uow.edu.au]
- 14. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
